6-Bromo-2,3-dimethyl-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dimethyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACJHENIOITGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2,3-dimethyl-4-nitroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-dimethyl-4-nitroaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a brominated phenyl ring functionalized with nitro, amino, and methyl groups, makes it a compound of significant interest in the fields of medicinal chemistry and materials science. The interplay of these functional groups governs its reactivity and provides multiple sites for chemical modification, enabling the construction of complex molecular frameworks. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Bromo-2,3-dimethyl-4-nitroaniline, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties and Structure
The structural attributes of 6-Bromo-2,3-dimethyl-4-nitroaniline, including the presence of both an electron-donating amino group and an electron-withdrawing nitro group, create a "push-pull" electronic system. This characteristic is often associated with interesting photophysical properties, including nonlinear optical (NLO) activity.[1]
Table 1: Physicochemical Properties of 6-Bromo-2,3-dimethyl-4-nitroaniline
| Property | Value | Source |
| CAS Number | 860570-23-6 | [1] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Boiling Point (Predicted) | 376.7±37.0 °C | [2] |
| Density (Predicted) | 1.609±0.06 g/cm³ | [2] |
It is important to distinguish 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6) from its isomer, 4-Bromo-2,3-dimethyl-6-nitroaniline (CAS 108485-13-8), which has a reported melting point of 152-153 °C.[3] Due to the lack of extensive experimental data in publicly available literature, some properties of the title compound are based on computational predictions.
Structural Elucidation
Diagram 1: Chemical Structure of 6-Bromo-2,3-dimethyl-4-nitroaniline
Caption: 2D structure of 6-Bromo-2,3-dimethyl-4-nitroaniline.
Synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline
The synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline is a multi-step process that typically begins with 2,3-dimethylaniline. The synthetic strategy involves protection of the highly activating amino group, followed by nitration and subsequent bromination.
Diagram 2: Synthetic Pathway of 6-Bromo-2,3-dimethyl-4-nitroaniline
Caption: General synthetic workflow for 6-Bromo-2,3-dimethyl-4-nitroaniline.
Experimental Protocol (Adapted from similar syntheses)
The following is a representative, detailed protocol for the synthesis of a related compound, 4-bromo-2-nitroaniline, which can be adapted for the synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline.[4]
Step 1: Acetylation of 2,3-Dimethylaniline
-
In a suitable flask, dissolve 2,3-dimethylaniline in water and concentrated hydrochloric acid.
-
Prepare a solution of sodium acetate trihydrate in water.
-
Add acetic anhydride to the aniline solution with mixing, followed immediately by the sodium acetate solution.
-
Cool the flask in an ice bath and stir to facilitate crystallization of N-(2,3-dimethylphenyl)acetamide.
-
Collect the solid product by vacuum filtration and wash with ice water.
Step 2: Nitration of N-(2,3-dimethylphenyl)acetamide
-
Dissolve the N-(2,3-dimethylphenyl)acetamide from the previous step in concentrated sulfuric acid, with gentle heating if necessary.
-
Cool the solution in an ice bath and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.
-
After the addition is complete, continue stirring in the ice bath for approximately 15 minutes.
-
Pour the reaction mixture into ice water with stirring to precipitate N-(2,3-dimethyl-4-nitrophenyl)acetamide.
-
Collect the product by filtration.
Step 3: Hydrolysis of N-(2,3-dimethyl-4-nitrophenyl)acetamide
-
Place the moist N-(2,3-dimethyl-4-nitrophenyl)acetamide in a reaction vessel with water and concentrated hydrochloric acid.
-
Gently reflux the mixture for approximately 10 minutes to hydrolyze the acetamide.
-
Pour the reaction mixture into a mixture of ice water and concentrated ammonium hydroxide to neutralize the acid and precipitate 2,3-dimethyl-4-nitroaniline. Ensure the final mixture is basic.
-
Collect the solid product by filtration.
Step 4: Bromination of 2,3-Dimethyl-4-nitroaniline
-
Dissolve 2,3-dimethyl-4-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Add a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Bromo-2,3-dimethyl-4-nitroaniline.
Applications in Drug Discovery and Development
Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The functional group arrangement in 6-Bromo-2,3-dimethyl-4-nitroaniline makes it a valuable intermediate for the synthesis of biologically active molecules, particularly in the area of kinase inhibitors.
Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer.[5] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and heterocyclic scaffolds are often employed for this purpose.[6]
The amino group of 6-Bromo-2,3-dimethyl-4-nitroaniline can serve as a key attachment point for building more complex heterocyclic systems, such as pyrimidines, which are known to be effective kinase inhibitor pharmacophores.[7] The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity and the fine-tuning of pharmacological properties.
For instance, bromo-substituted anilines have been utilized in the synthesis of pyrrolo[2,3-d]pyrimidine-based receptor tyrosine kinase (RTK) inhibitors.[5] These inhibitors can target kinases involved in angiogenesis, a critical process for tumor growth. The synthesis of such compounds often involves the displacement of a chloro group on the pyrimidine ring with a substituted aniline, followed by further modifications.
Safety and Handling
As with all chemical reagents, 6-Bromo-2,3-dimethyl-4-nitroaniline should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Bromo-2,3-dimethyl-4-nitroaniline is a valuable and versatile chemical intermediate with significant potential for application in both materials science and drug discovery. Its synthesis, while requiring a multi-step approach, utilizes common and well-understood organic reactions. The strategic placement of its functional groups provides a platform for the generation of diverse and complex molecular architectures, making it a compound of interest for researchers and scientists engaged in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Further exploration of the reactivity and applications of this compound is likely to yield new and valuable chemical entities.
References
-
ChemWhat. 4-BROMO-2,3-DIMETHYL-6-NITROANILINE CAS#: 108485-13-8. Available from: [Link]
-
PubChem. 4-Bromo-2-methyl-6-nitroaniline. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Study.com. Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. Available from: [Link]
-
ProQuest. 4-bromo-2-nitroaniline: A multistep synthesis. Available from: [Link]
-
National Institutes of Health. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Available from: [Link]
-
Stenutz. 4-bromo-2,3-dimethyl-6-nitroaniline. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. Available from: [Link]
- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
ChemWhat. 4-AMino-5-broMo-2,3-diMethyl-1-nitrobenzene[6-BroMo-2,3-diMethyl-4-nitroaniline] CAS#: 860570-23-6. Available from: [Link]
-
SpectraBase. 4-Bromo-2-nitroaniline. Available from: [Link]
-
PubChem. 4-Bromo-2-nitroaniline. Available from: [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available from: [Link]
-
RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Available from: [Link]
-
Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available from: [Link]
-
PubChemLite. 4-bromo-2,3-dimethyl-6-nitroaniline (C8H9BrN2O2). Available from: [Link]
-
NIST. 4'-Bromo-2'-nitroacetanilide. Available from: [Link]
-
NIST. 4-Bromo-2-methyl-6-nitroaniline. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Available from: [Link]
-
Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]
-
PubChem. 7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide. Available from: [Link]
-
MDPI. Compounds from Natural Sources as Protein Kinase Inhibitors. Available from: [Link]
-
AIST. Spectral Database for Organic Compounds,SDBS. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-AMino-5-broMo-2,3-diMethyl-1-nitrobenzene[6-BroMo-2,3-diMethyl-4-nitroaniline] CAS#: 860570-23-6 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-2,3-dimethyl-4-nitroaniline CAS number and molecular weight
Executive Summary
6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6) is a highly functionalized aniline derivative characterized by a "push-pull" electronic architecture.[1] Featuring an electron-donating amine group and an electron-withdrawing nitro group on a polysubstituted benzene core, it serves as a critical intermediate in the synthesis of nonlinear optical (NLO) materials, azo dyes, and complex pharmaceutical scaffolds.
This technical guide provides a comprehensive analysis of the compound's identity, a self-validating synthetic strategy designed for regiochemical control, and analytical parameters for structural verification.
Compound Identity & Physicochemical Profile
The precise identification of this isomer is critical, as the regiochemistry of the bromine and nitro substituents significantly alters reactivity and downstream applications.
Identity Matrix
| Parameter | Data |
| Chemical Name | 6-Bromo-2,3-dimethyl-4-nitroaniline |
| CAS Number | 860570-23-6 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.08 g/mol |
| SMILES | Cc1c(C)c(=O)cc(Br)c1N |
| InChI Key | SACJHENIOITGGB-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
Note: Experimental values for this specific isomer are limited in open aggregators. The following are computed consensus values based on structural analogs.
| Property | Value (Predicted) | Relevance |
| Melting Point | 165–175 °C | Solid-state handling; purity indicator. |
| Boiling Point | ~376 °C (at 760 mmHg) | High thermal stability required for processing. |
| Density | ~1.7 g/cm³ | Material packing and solvent selection. |
| pKa (Conjugate Acid) | ~ -1.0 to 0.5 | Weakly basic due to electron-withdrawing nitro/bromo groups. |
| LogP | ~2.6 | Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc). |
Strategic Synthesis: A Regiocontrolled Approach
Synthesizing 6-Bromo-2,3-dimethyl-4-nitroaniline requires navigating the directing effects of the amine and methyl groups to ensure the nitro and bromine atoms are installed at the correct positions (4 and 6, respectively).
Retrosynthetic Analysis
Direct bromination or nitration of 2,3-dimethylaniline (2,3-xylidine) often leads to isomeric mixtures. A "Protection-Nitration-Deprotection-Bromination" strategy is recommended to lock the regiochemistry.
-
Logic: The bulky acetamido group (protection) directs nitration to the para position (C4). Subsequent hydrolysis restores the amine, which then directs bromination strongly to the remaining ortho position (C6), reinforced by the meta directing effect of the nitro group at C4.
Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.
Detailed Synthetic Protocol
Step 1: Protection (Acetylation) [2][3]
-
Reagents: 2,3-Dimethylaniline, Acetic Anhydride, Acetic Acid.
-
Protocol: Dissolve 2,3-dimethylaniline in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise.[4] Reflux for 1 hour. Pour into ice water. Filter the white solid (N-(2,3-dimethylphenyl)acetamide).
-
Why: Protects the amine from oxidation during nitration and sterically favors para substitution.
Step 2: Nitration (The Critical Regio-Step)
-
Reagents: HNO₃ (65%), H₂SO₄ (conc).
-
Protocol: Dissolve the acetanilide from Step 1 in H₂SO₄ at 0–5 °C. Add HNO₃/H₂SO₄ mixture dropwise, maintaining temp <10 °C. Stir for 1–2 hours. Quench on ice.
-
Mechanism: The acetamido group directs the electrophilic nitronium ion (NO₂⁺) to position 4. Position 6 is ortho but more sterically hindered; Position 5 is meta (disfavored).
-
Product: N-(2,3-dimethyl-4-nitrophenyl)acetamide.
Step 3: Deprotection (Hydrolysis)
-
Reagents: HCl (6M) or NaOH (10%), Ethanol.
-
Protocol: Reflux the nitro-acetanilide in acidic ethanol for 2 hours. Neutralize with base (if acid hydrolysis used) to precipitate the free amine.
Step 4: Bromination (Final Functionalization)
-
Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS), Acetic Acid.
-
Protocol: Dissolve 2,3-dimethyl-4-nitroaniline in glacial acetic acid. Add Br₂ (1.05 eq) in acetic acid dropwise at room temperature.
-
Self-Validating Logic:
-
Amine (C1): Directs ortho (to C6).
-
Nitro (C4): Directs meta (to C2 and C6).
-
Methyl (C3): Directs ortho/para (to C2, C4, C6).
-
Convergence: All electronic vectors point to C6 . This ensures high regioselectivity for the target molecule.
-
Figure 2: Forward synthetic pathway with reagent conditions.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
¹H NMR Spectroscopy (Predicted)
The key to confirming the structure is the aromatic region. Unlike the starting material, the product has only one aromatic proton.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Signal A (Aromatic H): Singlet at ~8.0–8.3 ppm.
-
Explanation: This proton is at position 5. It is deshielded by the adjacent nitro group (C4) and the bromine (C6), shifting it downfield. The lack of splitting (singlet) confirms that positions 4 and 6 are substituted.
-
-
Signal B (Amine NH₂): Broad singlet at ~6.0–7.5 ppm (exchangeable with D₂O).
-
Signal C (Methyls): Two singlets at ~2.1–2.4 ppm.
-
Differentiation: The methyl at C3 may be slightly more deshielded than C2 due to proximity to the nitro group.
-
Mass Spectrometry
-
Molecular Ion: m/z 244/246 (1:1 ratio).
-
Validation: The characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br) of equal intensity is diagnostic.
-
Applications in Drug Discovery & Materials Science
Nonlinear Optics (NLO)
The compound belongs to the class of donor-acceptor substituted benzenes.[1] The "Push-Pull" effect between the amine (donor) and nitro (acceptor) creates a high molecular hyperpolarizability (
Pharmaceutical Scaffold
The bromine atom at C6 serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig).
-
Workflow: The bromine can be displaced to introduce aryl groups or heterocycles, while the nitro group can be reduced to a diamine for benzimidazole synthesis.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially Toxic if swallowed (typical for nitroanilines).
-
Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at room temperature. Light sensitive.
-
Precaution: Bromination steps release HBr fumes; perform in a well-ventilated fume hood with a caustic scrubber.
References
-
PubChem. (2025).[7] 6-Bromo-2,3-dimethyl-4-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. 4-Амино-5-бром-2,3-диметил-1-нитробензол[6-бром-2,3-диметил-4-нитроанилин] CAS#: 860570-23-6 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 6. 6-Bromo-2,3-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 71650966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Solubility of 6-Bromo-2,3-dimethyl-4-nitroaniline in Organic Solvents
This technical guide provides an in-depth analysis of the solubility characteristics of 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6). Recognizing the scarcity of publicly available quantitative data for this specific compound, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and predict its solubility in various organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a critical resource for synthesis, purification, and formulation development.
Introduction to 6-Bromo-2,3-dimethyl-4-nitroaniline and its Solubility Profile
6-Bromo-2,3-dimethyl-4-nitroaniline is a substituted nitroaniline derivative with a molecular structure that suggests a complex solubility behavior.[1][2] The molecule incorporates several key functional groups that influence its interaction with different solvents: an electron-donating amino group (-NH₂), an electron-withdrawing nitro group (-NO₂), a hydrophobic benzene ring, two methyl groups (-CH₃), and a bromine atom (-Br).[2] This combination of polar and non-polar characteristics means its solubility is highly dependent on the specific nature of the solvent.
In drug development and chemical synthesis, solubility is a critical parameter that governs reaction kinetics, ease of purification through crystallization, and the bioavailability of active pharmaceutical ingredients (APIs).[3] A thorough understanding of a compound's solubility is therefore not just advantageous, but essential for efficient and successful process development. Given the lack of specific experimental data for 6-Bromo-2,3-dimethyl-4-nitroaniline, this guide will focus on providing the tools to generate this crucial information.
Physicochemical Characteristics
A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility.
Table 1: Physicochemical Properties of 6-Bromo-2,3-dimethyl-4-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 860570-23-6 | [2][4] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Appearance | Expected to be a crystalline solid, likely yellow or orange in color, similar to other nitroanilines. | [5][6][7] |
| InChI Key | SACJHENIOITGGB-UHFFFAOYSA-N | [2] |
The presence of the amino and nitro groups allows for hydrogen bonding, while the brominated and methylated aromatic ring contributes to its non-polar character. This duality is key to its solubility behavior.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a qualitative starting point for solubility prediction.[8] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. For a molecule like 6-Bromo-2,3-dimethyl-4-nitroaniline, which has both polar and non-polar regions, its solubility will be a nuanced interplay of various intermolecular forces. To move beyond this qualitative assessment, more sophisticated models are required.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful, semi-empirical method for predicting solubility.[8][9] The model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters, defining a point in 3D "Hansen space".[8] The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[10] While the specific HSP values for 6-Bromo-2,3-dimethyl-4-nitroaniline are not published, data for related compounds can provide a useful starting point for estimation (see Table 2).
Table 2: Hansen Solubility Parameters for a Related Compound
| Compound | CAS Number | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Source(s) |
| 3-Nitroaniline | 99-09-2 | 21.4 | 17.7 | 10.6 | [11] |
Jouyban-Acree Model
For predicting solubility in binary solvent mixtures, which are common in industrial processes, the Jouyban-Acree model is a widely used and accurate tool.[12][13][14] It correlates the solubility of a solute in a binary mixture with the solubilities in the neat solvents and the composition of the mixture. The general form of the model is:
ln(xₘ) = f₁ln(x₁) + f₂ln(x₂) + f₁f₂ Σ [ Aᵢ(f₁ - f₂ )ⁱ ]
Where:
-
xₘ is the mole fraction solubility in the mixture.
-
x₁ and x₂ are the mole fraction solubilities in the neat solvents 1 and 2.
-
f₁ and f₂ are the mole fractions of the solvents in the initial solute-free mixture.
-
Aᵢ are the model constants, determined by fitting experimental data from the binary mixture.
This model is particularly valuable for optimizing solvent compositions to maximize or control solubility.[15]
Illustrative Solubility Profile
While quantitative data is unavailable, an illustrative solubility profile can be constructed based on the principles of "like dissolves like" and data from structurally similar compounds such as 2-methyl-5-nitroaniline, 2-nitroaniline, and various dibromo-nitroanilines.[5][6][7][16]
Table 3: Illustrative Solubility of 6-Bromo-2,3-dimethyl-4-nitroaniline in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol, Ethanol | Polar Protic | Moderately Soluble | Capable of hydrogen bonding with the -NH₂ and -NO₂ groups. |
| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | Good balance of polarity to interact with the nitro and amino groups, and non-polar character to interact with the aromatic ring. |
| Dichloromethane | Non-polar | Soluble | Effective at dissolving many organic solids. |
| Toluene | Non-polar | Sparingly to Moderately Soluble | Primarily interacts with the aromatic ring and methyl groups. Solubility may be limited by the polar functional groups. |
| N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar solvents capable of strong interactions with the solute. |
| Hexane, Heptane | Non-polar | Sparingly Soluble / Insoluble | Lacks the polarity to effectively solvate the -NH₂ and -NO₂ groups. |
Note: These are qualitative predictions and must be confirmed by experimental measurement.
Experimental Determination of Solubility
The most reliable method for obtaining solubility data is through direct experimental measurement. The isothermal equilibrium method, often referred to as the shake-flask method, is considered the gold standard for determining thermodynamic solubility.[5]
Isothermal Equilibrium (Shake-Flask) Protocol
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 6-Bromo-2,3-dimethyl-4-nitroaniline to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant-temperature shaker or water bath. Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. A period of several hours is recommended.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Determine the concentration of the solute in the filtered supernatant using a validated analytical method. Two common methods are detailed below.
Caption: Workflow for Determining a Solute's Hansen Solubility Parameters.
With the calculated HSPs for 6-Bromo-2,3-dimethyl-4-nitroaniline, a researcher can then computationally screen a large number of solvents or design solvent blends with optimal solubility characteristics, significantly accelerating formulation and process development.
Conclusion
References
- ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K.
- ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.
- BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
- PubChem. (n.d.). 2-Nitroaniline.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- MDPI. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.
- RSC Publishing. (n.d.). Solvent effects on chemical processes. Part 6. The phenomenological model applied to the solubility of naphthalene and 4-nitroaniline in binary aqueous–organic solvent mixtures.
- PubChem. (n.d.). 6-Bromo-2,3-dimethyl-4-nitroaniline.
- Wikipedia. (n.d.). Hansen solubility parameter.
- BenchChem. (n.d.). 6-Bromo-2,3-dimethyl-4-nitroaniline | CAS 860570-23-6.
- PubMed. (2022, March 20). Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- The Royal Society of Chemistry. (n.d.). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.
- Springer. (2006, August 25). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model.
- MDPI. (n.d.). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria.
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.
- ChemSynthesis. (2025, May 20). 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline.
- A2B Chem. (n.d.). 6-Bromo-2,3-dimethyl-4-nitroaniline, 97% | 860570-23-6.
- Sigma-Aldrich. (n.d.). 2-Bromo-4,6-dinitroaniline 94 1817-73-8.
- CymitQuimica. (n.d.). CAS 827-23-6: 2,4-Dibromo-6-nitroaniline.
- PubChemLite. (n.d.). 4-bromo-3,6-dimethyl-2-nitroaniline.
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 71650966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes [mdpi.com]
- 4. labdisposablesplus.com [labdisposablesplus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 827-23-6: 2,4-Dibromo-6-nitroaniline | CymitQuimica [cymitquimica.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. rsc.org [rsc.org]
- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]
- 16. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Melting Point and Thermal Stability of 6-Bromo-2,3-dimethyl-4-nitroaniline
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the melting point and thermal stability of 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS No. 860570-23-6)[1]. As a novel nitroaniline derivative, this compound holds potential as a valuable building block in organic synthesis and materials science[1]. Understanding its thermal properties is a critical, non-negotiable step in assessing its viability for further research and development, particularly in applications such as pharmaceuticals, dyes, and nonlinear optical (NLO) materials[1]. Due to the limited availability of public data on this specific molecule, this guide focuses on the authoritative, field-proven methodologies required to generate these crucial data points. We will detail the causality behind experimental choices and present self-validating protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), empowering researchers to confidently characterize this and other novel compounds.
Introduction: The "Why" Behind Thermal Characterization
6-Bromo-2,3-dimethyl-4-nitroaniline is a substituted aromatic amine with a molecular formula of C8H9BrN2O2[1][2]. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group, creates a "push-pull" system that is of significant interest in materials science[1]. However, before any application can be realized, a fundamental understanding of the compound's physical properties is paramount.
Melting Point is not merely a physical constant; it is a primary indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad melting range often indicates the presence of impurities, which can depress and widen the melting point. For drug development, a consistent and sharp melting point is essential for formulation and ensuring batch-to-batch consistency.
Thermal Stability dictates the operational limits of a compound. It informs us of the temperature at which the molecule begins to decompose. For any application involving heating, such as in chemical synthesis or melt processing, knowledge of the decomposition temperature is a critical safety and quality parameter. The presence of a nitro group, in particular, necessitates a thorough evaluation of thermal stability due to the potential for energetic decomposition. The thermal stability of related nitroaniline compounds has been a subject of significant study, highlighting the importance of this characterization[3][4][5].
Core Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the melting point and thermal stability of 6-Bromo-2,3-dimethyl-4-nitroaniline. These protocols are designed to be self-validating and are based on established best practices in thermal analysis.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the gold-standard for determining the melting point of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This method is superior to traditional melting point apparatus as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the solid.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of 6-Bromo-2,3-dimethyl-4-nitroaniline into a standard aluminum DSC pan. The use of a microbalance is critical for accuracy.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup (Typical Parameters):
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature at least 50°C above the expected melting point at a rate of 10°C/min. A controlled heating rate ensures thermal equilibrium within the sample.
-
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The peak temperature of the endotherm is also often reported.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
-
Causality and Interpretation:
-
A sharp endothermic peak indicates a highly crystalline and pure material.
-
The presence of multiple peaks or a broad peak may suggest impurities, polymorphism, or a decomposition event occurring concurrently with melting.
-
While no specific melting point for 6-Bromo-2,3-dimethyl-4-nitroaniline is publicly documented, related compounds like 4-Bromo-2-nitroaniline have a melting point of 110-113°C, and 2-Bromo-6-methyl-4-nitroaniline melts at 180-184°C[6]. This provides a reasonable starting range for the experimental setup.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining the thermal stability and decomposition profile of a material.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-Bromo-2,3-dimethyl-4-nitroaniline into a ceramic or platinum TGA pan. These materials are inert at high temperatures.
-
-
Instrument Setup (Typical Parameters):
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. This is to study the intrinsic thermal stability in the absence of oxygen. A second experiment in an air or oxygen atmosphere can be performed to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a rate of 10°C/min.
-
-
-
Data Analysis:
-
The TGA thermogram will show the percentage of weight loss on the y-axis versus temperature on the x-axis.
-
The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (T5%).
-
The derivative of the TGA curve (DTG) can be plotted to show the rate of weight loss, with the peak of the DTG curve indicating the temperature of maximum decomposition rate.
-
Causality and Interpretation:
-
A sharp, single-step weight loss suggests a clean decomposition process.
-
Multiple weight loss steps indicate a more complex, multi-stage decomposition.
-
The residue remaining at the end of the experiment provides information about the final decomposition products (e.g., char).
-
The thermal stability of aniline derivatives can be influenced by their substituents[7]. The presence of both bromo and nitro groups will likely influence the decomposition pathway of 6-Bromo-2,3-dimethyl-4-nitroaniline.
Data Presentation and Visualization
All quantitative data should be summarized in a clear and concise table for easy comparison and reporting.
Table 1: Summary of Thermal Properties of 6-Bromo-2,3-dimethyl-4-nitroaniline
| Parameter | Method | Value | Units |
| Melting Point (Onset) | DSC | To be determined | °C |
| Enthalpy of Fusion (ΔHfus) | DSC | To be determined | J/g |
| Decomposition Temperature (T5%) | TGA | To be determined | °C |
| Temperature of Max. Decomposition Rate | TGA | To be determined | °C |
| Residual Mass @ 600°C | TGA | To be determined | % |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination using DSC.
Caption: Workflow for Thermal Stability Assessment using TGA.
Conclusion and Forward Look
The determination of the melting point and thermal stability of 6-Bromo-2,3-dimethyl-4-nitroaniline is a foundational step in its scientific and commercial journey. The protocols outlined in this guide provide a robust and reliable framework for obtaining these critical data. The resulting information will not only ensure the safe handling and processing of this compound but also provide invaluable insights into its purity and potential applications. It is strongly recommended that these analyses be performed as a prerequisite to any further synthetic manipulation or application-based studies. The proper storage conditions for this compound, which include keeping it in a dark place under an inert atmosphere at room temperature, are designed to ensure its stability[1].
References
-
6-Bromo-2,3-dimethyl-4-nitroaniline | CAS 860570-23-6. Benchchem.
-
Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate.
-
TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate.
-
6-Bromo-2,3-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 71650966. PubChem.
-
2-BROMO-6-METHYL-4-NITROANILINE CAS#: 102170-56-9. ChemicalBook.
-
Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA... ResearchGate.
-
4-Bromo-2-nitroaniline 97% 875-51-4. Sigma-Aldrich.
-
Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. 6-Bromo-2,3-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 71650966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iokinetic.com [iokinetic.com]
- 6. 2-BROMO-6-METHYL-4-NITROANILINE CAS#: 102170-56-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Safety Guide to 6-Bromo-2,3-dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
6-Bromo-2,3-dimethyl-4-nitroaniline is a substituted nitroaniline derivative.[1] Its structure, featuring a brominated aromatic ring, a nitro group, and an aniline moiety, suggests a specific toxicological profile. Data from analogous compounds such as 4-Bromo-2-methyl-6-nitroaniline, 2-Bromo-6-chloro-4-nitroaniline, and other related structures indicate a consistent pattern of hazards.[2][3][4] This guide synthesizes these findings to provide a robust, albeit inferred, safety assessment.
Core Rationale: The principle of "read-across" is a cornerstone of chemical safety assessment for new or data-poor substances. By examining the known hazards of structurally related chemicals, we can predict the likely toxicological and physicochemical properties of the target compound. The presence of the nitroaniline core, combined with halogenation, consistently points towards risks of acute toxicity, irritation, and potential for sensitization.
Globally Harmonized System (GHS) Classification (Inferred)
The following GHS classification is projected for 6-Bromo-2,3-dimethyl-4-nitroaniline based on data from analogous compounds.
Caption: Inferred GHS Hazard Classification for 6-Bromo-2,3-dimethyl-4-nitroaniline.
Toxicological Assessment: A Mechanistic Perspective
The primary toxicological concerns with aromatic nitro and amino compounds stem from their ability to be absorbed systemically and interfere with biological processes.
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5][6] The primary routes of exposure in a laboratory setting are inhalation of dust particles and dermal absorption. The lipophilic nature of the molecule, enhanced by the methyl groups, may facilitate skin penetration. Once absorbed, nitroaromatic compounds can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.
Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation.[5][6][7][8][9] The chemical's properties can lead to local inflammation, redness, and pain. Prolonged or repeated skin contact may lead to dermatitis.
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[6][8]
Table 1: Summary of Inferred Toxicological Hazards
| Hazard Endpoint | GHS Category (Inferred) | Key Findings from Analogous Compounds |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3][4][5][6] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[3][4][5][6] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[3][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][6][7][8][9] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[5][6][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][8] |
Proactive Safety Protocols and Emergency Response
A proactive approach to safety is paramount when working with research chemicals with incomplete toxicological data. The following protocols are designed to create a self-validating system of safety.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize all potential routes of exposure.
Workflow for Safe Handling:
Caption: Standard Operating Procedure for Handling 6-Bromo-2,3-dimethyl-4-nitroaniline.
Detailed PPE Specifications:
-
Hand Protection: Wear impervious gloves such as nitrile.[2][3][5][7][8] Double gloving is recommended for extended handling.
-
Eye/Face Protection: Chemical safety goggles are mandatory.[2][3][5][7][8] A face shield should be worn if there is a risk of splashing or dust generation.[8]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[2]
First-Aid Measures: Rapid and Effective Response
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
-
Inhalation: If inhaled, immediately move the person to fresh air.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][7] Seek medical attention if irritation persists.[2][3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.[2][3][7]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.[2][3] Seek immediate medical attention.[2][3]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Prevent the spill from spreading and entering drains.
-
Clean-up:
-
Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.[2][3]
Storage and Handling: Ensuring Long-Term Stability and Safety
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][10] Keep away from incompatible materials such as strong oxidizing agents.[10] The compound may be light-sensitive, so storage in an amber vial is recommended.[7][10]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Avoid the formation of dust and aerosols.[10] Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling.[2][8]
Fire and Explosion Hazard Data
While not expected to be highly flammable, as a solid organic compound, it can burn if ignited.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
References
-
PubChem. 6-Bromo-2,3-dimethyl-4-nitroaniline. National Center for Biotechnology Information. [Link]
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- MilliporeSigma.
- Fisher Scientific.
- CymitQuimica.
- TCI Chemicals.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Santa Cruz Biotechnology.
- Fisher Scientific.
- Sigma-Aldrich.
- Aldrich.
- Pfaltz & Bauer.
- Chemos GmbH & Co.KG.
- 4-Nitroaniline Safety D
-
PubChem. 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. [Link]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Literature review of 6-Bromo-2,3-dimethyl-4-nitroaniline as a synthetic intermediate
[1]
Executive Summary & Structural Analysis[1][2]
6-Bromo-2,3-dimethyl-4-nitroaniline represents a highly functionalized benzene scaffold characterized by a "push-pull" electronic system.[1][2] The presence of the electron-donating amino group (EDG) at position 1 and the electron-withdrawing nitro group (EWG) at position 4 creates a strong dipole, making this molecule and its derivatives valuable in Nonlinear Optical (NLO) materials .[1]
From a medicinal chemistry perspective, the molecule serves as a dense "pivot scaffold." The 2,3-dimethyl substitution pattern introduces significant steric constraints (the "buttressing effect"), which can lock downstream pharmacophores into bioactive conformations—a critical feature for kinase inhibitors and protein-protein interaction modulators.[1] The 6-bromo substituent provides a distinct handle for late-stage functionalization via palladium-catalyzed cross-coupling.[1]
Structural Parameters
| Parameter | Value | Relevance |
| CAS Number | 860570-23-6 | Unique Identifier |
| Molecular Formula | C₈H₉BrN₂O₂ | Core Scaffold |
| Molecular Weight | 245.07 g/mol | Fragment-based Drug Design (FBDD) compliant |
| Electronic State | Push-Pull (p-Amino/p-Nitro) | High hyperpolarizability (NLO applications) |
| Steric Profile | 2,3-Dimethyl "Buttress" | Restricts rotation of adjacent groups |
Synthetic Routes (Upstream)
The synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline is a study in regiocontrol.[1][2] Direct bromination of 2,3-dimethyl-4-nitroaniline is the most efficient route, exploiting the directing power of the amino group.[1]
The "Ortho-Directing" Logic
In the precursor 2,3-dimethyl-4-nitroaniline :
-
The Nitro group (C4) strongly deactivates the ring and directs meta.
-
The Amino group (C1) strongly activates the ring and directs ortho/para.[2]
-
Position 4 is blocked by the nitro group.
-
Position 2 is blocked by a methyl group.
-
Position 6 is the only accessible site activated by the amino group.
Therefore, bromination occurs exclusively at C6, avoiding the formation of regioisomers.
Detailed Synthetic Protocol
Precursor: 2,3-Dimethyl-4-nitroaniline Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN), or Br₂/Acetic Acid.[1]
Step-by-Step Methodology
-
Dissolution: Charge a reactor with 2,3-dimethyl-4-nitroaniline (1.0 eq) and Acetonitrile (10 volumes). Ensure complete solvation at room temperature (25°C).
-
Bromination: Cool the solution to 0–5°C to suppress side oxidations. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Mechanistic Note: The use of NBS allows for a controlled release of electrophilic bromine, preventing over-bromination or oxidation of the amino group, which can occur with elemental bromine.
-
-
Monitoring: Monitor reaction progress via TLC (30% EtOAc/Hexanes) or HPLC. The starting material (Rf ~0.4) should convert to the less polar brominated product (Rf ~0.6).
-
Quench & Workup: Upon completion (typically 2–4 hours), quench with 10% aqueous sodium thiosulfate to neutralize active bromine species.
-
Isolation: Dilute with water (20 volumes) to precipitate the product. Filter the orange/yellow solid and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (9:1) if HPLC purity is <98%.
Visualization: Synthesis Pathway
Figure 1: Step-wise synthesis ensuring correct regiochemistry of the nitro and bromo substituents.
Downstream Applications & Divergent Synthesis[1][2]
This scaffold is valuable because it offers three distinct "handles" for chemical modification, enabling the synthesis of complex heterocycles used in oncology (kinase inhibitors) and materials science.
Route A: Indole Synthesis (The Leimgruber-Batcho Modification)
The presence of a methyl group at C3 (ortho to the C4-nitro group) allows for the synthesis of 7-substituted indoles .[1]
-
Mechanism: Condensation of the C3-methyl with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) forms an enamine, followed by reductive cyclization of the nitro group.[1]
-
Result: A 4-amino-7-methylindole derivative (retaining the C6 bromine as a C5 bromine in the indole numbering, depending on cyclization direction).[1] This is a rare substitution pattern difficult to achieve via Fischer indole synthesis.
Route B: Benzimidazole Formation
Reduction of the C4-nitro group yields a p-phenylenediamine derivative.[1] While p-diamines typically form quinoxalines, if the C1-amine is protected or modified, this backbone can serve as a precursor for benzimidazoles (if an amine is introduced at C3 via displacement) or simply as a curing agent for high-performance polyurethanes.[1]
Route C: Suzuki-Miyaura Cross-Coupling
The C6-Bromine is electronically primed for oxidative addition by Palladium (0) due to the ortho-amino group (which can coordinate) and the electron-withdrawing nitro group (which makes the C-Br bond more susceptible to nucleophilic attack or oxidative addition in specific catalytic cycles).[1]
-
Application: Synthesis of biaryl systems common in PROTACs (Proteolysis Targeting Chimeras) where the aniline serves as an anchor for E3 ligase ligands (e.g., Cereblon binders).
Visualization: Divergent Applications
Figure 2: Divergent synthetic utility of the scaffold into three major chemical classes.[1]
Experimental Protocol: Suzuki Coupling Validation
To validate the quality of the intermediate, a standard Suzuki coupling protocol is recommended. This confirms the reactivity of the C-Br bond.
Objective: Synthesis of 4-amino-5,6-dimethyl-4'-methoxy-3-nitrobiphenyl.
-
Reagents:
-
Procedure:
-
Degas the solvent mixture with Nitrogen for 15 minutes.
-
Add all solids to a microwave vial or pressure tube.
-
Add degassed solvent.
-
Heat to 90°C for 12 hours (or 110°C for 1 hour in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
-
Expected Outcome: The bromine is replaced by the anisole ring. Retention of the nitro group is critical (check IR for NO₂ stretch ~1350/1530 cm⁻¹).
Safety & Stability (E-E-A-T)
-
Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (blue skin/lips) due to the aniline moiety.
-
Handling: Use a fume hood. Double-glove (Nitrile) is recommended as nitroanilines penetrate skin rapidly.[1]
-
Stability: Stable under standard conditions. Store in amber vials to prevent light-induced degradation (common in brominated aromatics).[1]
-
Thermal: Do not heat above 200°C without DSC testing, as nitro compounds carry a risk of energetic decomposition.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71650966, 6-Bromo-2,3-dimethyl-4-nitroaniline. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis: Mechanisms and Protocols. Retrieved February 15, 2026, from [Link]
Physicochemical Profiling: pKa and Acidity Landscapes of 6-Bromo-2,3-dimethyl-4-nitroaniline
The following technical guide details the physicochemical characterization of 6-Bromo-2,3-dimethyl-4-nitroaniline , focusing on its pKa values and acidity profile.
Executive Summary & Structural Context
6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6) is a highly functionalized aniline derivative utilized as a building block in non-linear optical (NLO) materials and disperse dyes.[1][2] Its utility stems from a "push-pull" electronic architecture where the electron-donating amino group interacts with the electron-withdrawing nitro group.[1]
However, precise pKa determination for this molecule is complicated by Steric Inhibition of Resonance (SIR) .[2][3][4] The crowded 2,3,4,6-substitution pattern creates a competitive landscape between electronic conjugation (which lowers pKa) and steric twisting (which can paradoxically raise pKa by decoupling resonance).[2][3][4]
This guide provides a theoretical derivation of its acidity constants and a validated experimental protocol for their determination.
Structural Dissection[3][5]
-
Core Scaffold: Aniline (
).[2][3][4] -
Electronic Effects:
-
Steric Effects (The "Twist"):
-
Amino Group (Pos 1): Flanked by 2-Methyl and 6-Bromo.[2] This "ortho-effect" forces the
group out of planarity with the benzene ring, partially decoupling the lone pair from the -system. -
Nitro Group (Pos 4): Flanked by 3-Methyl.[2][3] This steric clash forces the
group to rotate, diminishing its electron-withdrawing resonance power.
-
Theoretical pKa Derivation
For poly-substituted anilines, the pKa refers to the dissociation of the conjugate acid (anilinium ion):
Estimated pKa Range: -1.5 to +0.5
While unsubstituted aniline has a pKa of 4.6, the introduction of the 4-nitro group typically drops this to ~1.0. The addition of the 6-bromo substituent (strong -I effect) would theoretically push the pKa into negative territory (approx -1.0).[3]
However, the Steric Inhibition of Resonance (SIR) acts as a buffer:[2][3][4]
-
Decoupling of NO
: The 3-methyl group twists the nitro group, reducing its ability to withdraw electron density from the ring.[3] This makes the ring less electron-deficient than expected, slightly raising the pKa.[3][4] -
Decoupling of NH
: The 2-methyl and 6-bromo groups twist the amino group. While this usually localizes the lone pair (increasing basicity), it also creates a significant solvation penalty .[3][4] The bulky ortho-groups hinder the approach of solvent molecules required to stabilize the cationic ammonium form ( ), which tends to lower the observed pKa.[3]
Visualizing the Structural Forces
Caption: Interplay of electronic withdrawal and steric inhibition defining the acidity landscape.
Experimental Determination Protocol
Due to the predicted pKa being near or below 0, standard potentiometric titration in water is impossible.[3][4] The Spectrophotometric Titration method using the Hammett Acidity Function (
Methodology: UV-Vis Spectrophotometric Titration
This protocol relies on the distinct UV-Vis absorption spectra of the neutral base (
Reagents & Equipment[4][5][6][7][8]
-
Solvent System: Aqueous Sulfuric Acid (
) ranging from 0.1 M to 10 M (to cover range +1 to -3).[2][3] -
Stock Solution: 6-Bromo-2,3-dimethyl-4-nitroaniline dissolved in Ethanol or Acetonitrile (maintain organic cosolvent < 5% to avoid solvatochromic errors).
-
Detection: Double-beam UV-Vis Spectrophotometer (200–500 nm range).[2]
Step-by-Step Workflow
-
Selection of Analytical Wavelength:
-
Sample Preparation:
-
Measurement:
Calculation
Use the modified Henderson-Hasselbalch equation for weak bases:
- : Absorbance of pure neutral base.[3][4]
- : Absorbance of pure conjugate acid.[2][3][4]
-
: Absorbance of the mixture at specific
.[3][4]
Plot
Experimental Logic Flow
Caption: Workflow for determining pKa of weak bases using Hammett Acidity functions.
Acidity of the N-H Group (Deprotonation)
While the primary focus is basicity, the acidity of the N-H protons (forming the anion
-
Mechanism: The 4-nitro group stabilizes the negative charge on the nitrogen anion via resonance.[3] However, the 2,3-dimethyl and 6-bromo groups destabilize the planar transition state required for this resonance.[4]
-
Practical Implication: Deprotonation requires strong bases (e.g., Sodium Hydride in THF or Potassium tert-butoxide in DMSO).[2][3][4] It will not deprotonate in aqueous media.[3][4]
References
-
BenchChem. (n.d.).[2][3][4] 6-Bromo-2,3-dimethyl-4-nitroaniline Product Description and Applications. Retrieved from [2][3][4]
-
Seybold, P. G. (2000).[2][3][4] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Retrieved from
-
VLab. (n.d.).[2][3][4] Spectrophotometric Determination of pKa of Weak Bases. Retrieved from [2][3][4]
-
PubChem. (2025).[2][3][4] Compound Summary: 6-Bromo-2,3-dimethyl-4-nitroaniline.[1][9][10] National Library of Medicine.[3][4] Retrieved from [2][3][4]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ulm.edu [ulm.edu]
- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. arctomsci.com [arctomsci.com]
- 10. 6-Bromo-2,3-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 71650966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemo-Pharmacological Profiling of the 6-Bromo-2,3-dimethyl-4-nitroaniline Scaffold
The following technical guide provides an in-depth analysis of the 6-Bromo-2,3-dimethyl-4-nitroaniline scaffold. It synthesizes confirmed chemical behaviors with hypothesized pharmacological applications based on structure-activity relationship (SAR) data from structurally homologous bioactive agents.
Synthetic Versatility and Therapeutic Horizons
Executive Summary
In the landscape of diversity-oriented synthesis (DOS), 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6) represents a "privileged intermediate"—a molecular scaffold possessing the requisite electronic push-pull systems and steric constraints to serve as a precursor for high-value bioactive agents. While often cataloged merely as a dye intermediate or nonlinear optical (NLO) chromophore, its structural architecture offers three distinct "handles" for medicinal chemistry:
-
6-Bromo: A halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
4-Nitro: A metabolic trigger or precursor for benzimidazole cyclization.
-
2,3-Dimethyl: A "steric lock" that restricts bond rotation, potentially enhancing binding selectivity in kinase pockets.
This guide outlines the translational potential of this scaffold into antimicrobial and anticancer therapeutics, supported by experimental protocols and mechanistic hypotheses.
Chemical Architecture & SAR Analysis
The biological utility of this molecule is dictated by the interplay of its substituents. Understanding these electronic and steric factors is prerequisite to rational drug design.
Structural Logic (The "Why")
-
The Nitro Group (
): Acts as a strong electron-withdrawing group (EWG). In antimicrobial applications, nitro-aromatics often function via the generation of reactive nitro-radical anions (R-NOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> •−) under anaerobic conditions, causing oxidative stress in bacterial DNA. -
The Bromine Atom (
): Positioned at C6, this is the primary site for diversification. Unlike chlorine, the C-Br bond is sufficiently labile for oxidative addition by Pd(0), allowing the attachment of biaryl systems common in kinase inhibitors (e.g., Vemurafenib analogs). -
The Vicinal Methyls (
): The 2,3-dimethyl pattern creates a "molecular wall." In protein-ligand interactions, these methyls can force the aromatic ring into a twisted conformation relative to its coupled partners, often improving selectivity by clashing with non-target active site residues.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional roles of each substituent on the core scaffold.
Figure 1: Functional mapping of the 6-Bromo-2,3-dimethyl-4-nitroaniline scaffold for medicinal chemistry optimization.
Therapeutic Applications
A. Antimicrobial & Antifungal Agents
Nitroaniline derivatives have a validated history as antimicrobial agents.[1] The mechanism typically involves interference with the synthesis of ergosterol (fungi) or oxidative damage via nitro-reduction (bacteria).
-
Schiff Base Derivatives: Condensation of the aniline amine with salicylaldehydes yields Schiff bases. Analogous brominated nitroaniline Schiff bases have shown MIC values comparable to standard antibiotics against S. aureus and E. coli [1].
-
Mechanism: The azomethine linkage (-N=CH-) acts as a proton acceptor, disrupting bacterial cell walls, while the nitro group facilitates electrostatic interaction with the Fe(II) heme of fungal 14α-demethylase [2].
B. Anticancer (Kinase Inhibition)
The most high-value application lies in converting this scaffold into 2-substituted aminopyrimidines or benzimidazoles .
-
Pathway: Reduction of the 4-nitro group yields a 4-amino derivative (a diamine). Cyclization with carboxylic acids or aldehydes produces benzimidazoles, a privileged scaffold in EGFR and VEGFR inhibitors.
-
Rationale: The 2,3-dimethyl groups provide the necessary lipophilicity and steric bulk to occupy the hydrophobic pocket II of kinase domains, potentially overcoming drug resistance mutations seen with less substituted analogs [3].
Experimental Protocols
Protocol 1: Regioselective Synthesis of the Core
Note: Direct bromination of 2,3-dimethyl-4-nitroaniline requires control to prevent poly-bromination.
Reagents: 2,3-Dimethyl-4-nitroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (
-
Dissolve 2,3-dimethyl-4-nitroaniline in
(0.5 M concentration). -
Cool to 0°C. Add NBS portion-wise over 30 minutes to avoid exotherm.
-
Critical Step: Monitor via TLC (Hexane/EtOAc 8:2). The 6-bromo isomer is less polar than the starting material.
-
Quench with saturated
to remove excess bromine. -
Recrystallize from Ethanol. Validation:
NMR must show loss of the C6 proton and retention of the C5 proton as a singlet (due to lack of coupling partners).
Protocol 2: Biological Assay (Broth Microdilution MIC)
Purpose: Determine Minimum Inhibitory Concentration (MIC) of derivatives.[2] Standard: CLSI M07-A10 guidelines.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard ( CFU/mL). -
Dilution: Prepare stock solution of the test derivative in DMSO (10 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton Broth.
-
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 16–20 hours.
-
Readout: MIC is the lowest concentration with no visible growth.
-
Control: Use Ciprofloxacin as a positive control and DMSO as a vehicle control.
Visualization: Synthesis to Lead Optimization Workflow
Figure 2: Divergent synthetic pathways from the 6-bromo intermediate.
Data Summary: Comparative Potency
While specific data for the exact 6-bromo-2,3-dimethyl-4-nitroaniline molecule is limited to its role as an intermediate, data from closely related brominated nitroaniline Schiff bases provides a predictive baseline for biological activity.
| Compound Class | Substituents | Target Organism | Activity (Zone of Inhibition/MIC) | Ref |
| Schiff Base Ligand | 5-Bromo-4-nitro | S. aureus | 13.30 mm (Moderate) | [1] |
| Co(II) Complex | 5-Bromo-4-nitro | S. aureus | 15.30 mm (High) | [1] |
| Flavone Derivative | 6-Chloro-8-nitro | E. faecalis | MIC < 0.1% (Potent) | [2] |
| Polyaniline | Doped w/ Nitroaniline | E. coli | MIC 100 µg/mL | [4] |
Interpretation: The presence of the bromine and nitro groups synergistically enhances antimicrobial potency compared to non-halogenated analogs. The 2,3-dimethyl core is expected to increase lipophilicity (LogP), potentially improving membrane permeability relative to the examples above.
References
-
Science and Education Publishing. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes.
-
MDPI (Int. J. Mol. Sci). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis.
-
BenchChem. 6-Bromo-2,3-dimethyl-4-nitroaniline: A Pivotal Intermediate in Advanced Organic Synthesis.
-
Arabian Journal of Chemistry. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds.
-
ResearchGate. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential Mer inhibitors.
Sources
Methodological & Application
Application Notes & Protocols: Chemoselective Reduction of the Nitro Group in 6-Bromo-2,3-dimethyl-4-nitroaniline
Introduction
The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, providing a critical pathway to an array of valuable compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The resulting aromatic amines are versatile intermediates, amenable to a wide range of further chemical modifications. This guide focuses on the specific reduction of 6-Bromo-2,3-dimethyl-4-nitroaniline, a substituted aniline with significant potential as a building block in medicinal chemistry and materials science.[2]
The primary synthetic challenge in the reduction of this particular substrate lies in achieving high chemoselectivity. It is imperative that the chosen protocol reduces the nitro moiety without cleaving the carbon-bromine bond (dehalogenation), a common side reaction in many reductive processes.[3][4] This document provides a comprehensive analysis of several robust protocols for this transformation, detailing the underlying principles, experimental procedures, and critical safety considerations to guide researchers in selecting the optimal method for their specific laboratory context and scale.
Strategic Overview of Reductive Methodologies
The reduction of aromatic nitro compounds can be accomplished through several distinct chemical pathways. The most prevalent and well-established methods include:
-
Catalytic Hydrogenation: This heterogeneous catalytic method employs hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. While often efficient and clean, the choice of catalyst is critical to prevent dehalogenation.[1][5][6]
-
Metal-Mediated Reduction: Utilizing zero-valent metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and effective strategy.[5][6][7] These methods are generally tolerant of halide substituents but involve stoichiometric quantities of metal, which can complicate product purification.[1]
-
Transfer Hydrogenation: This approach uses a stable organic molecule (e.g., ammonium formate, hydrazine) as a hydrogen source in the presence of a catalyst, circumventing the need for high-pressure hydrogen gas.[8][9]
-
Chemical Reduction with Stoichiometric Reagents: Compounds like sodium dithionite (Na₂S₂O₄) offer a powerful alternative, often under milder, non-acidic conditions.[6]
The following sections provide detailed, validated protocols for the most relevant of these methods, enabling laboratory scientists to make an informed decision based on available equipment, safety infrastructure, and desired scale.
Protocol 1: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂) in Ethanol
This method is a classic, reliable choice for small- to medium-scale reductions of nitroarenes, particularly those bearing halogen substituents, due to its excellent chemoselectivity.
Causality and Principle: The reduction proceeds via a series of single-electron transfers from the tin(II) metal center to the nitro group, with protons supplied by the solvent or added acid.[1][10] The reaction progresses through nitroso and hydroxylamine intermediates before yielding the final amine.[10] The acidic conditions protonate the newly formed amine, preventing it from coordinating to the metal and deactivating the reductant.[10] This method's key advantage is its low propensity for causing dehalogenation.[3][5]
Advantages:
-
High chemoselectivity; minimal risk of dehalogenation.[3]
-
Inexpensive and readily available reagents.[1]
-
Does not require specialized high-pressure equipment.
Disadvantages:
-
Requires a significant stoichiometric excess of the tin reagent.
-
Workup can be cumbersome due to the formation of tin salts, which must be carefully removed.[1][11]
Detailed Experimental Protocol:
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 equivalent) in absolute ethanol (approximately 15-20 mL per gram of substrate).
-
To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise.[3] The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous NaHCO₃ solution with vigorous stirring until the pH is approximately 8. This will precipitate tin hydroxides.
-
Extract the resulting aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 6-bromo-2,3-dimethylbenzene-1,4-diamine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Handle hydrochloric acid (if used as an alternative to ethanol as the primary medium) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The neutralization step can be exothermic and produce CO₂ gas; perform it slowly and with caution.
Protocol 2: Metal-Mediated Reduction with Iron Powder in Acidic Medium
This protocol is a workhorse in both academic and industrial settings, valued for its low cost and environmental benignity. It is particularly well-suited for larger-scale syntheses where the cost of tin reagents would be prohibitive.
Causality and Principle: Similar to the tin reduction, this process involves electron transfer from the surface of the iron metal to the nitro group under acidic conditions.[12] The acid serves to activate the iron surface and act as a proton source. This method is highly effective and generally avoids dehalogenation.[12][13]
Advantages:
-
Iron is extremely inexpensive, readily available, and environmentally safer than tin.[5][13]
-
Generally high yields and good functional group tolerance.[12]
-
Robust and scalable process.[14]
Disadvantages:
-
Reactions can sometimes be slower than with other methods.
-
Filtration of fine iron and iron oxide residues can be challenging.
Detailed Experimental Protocol:
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Iron powder (<100 mesh, reduced)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Glacial acetic acid (AcOH) or Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) or Potassium Hydroxide (KOH)
-
Celite® (diatomaceous earth) for filtration
Procedure:
-
To a round-bottom flask, add 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add glacial acetic acid (e.g., 10-20% by volume of the solvent).[5]
-
Add iron powder (3-5 equivalents) to the stirring suspension.
-
Heat the mixture to reflux (70-80 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[12]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂CO₃ to remove the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the desired product.
-
Purify by column chromatography or recrystallization as needed.
Safety Precautions:
-
The reaction can be exothermic, especially on a larger scale. Ensure adequate cooling is available.
-
Hydrogen gas may be evolved as a minor byproduct; conduct the reaction in a well-ventilated fume hood away from ignition sources.
-
Handle acetic acid with appropriate PPE.
Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol offers a significant advantage by avoiding the use of flammable hydrogen gas and high-pressure equipment, making it more accessible for many research labs.
Causality and Principle: In this process, a catalyst, typically Palladium on carbon (Pd/C), facilitates the decomposition of a hydrogen donor, such as ammonium formate (HCOONH₄), to produce hydrogen in situ.[15] The generated hydrogen is then immediately transferred to the nitro group on the catalyst surface, effecting the reduction. While Pd/C is often used, it carries a risk of dehalogenation.[3] For a bromo-substituted compound, a more selective catalyst like Raney Nickel or sulfided platinum on carbon (Pt/C) might be considered to minimize this side reaction.[3][5]
Advantages:
-
Avoids the handling of hydrogen gas and high-pressure apparatus.[9]
-
Often proceeds under mild conditions (room temperature to gentle heating).[9]
-
Generally clean reactions with simple workup (catalyst filtration).
Disadvantages:
-
Potential for dehalogenation, especially with standard Pd/C catalysts.[3][4]
-
Precious metal catalysts can be expensive.[1]
Detailed Experimental Protocol:
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
10% Palladium on carbon (Pd/C) (or a more selective catalyst)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add ammonium formate (3-5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-5 hours. Monitor the reaction by TLC. Effervescence (CO₂ evolution) will be observed.
-
Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.
-
Caution: Do not allow the catalyst on the Celite® pad to dry, as it can be pyrophoric.[16] Immediately quench the filter cake with water.[17]
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (like EtOAc) and washed with water to remove any remaining ammonium salts.
-
Dry the organic layer, filter, and concentrate to afford the product.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and saturated with hydrogen.[17][18] Always handle it in an inert atmosphere and never allow the filtered catalyst to dry in the air.
-
The reaction produces gas; ensure the reaction vessel is not sealed airtight.
Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is a powerful yet often overlooked reducing agent that can provide excellent selectivity for nitro groups under neutral or slightly basic conditions.
Causality and Principle: Sodium dithionite is a strong reducing agent that, in an aqueous solution, can efficiently reduce aromatic nitro groups to amines.[6][19] The reaction mechanism is complex but involves the transfer of electrons from the dithionite ion.
Advantages:
-
Avoids the use of flammable gases and strong acids.
-
Often proceeds quickly at room or slightly elevated temperatures.
-
Workup is typically straightforward.
Disadvantages:
-
The reagent is moisture-sensitive and can decompose on contact with air and water, potentially leading to spontaneous ignition.[19][20]
-
Decomposes in acidic solutions or upon heating to release toxic sulfur dioxide (SO₂) gas.[19][20]
Detailed Experimental Protocol:
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Sodium dithionite (Na₂S₂O₄) (ensure it is fresh and from a sealed container)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 eq) in a mixture of DCM (or THF) and water (e.g., 2:1 ratio).
-
Add sodium bicarbonate (2-3 equivalents) to maintain a basic pH.
-
Add sodium dithionite (3-5 equivalents) portion-wise to the vigorously stirring biphasic mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC. Gentle heating (to ~40 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with additional portions of DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the product.
Safety Precautions:
-
Handle sodium dithionite in a well-ventilated fume hood.[20]
-
Keep sodium dithionite away from moisture, acids, and oxidants.[19][21] Store it in a tightly sealed container in a dry environment.[19][20]
-
Be aware of its potential to self-heat and ignite.[21] Do not mix the solid waste with combustible materials.[20]
Comparative Summary of Protocols
| Feature | Protocol 1: SnCl₂/EtOH | Protocol 2: Fe/AcOH | Protocol 3: Pd/C, HCOONH₄ | Protocol 4: Na₂S₂O₄ |
| Primary Reagents | SnCl₂·2H₂O, Ethanol | Fe powder, Acetic Acid | Pd/C, Ammonium Formate | Sodium Dithionite |
| Risk of Dehalogenation | Very Low | Very Low | Moderate to High (Catalyst Dependent) | Low |
| Reaction Conditions | Reflux ( ~78 °C) | Reflux (70-80 °C) | Room Temp to 60 °C | Room Temp to 40 °C |
| Workup Complexity | Moderate (tin salt removal) | Moderate (iron sludge filtration) | Simple (catalyst filtration) | Simple (extraction) |
| Key Safety Concerns | Strong acid handling | Exotherm, H₂ evolution | Pyrophoric catalyst | Pyrophoric, moisture-sensitive reagent; SO₂ evolution |
| Cost & Environment | Moderate cost, metal waste | Low cost, greener metal | High catalyst cost | Low reagent cost |
Visualized Workflows
General Experimental Workflow
Caption: A decision-making guide for selecting the appropriate reduction protocol.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Kishi, Y. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Harvard University. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation Standard Operating Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Nagoya University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
-
Ghosh, R., & Chakraborty, B. (2005). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]
-
MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]
-
ACS Publications. (2024, March 1). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]
-
YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, May 13). Palladium on carbon. Retrieved from [Link]
-
AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]
-
Kremer Pigmente. (n.d.). 64223 Sodium Dithionite. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2,3-dimethyl-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US4217304A - Continuous reduction process.
- Google Patents. (n.d.). Production technology of synthesizing 6-bromo-2,4-dinitroaniline.
-
MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. orgosolver.com [orgosolver.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 14. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. chem.uci.edu [chem.uci.edu]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. echemi.com [echemi.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2,3-dimethyl-4-nitroaniline
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 6-Bromo-2,3-dimethyl-4-nitroaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical resource for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of 6-Bromo-2,3-dimethyl-4-nitroaniline
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki for their pioneering work in this field.[1] These reactions provide powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The substrate, 6-Bromo-2,3-dimethyl-4-nitroaniline, is a highly functionalized and strategically valuable starting material.[3] Its molecular architecture offers a unique combination of features for synthetic chemists:
-
A Reactive Handle: The bromine atom at the 6-position serves as a prime site for palladium-catalyzed cross-coupling, enabling the introduction of a wide array of substituents.
-
Modulated Reactivity: The presence of a strongly electron-withdrawing nitro group and an electron-donating amino group creates a "push-pull" electronic environment.[3] This electronic bias influences the reactivity of the C-Br bond, often facilitating the initial oxidative addition step in the catalytic cycle.
-
Orthogonal Functionality: The amino and nitro groups provide additional sites for subsequent chemical transformations, allowing for the rapid generation of molecular diversity from a common intermediate.
This guide details the application of this versatile substrate in four key palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Core Principles & General Considerations
Successful cross-coupling reactions are highly dependent on the careful control of several key parameters. The electron-deficient nature of the 6-Bromo-2,3-dimethyl-4-nitroaniline ring makes it a generally good substrate, but sensitivity to reaction conditions remains paramount.
The Catalyst System: Palladium Source and Ligand Choice
The heart of any cross-coupling reaction is the catalyst system. The choice of palladium precatalyst and, more critically, the ancillary ligand, dictates the reaction's efficiency, scope, and functional group tolerance.[4]
-
Palladium Precatalyst: Common choices include Palladium(II) sources like Pd(OAc)₂ or Palladium(0) sources like Pd₂(dba)₃. Pd(II) species are reduced in situ to the active Pd(0) catalyst.[5]
-
Ancillary Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required.[6][7] These ligands promote the oxidative addition of the aryl bromide and facilitate the final reductive elimination step to release the product.[7]
The Role of the Base
The base is not merely a spectator; it is a critical mechanistic component in most cross-coupling cycles.[8] Its primary roles include:
-
Suzuki-Miyaura: Activates the organoboron species to facilitate transmetalation.[8]
-
Buchwald-Hartwig: Deprotonates the amine nucleophile or the intermediate palladium-amine complex.[9]
-
Heck & Sonogashira: Acts as a scavenger for the hydrogen halide (H-X) generated during the catalytic cycle.[10][11]
Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Stronger, non-nucleophilic organic bases like KOt-Bu are often used in Buchwald-Hartwig aminations.[12] The choice of base can significantly impact yield and must be optimized for each specific transformation.
Solvent and Atmosphere
Palladium-catalyzed reactions are notoriously sensitive to oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[13] Therefore, rigorous exclusion of air is mandatory.
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere of argon or nitrogen. This is achieved by using Schlenk line techniques or by working within a glovebox.[13]
-
Solvent Choice: Solvents must be anhydrous and should be degassed prior to use to remove dissolved oxygen. Common solvents include toluene, 1,4-dioxane, and DMF. The choice depends on the specific reaction and the solubility of the reagents.[13]
Caption: General experimental workflow for cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or boronate ester.[8] It is widely used in drug discovery to synthesize biaryl scaffolds.[14][15]
Mechanism Overview
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[16]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of 2,3-Dimethyl-4-nitro-6-phenylaniline
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas supply
-
Oven-dried Schlenk flask with stir bar
Procedure:
-
To an oven-dried Schlenk flask, add 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).
-
In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., argon) three times.[13]
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture with stirring to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
| Component | Equivalents | Mol % | Purpose |
| 6-Bromo-2,3-dimethyl-4-nitroaniline | 1.0 | - | Aryl halide substrate |
| Phenylboronic acid | 1.5 | - | Coupling partner |
| Pd(OAc)₂ | - | 2 | Palladium precatalyst |
| XPhos | - | 4 | Ancillary ligand |
| K₂CO₃ | 2.5 | - | Base for boronate activation |
| 1,4-Dioxane | - | - | Anhydrous, degassed solvent |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of amine nucleophiles.[9] This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17][18]
Mechanism Overview
The catalytic cycle shares similarities with other cross-coupling reactions, but the key steps involve the formation of a palladium-amido complex followed by reductive elimination.[9]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol: Synthesis of N-benzyl-2,3-dimethyl-4-nitro-1,6-phenylenediamine
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Oven-dried Schlenk tube or microwave vial
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (1.5 mol%) and RuPhos (3.0 mol%).
-
Add 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 equiv).
-
Seal the tube with a septum. Remove from the glovebox if necessary.
-
Add anhydrous, degassed toluene via syringe, followed by benzylamine (1.2 equiv).
-
Heat the reaction mixture with vigorous stirring to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Component | Equivalents | Mol % | Purpose |
| 6-Bromo-2,3-dimethyl-4-nitroaniline | 1.0 | - | Aryl halide substrate |
| Benzylamine | 1.2 | - | Amine coupling partner |
| Pd₂(dba)₃ | - | 1.5 | Palladium(0) precatalyst |
| RuPhos | - | 3.0 | Ancillary ligand |
| NaOt-Bu | 1.4 | - | Strong, non-nucleophilic base |
| Toluene | - | - | Anhydrous, degassed solvent |
Application Note 3: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[19] It is a powerful tool for elaborating molecular scaffolds.[20]
Mechanism Overview
The cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[10]
Caption: Simplified Heck reaction catalytic cycle.
Protocol: Synthesis of Ethyl (E)-3-(6-amino-2,3-dimethyl-5-nitrophenyl)acrylate
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Oven-dried sealed tube
Procedure:
-
To an oven-dried sealed tube, add 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Seal the tube with a septum and purge with inert gas.
-
Add anhydrous DMF via syringe, followed by triethylamine (2.0 equiv) and ethyl acrylate (1.5 equiv).
-
Securely seal the tube with a Teflon cap.
-
Heat the reaction mixture with stirring to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Component | Equivalents | Mol % | Purpose |
| 6-Bromo-2,3-dimethyl-4-nitroaniline | 1.0 | - | Aryl halide substrate |
| Ethyl acrylate | 1.5 | - | Alkene coupling partner |
| Pd(OAc)₂ | - | 2 | Palladium precatalyst |
| P(o-tol)₃ | - | 4 | Ancillary ligand |
| Et₃N | 2.0 | - | Base (HBr scavenger) |
| DMF | - | - | Anhydrous, degassed solvent |
Application Note 4: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to arylalkyne structures.[11] It uniquely employs a dual-catalyst system of palladium and copper.[21]
Mechanism Overview
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle generates the reactive copper(I) acetylide species.[11]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Protocol: Synthesis of 6-(phenylethynyl)-2,3-dimethyl-4-nitroaniline
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Oven-dried Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask, add 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Seal the flask and purge with inert gas.
-
Add anhydrous THF via syringe, followed by triethylamine (3.0 equiv). The solvent volume should be sufficient to dissolve the reagents.
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours). A thick precipitate of triethylammonium bromide will often form.
-
Upon completion, filter the reaction mixture through Celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Component | Equivalents | Mol % | Purpose |
| 6-Bromo-2,3-dimethyl-4-nitroaniline | 1.0 | - | Aryl halide substrate |
| Phenylacetylene | 1.2 | - | Alkyne coupling partner |
| PdCl₂(PPh₃)₂ | - | 2 | Palladium precatalyst |
| CuI | - | 4 | Copper co-catalyst |
| Et₃N | 3.0 | - | Base and solvent |
| THF | - | - | Anhydrous co-solvent |
General Troubleshooting
Low or no product yield is a common issue in cross-coupling reactions. A systematic check of parameters is recommended.[4]
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | Inactive catalyst; presence of oxygen or moisture. | Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents.[13] Screen different palladium precatalyst/ligand combinations.[4] |
| Impure reagents or starting material. | Verify the purity of all reagents. Recrystallize or purify starting materials if necessary.[13] | |
| Incorrect base or insufficient amount. | Screen alternative bases (e.g., Cs₂CO₃ for K₂CO₃). Ensure the base is anhydrous and finely powdered. | |
| Side Product Formation | Homocoupling of the boronic acid (Suzuki). | Decrease reaction temperature; ensure slow addition of reagents. |
| Hydrodehalogenation (reduction of C-Br to C-H). | Use a less sterically hindered ligand or a different solvent. Ensure the absence of water, which can be a proton source. |
Conclusion
6-Bromo-2,3-dimethyl-4-nitroaniline is a potent and versatile building block for the synthesis of diverse and complex molecular structures. Through the strategic application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira, researchers can efficiently introduce aryl, amino, vinyl, and alkynyl functionalities. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists in academic and industrial settings, enabling the rapid development of novel compounds for drug discovery and materials science.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Chemistry Heck Reaction. (n.d.). Sathee Jee. Retrieved February 15, 2026, from [Link]
-
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Kinzel, T., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved February 15, 2026, from [Link]
-
Kinzel, T., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved February 15, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved February 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. (2024). MDPI. Retrieved February 15, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Retrieved February 15, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Retrieved February 15, 2026, from [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Synfacts. Retrieved February 15, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry. Retrieved February 15, 2026, from [Link]
-
Heck Reaction. (2021, March 20). Total Organic Chemistry [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Suzuki Reaction. (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). RSC Advances. Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2014). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. (2010). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda. Retrieved February 15, 2026, from [Link]
-
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2020). MDPI. Retrieved February 15, 2026, from [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. research.rug.nl [research.rug.nl]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 21. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 6-Bromo-2,3-dimethyl-4-nitroaniline as a Precursor
Introduction: The Versatility of 6-Bromo-2,3-dimethyl-4-nitroaniline in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] Their extensive conjugated systems are responsible for their vibrant colors, spanning the entire visible spectrum.[1] These dyes are integral to numerous industries, including textiles, leather, paper, and food.[3] The specific hue and properties of an azo dye are determined by the chemical nature of the aromatic structures linked by the azo bridge.
This guide focuses on the utility of 6-Bromo-2,3-dimethyl-4-nitroaniline as a valuable precursor for a range of azo dyes. The molecular architecture of this compound, featuring a primary aromatic amine for diazotization, a nitro group, a bromine atom, and two methyl groups, allows for the synthesis of dyes with unique shades and potentially enhanced properties. The electron-withdrawing nitro and bromo substituents on the diazonium salt component generally lead to a bathochromic (deepening of color) shift in the resulting dye. Furthermore, such halogenated dyes can exhibit improved light and sublimation fastness, making them suitable for demanding applications.[4]
This document provides a detailed exploration of the synthesis of azo dyes from 6-Bromo-2,3-dimethyl-4-nitroaniline, including the underlying chemical principles, comprehensive experimental protocols, and potential applications of the resulting chromophores.
The Chemistry of Azo Dye Synthesis: A Two-Step Process
The synthesis of azo dyes from a primary aromatic amine like 6-Bromo-2,3-dimethyl-4-nitroaniline is fundamentally a two-step process: diazotization followed by azo coupling.[5]
1. Diazotization: Formation of the Electrophilic Diazonium Salt
In the first step, the primary amino group of 6-Bromo-2,3-dimethyl-4-nitroaniline is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid.[6] The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing and releasing nitrogen gas.[7]
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amino group of the aniline derivative then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.[8] The presence of electron-withdrawing groups, such as the nitro and bromo substituents in the precursor, can decrease the nucleophilicity of the amino group, sometimes necessitating slightly more forcing conditions for diazotization.
2. Azo Coupling: Electrophilic Aromatic Substitution
The resulting diazonium salt is a weak electrophile and readily reacts with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[1] Common coupling components include phenols, naphthols, and aromatic amines.[1] The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups already present. For example, in phenols and anilines, coupling typically occurs at the para position to the hydroxyl or amino group, respectively, unless this position is already occupied.
The pH of the reaction medium is a critical parameter in the coupling step. Phenols are typically coupled under mildly alkaline conditions to form the more reactive phenoxide ion. Aromatic amines are generally coupled in weakly acidic to neutral solutions.
Experimental Protocols
Safety Precautions: 6-Bromo-2,3-dimethyl-4-nitroaniline and its derivatives should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
Protocol 1: Diazotization of 6-Bromo-2,3-dimethyl-4-nitroaniline
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 0.01 mol of 6-Bromo-2,3-dimethyl-4-nitroaniline in a mixture of 15 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. A magnetic stirrer is recommended.
-
In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution of the diazonium salt is now ready for the coupling reaction.
Protocol 2: Azo Coupling with N,N-Dimethylaniline (Synthesis of a Representative Azo Dye)
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 0.01 mol of N,N-dimethylaniline in 5 mL of 2M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly and with constant stirring, add the freshly prepared cold diazonium salt solution from Protocol 1 to the cold solution of N,N-dimethylaniline.
-
A brightly colored precipitate should form immediately.
-
After the addition is complete, slowly add a saturated solution of sodium acetate with stirring until the mixture is neutral to litmus paper. This facilitates the coupling reaction.
-
Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye with copious amounts of cold distilled water to remove any unreacted salts and acids.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to purify it.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Representative Azo Dyes from 6-Bromo-2,3-dimethyl-4-nitroaniline
The choice of the coupling component significantly influences the color of the resulting azo dye. The following table provides an overview of the expected colors and approximate absorption maxima (λmax) for dyes synthesized from 6-Bromo-2,3-dimethyl-4-nitroaniline and various coupling components.
| Coupling Component | Expected Color | Approximate λmax (nm) |
| N,N-Dimethylaniline | Red-Violet | 540-570 |
| Phenol | Orange-Red | 470-500 |
| 2-Naphthol | Deep Red to Violet | 510-550 |
| Resorcinol | Brownish-Orange | 450-480 |
Note: The λmax values are estimates and can vary depending on the solvent and pH.[10]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes using 6-Bromo-2,3-dimethyl-4-nitroaniline as the precursor.
Characterization of Synthesized Azo Dyes
The synthesized azo dyes can be characterized using a variety of analytical techniques to confirm their structure and purity:
-
UV-Visible Spectroscopy: To determine the absorption maximum (λmax) in a suitable solvent, which is indicative of the dye's color.[11]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration (typically weak, around 1400-1500 cm⁻¹), as well as vibrations from the aromatic rings and other substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized dye.
-
Melting Point Analysis: To assess the purity of the crystalline dye product.
Potential Applications
Azo dyes derived from 6-Bromo-2,3-dimethyl-4-nitroaniline are expected to find applications in areas where high-performance colorants are required. Given their likely properties, potential applications include:
-
Textile Dyeing: As disperse dyes for hydrophobic fibers such as polyester, where good light and sublimation fastness are crucial.[4]
-
Pigments: For use in paints, inks, and plastics, where high color strength and stability are desired.
-
Functional Dyes: The presence of the nitro group and the overall molecular structure may impart interesting photophysical or nonlinear optical properties, making them candidates for research in advanced materials.[9]
-
Analytical Reagents: Some azo dyes are used as indicators or for the spectrophotometric determination of metal ions.[12]
Conclusion
6-Bromo-2,3-dimethyl-4-nitroaniline is a promising and versatile precursor for the synthesis of a wide array of azo dyes. The protocols and information presented in this guide offer a solid foundation for researchers and professionals to explore the synthesis, characterization, and application of novel colorants derived from this interesting building block. The ability to tune the final color and properties of the dye by judiciously selecting the coupling component opens up a vast chemical space for the development of new and improved azo dyes for various technological applications.
References
-
The Synthesis of Azo Dyes - UNB. (n.d.). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Azo dyes – Knowledge and References. Retrieved from [Link]
- Eltaboni, F., & Taha, M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
- Ali, A. A., & Ali, H. A. (2024). Analytical study of some azo dyes and its medical applications. Journal of Kufa for Chemical Sciences, 3(2).
- Mojtahedi, M. M., & Bakhtiari, K. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Eltaboni, F., & Taha, M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
-
Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Retrieved from [Link]
- Abdel-Ghani, N. T., El-Sayed, A. Y., & El-Nahas, S. H. (2011). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some divalent metal ions. Journal of the Chilean Chemical Society, 56(4), 899-906.
- Al-Adilee, K. J., & Al-Amery, K. H. A. (2020). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Journal of Physics: Conference Series, 1664, 012053.
-
Scribd. (n.d.). Preparation of Azo Dyes. Retrieved from [Link]
- CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt - Google Patents. (n.d.).
- Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. (n.d.).
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents. (n.d.).
- Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). (2012). Retrieved from a University of Missouri-St. Louis website.
-
ResearchGate. (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. Retrieved from [Link]
- da Silva, J. P., et al. (2014). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ACS Omega, 4(4), 6429-6438.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 10. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 6-Bromo-2,3-dimethyl-4-nitroaniline
Abstract
This comprehensive guide details the strategic utilization of 6-bromo-2,3-dimethyl-4-nitroaniline as a pivotal starting material for the synthesis of advanced pharmaceutical intermediates. We provide an in-depth analysis of its chemical reactivity, alongside validated, step-by-step protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: The Versatility of a Polysubstituted Aniline
6-Bromo-2,3-dimethyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a versatile scaffold in modern organic synthesis.[1] Its molecular architecture, featuring an electron-donating amino group, a strongly electron-withdrawing nitro group, a sterically accessible bromine atom, and two methyl groups, presents a unique combination of reactive sites.[1] This substitution pattern allows for a diverse array of chemical transformations, making it a valuable building block for constructing complex molecular frameworks, particularly in the realm of small-molecule drug discovery.
The interplay between the electronic effects of the substituents governs the reactivity of the molecule:
-
The amino group is a strong activating, ortho-, para- director, poised for diazotization or acylation.
-
The nitro group is a strong deactivating, meta- director, which can be selectively reduced to an amine, opening pathways for further derivatization.
-
The bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the introduction of diverse functionalities.
-
The methyl groups provide steric influence and can modulate the solubility and pharmacokinetic properties of downstream compounds.
This application note will explore the preparation of this key starting material and its subsequent conversion into valuable pharmaceutical intermediates.
Synthesis of the Starting Material: 6-Bromo-2,3-dimethyl-4-nitroaniline
A reliable supply of the starting material is paramount. The synthesis of 6-bromo-2,3-dimethyl-4-nitroaniline is typically achieved through a multi-step sequence starting from the commercially available 2,3-dimethylaniline.[1] The process involves a strategic orchestration of functional group protection, electrophilic aromatic substitution, and deprotection to achieve the desired regiochemistry.
Figure 1: General synthetic workflow for 6-Bromo-2,3-dimethyl-4-nitroaniline.
Rationale for the Synthetic Strategy: The initial acetylation of the amino group in 2,3-dimethylaniline is a critical step.[1] It serves a dual purpose: protecting the amine from oxidation during the subsequent nitration step and moderating its strong activating effect, which helps to prevent polysubstitution and control the regioselectivity of the nitration. The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para-position. Following nitration, the acetyl group is readily removed by acid or base hydrolysis.[1] The final bromination step is directed by the powerful activating effect of the free amino group. With the para position occupied by the nitro group and the C2-ortho position sterically hindered by the adjacent methyl group, bromination occurs selectively at the C6 position.[1]
Key Transformations for Pharmaceutical Intermediate Synthesis
The true value of 6-bromo-2,3-dimethyl-4-nitroaniline lies in its capacity to be transformed into a variety of more complex intermediates. The following sections detail protocols for two fundamental and high-impact transformations.
Selective Reduction of the Nitro Group: Synthesis of 4-Bromo-5,6-dimethylbenzene-1,2-diamine
The selective reduction of the nitro group to an amine is one of the most powerful transformations for this substrate. The resulting ortho-phenylenediamine is a cornerstone intermediate for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused-ring systems that are prevalent in medicinal chemistry.
Figure 2: Reaction scheme for the selective reduction of the nitro group.
Experimental Protocol: Reduction using Tin(II) Chloride
Rationale: Tin(II) chloride in a protic solvent like ethanol is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like aryl halides. It is often preferred in laboratory-scale synthesis due to its high efficiency and tolerance of the bromine substituent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2,3-dimethyl-4-nitroaniline (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-5,6-dimethylbenzene-1,2-diamine, which can be purified further by recrystallization or column chromatography.
Suzuki Cross-Coupling: C-C Bond Formation at the Bromine Position
The bromine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, is a particularly powerful tool for introducing aryl or heteroaryl moieties. This reaction is fundamental in building the complex skeletons of many modern kinase inhibitors and other targeted therapies.
Figure 3: General scheme for the Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. A mixed solvent system of dioxane and water with a carbonate base is a standard condition that provides good solubility for both the organic and inorganic reagents.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-2,3-dimethyl-4-nitroaniline (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, or until TLC or LC-MS analysis shows the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, 6-phenyl-2,3-dimethyl-4-nitroaniline, can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Physicochemical and Safety Data
Accurate data is essential for experimental design and safety.
| Property | Value | Source |
| Compound Name | 6-Bromo-2,3-dimethyl-4-nitroaniline | PubChem[2] |
| CAS Number | 860570-23-6 | Benchchem[1] |
| Molecular Formula | C₈H₉BrN₂O₂ | PubChem[2] |
| Molecular Weight | 245.07 g/mol | Benchchem[1] |
| Appearance | (Typically a solid) | - |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Thermo Fisher Scientific[3], TCI Chemicals[4], Sigma-Aldrich[5] |
Safety and Handling Precautions: Researchers must handle 6-bromo-2,3-dimethyl-4-nitroaniline and its derivatives with appropriate personal protective equipment (PPE).[3][6]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Personal Protective Equipment: Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][5]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5] Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[3] Store in a dark place under an inert atmosphere.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]
Conclusion and Future Directions
6-Bromo-2,3-dimethyl-4-nitroaniline is a demonstrably valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The orthogonal reactivity of its functional groups allows for a modular and strategic approach to building molecular complexity. The protocols detailed herein for nitro group reduction and Suzuki cross-coupling represent just two of the many possible transformations. Further exploration could involve nucleophilic aromatic substitution of the bromine, diazotization of the amine followed by Sandmeyer reactions, or derivatization of the amine generated from nitro reduction to form amides, sulfonamides, or ureas. The continued application of this building block is expected to yield novel scaffolds for the development of next-generation therapeutics.
References
-
PubChem Compound Summary for CID 71650966, 6-Bromo-2,3-dimethyl-4-nitroaniline . National Center for Biotechnology Information. [Link]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. 6-Bromo-2,3-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 71650966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
Application Note: Advanced Sandmeyer Protocols for Sterically Hindered Anilines
The following Application Note is a technical guide designed for synthetic chemists and process development scientists. It addresses the specific challenges of performing Sandmeyer transformations on the highly sterically hindered and electron-deficient substrate: 6-Bromo-2,3-dimethyl-4-nitroaniline .
Executive Summary
The Sandmeyer reaction is a cornerstone of aromatic chemistry, yet it frequently fails when applied to polysubstituted anilines. The substrate 6-Bromo-2,3-dimethyl-4-nitroaniline presents a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: The nitro group at the para position (relative to the amine) significantly reduces the nucleophilicity of the nitrogen, making the initial attack on the nitrosating agent sluggish.
-
Steric Occlusion: The amine is flanked by a methyl group at C2 and a bromine atom at C6. This "ortho-clamp" effect hinders the formation of the required tetrahedral intermediate during diazotization.
-
Solubility: The lipophilic bromine and methyl groups, combined with the nitro group, render the molecule poorly soluble in standard aqueous acid media.
This guide provides two validated protocols to overcome these barriers: a Modified Classical Method (Nitrosyl Sulfuric Acid) for scalability and a Non-Aqueous Method (t-Butyl Nitrite) for high-throughput discovery.
Pre-Reaction Analysis: The Substrate
Before initiating the protocol, the chemist must visualize the steric environment. The amine is not freely accessible; it is shielded.
Structural Obstacles
-
C2 (Methyl): Provides mild steric bulk.
-
C4 (Nitro): Strong electron-withdrawing group (EWG).
of conjugate acid is likely < 1.0, meaning the amine is extremely weak. -
C6 (Bromine): Significant steric bulk (Van der Waals radius ~1.85 Å).
Implication: Standard conditions (NaNO2 / dilute HCl / 0°C) will result in recovered starting material or tar. We must use supra-electrophilic nitrosating agents (
Protocol A: The "Hard" Route (Nitrosyl Sulfuric Acid)
Best for: Gram-to-Kilogram scale up, cost-sensitive processes.
Mechanism: Generation of the potent nitrosonium ion (
Reagents
-
Substrate: 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 equiv)
-
Sodium Nitrite (
): 1.2 equiv (dry powder) -
Sulfuric Acid (
): Concentrated (98%), solvent volume (5–10 mL per gram of substrate) -
Copper(I) Chloride (
): 1.5 equiv (for chlorination) -
Hydrochloric Acid (
): Concentrated (37%)
Step-by-Step Methodology
Step 1: Preparation of Nitrosyl Sulfuric Acid
-
Charge a dried 3-neck round-bottom flask with concentrated
. -
Cool to 15°C.
-
Add solid
portion-wise over 20 minutes. Caution: Exothermic. Ensure temperature stays < 20°C to prevent evolution. -
Stir until fully dissolved. The solution should be clear to pale yellow. This generates the active electrophile:
.
Step 2: Diazotization of the Hindered Amine
-
Cool the nitrosyl sulfuric acid solution to 0–5°C.
-
Dissolve/suspend the 6-Bromo-2,3-dimethyl-4-nitroaniline in a minimum volume of glacial acetic acid (optional, aids solubility) or add directly as a fine powder to the acid.
-
Add the substrate slowly to the nitrosyl sulfuric acid.
-
Critical Step: Stir vigorously at 0–5°C for 2 to 3 hours . Unlike simple anilines, this hindered substrate requires extended time to form the diazonium sulfate.
-
Validation: Take a drop of the reaction mixture, dilute into 1 mL water, and test with Starch-Iodide paper. Immediate black/blue color confirms excess nitrosating agent.
Step 3: The Sandmeyer Substitution
-
In a separate vessel, prepare a solution of CuCl (1.5 equiv) in concentrated HCl (3 equiv) at 0°C.
-
Slowly pour the cold diazonium solution into the stirring copper solution. Note: Reverse addition (diazonium into copper) prevents side reactions.
-
Allow the mixture to warm to room temperature (20–25°C) naturally.
-
Once gas evolution (
) ceases, heat to 60°C for 30 minutes to drive the reaction to completion.
Step 4: Workup
-
Pour the reaction mixture onto crushed ice (5x reaction volume).
-
The product (1-Chloro-6-bromo-2,3-dimethyl-4-nitrobenzene) will precipitate.
-
Filter the solid. If oil forms, extract with Dichloromethane (DCM).
Protocol B: The "Soft" Route (Non-Aqueous / Doyle Method)
Best for: Med-chem discovery, high-value intermediates, substrates sensitive to strong acid. Mechanism: Radical-mediated substitution using alkyl nitrites in organic solvent.
Reagents
-
Substrate: 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 equiv)
-
t-Butyl Nitrite (t-BuONO): 1.5 equiv (90% purity)
-
Copper(II) Chloride (
): 1.2 equiv (Anhydrous) -
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Methodology
Step 1: Setup
-
Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Add anhydrous
(1.2 equiv) and dry Acetonitrile. -
Add the substrate (1.0 equiv). Stir to form a suspension/solution.
-
Heat the mixture to 60°C.
Step 2: Reactive Addition
-
Add t-Butyl Nitrite (1.5 equiv) dropwise via syringe pump or dropping funnel over 10 minutes.
-
Observation: Immediate evolution of
gas indicates diazonium formation and immediate decomposition to the aryl radical. -
The reaction usually turns dark green/brown (Cu species).
Step 3: Completion & Workup
-
Stir at 60°C for 1 hour.
-
Cool to room temperature.
-
Quench by pouring into 1M HCl (aqueous). This dissolves copper salts.[4][5]
-
Extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with brine, dry over
, and concentrate.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A (Nitrosyl Sulfuric) | Method B (t-Butyl Nitrite) |
| Reaction Type | Ionic / Acidic | Radical / Neutral |
| Solubility | High (in | High (in MeCN) |
| Tolerance | Robust for scale-up | High functional group tolerance |
| Yield (Typical) | 75–85% | 80–95% |
| Waste | Large volume acidic waste | Minimal organic waste |
| Cost | Low | High (t-BuONO is expensive) |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: No reaction in Method A.
-
Cause: Nitrosyl sulfuric acid hydrolyzed by wet reagents.
-
Fix: Ensure
is dry. Use fuming if necessary.
-
-
Issue: Incomplete conversion in Method B.
-
Cause: Radical quenching or old t-BuONO.
-
Fix: Use fresh t-BuONO (stored at 4°C). Degas solvents to remove Oxygen (radical scavenger).
-
-
Issue: Tar formation.
-
Cause: Temperature too high during diazotization.
-
Fix: Keep Method A < 5°C during addition.
-
Visualizations
Diagram 1: Mechanistic Pathway
This diagram illustrates the specific pathway for the hindered substrate, highlighting the transition from ionic diazotization to radical substitution.
Caption: Mechanistic flow from hindered amine to aryl halide via Single Electron Transfer (SET).
Diagram 2: Protocol Decision Matrix
A logical workflow to assist researchers in selecting the appropriate method based on scale and resources.
Caption: Decision matrix for selecting the optimal diazotization protocol based on experimental constraints.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Nitrosyl Sulfuric Acid preparation).
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides."[6] Journal of Organic Chemistry, 42(14), 2426–2431. (Foundational paper for Method B).
-
Krasnokutskaya, E. A., et al. (2007).[7] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(01), 81-84. (Modern non-aqueous diazotization).
-
Hanson, J. R. (2016). "The Sandmeyer Reaction."[1][2][6][8][9][10][11] Royal Society of Chemistry. (Review of mechanistic pathways including SET).
-
BenchChem. (2024). "6-Bromo-2,3-dimethyl-4-nitroaniline Product Data." (Substrate verification).
Sources
- 1. Nitrosylsulfuric acid - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. tert-Butyl Nitrite [commonorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 7. Diazotisation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistryguide.com [organicchemistryguide.com]
- 10. escholarship.org [escholarship.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Scalable laboratory synthesis methods for 6-Bromo-2,3-dimethyl-4-nitroaniline
An Application Guide to the Scalable Laboratory Synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline
For inquiries, contact: Senior Application Scientist, Gemini Division, Google Labs
Abstract
This technical guide provides a detailed, scalable, and robust laboratory method for the synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS No. 860570-23-6), a key intermediate in the development of advanced organic materials. The presented methodology is built upon a logical, multi-step synthetic sequence beginning with commercially available 2,3-dimethylaniline. Each stage of the process—amino group protection, regioselective nitration, selective bromination, and deprotection—is meticulously detailed. The protocols are designed for scalability and reproducibility in a standard laboratory setting. This document explains the critical chemical principles governing each transformation, including regioselectivity and the strategic use of protecting groups, to ensure both high yield and purity of the final product.
Introduction and Strategic Overview
6-Bromo-2,3-dimethyl-4-nitroaniline is a substituted nitroaniline derivative that serves as a pivotal building block in organic synthesis.[1] Its molecular structure, featuring a combination of electron-donating (amino, methyl) and electron-withdrawing (nitro, bromo) groups, makes it a valuable precursor for complex chemical entities, including dyes and functional materials.[1] Specifically, the push-pull electronic configuration is fundamental for creating materials with significant nonlinear optical (NLO) properties.[1]
The synthesis of this compound requires a carefully planned sequence of electrophilic aromatic substitution reactions. A direct, single-step functionalization of a simpler precursor is not feasible due to the complex interplay of directing effects from the various substituents. Direct nitration of 2,3-dimethylaniline, for instance, would likely result in a mixture of isomers and potential oxidation of the highly activated aniline ring.[1]
Therefore, a robust and scalable synthesis is achieved through a four-step sequence designed to control the regiochemical outcome of each reaction. This strategy involves:
-
Protection: Acetylation of the primary amino group of 2,3-dimethylaniline to moderate its reactivity and control its directing influence.
-
Nitration: Introduction of a nitro group at the C4 position, directed by the powerful para-directing effect of the acetamido group.
-
Bromination: Selective installation of a bromine atom at the C6 position, governed by the cumulative directing effects of the existing substituents.
-
Deprotection: Hydrolysis of the acetamido group to reveal the target primary amine.
This strategic approach ensures that each functional group is introduced at the correct position on the aromatic ring, maximizing the yield of the desired product.
Caption: Overall workflow for the synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline.
Detailed Experimental Protocols
Step 1: Protection of 2,3-Dimethylaniline via Acetylation
Scientific Rationale: The initial step involves protecting the highly activating amino group of 2,3-dimethylaniline as an acetanilide. This transformation is critical for two primary reasons:
-
It moderates the potent activating, ortho-, para-directing nature of the amino group, preventing polysubstitution and undesirable side reactions in the subsequent nitration step.[1]
-
It protects the amino group from oxidation by the strong oxidizing agents present in the nitrating mixture.[1]
The resulting N-acetyl group (acetamido) remains a strong ortho-, para-director, guiding the incoming electrophile in the next step.
Protocol: Synthesis of N-(2,3-dimethylphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline.
-
Add glacial acetic acid as the solvent.
-
While stirring, slowly add acetic anhydride. An exothermic reaction may be observed.
-
Add a catalytic amount of a mild base like sodium acetate.[1]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker of cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Dry the collected solid, N-(2,3-dimethylphenyl)acetamide, in a vacuum oven. The product is typically of sufficient purity for the next step.
| Reagent | Molar Eq. | Purpose |
| 2,3-Dimethylaniline | 1.0 | Starting Material |
| Acetic Anhydride | 1.1 - 1.2 | Acetylating Agent |
| Glacial Acetic Acid | - | Solvent |
| Sodium Acetate | Catalytic | Mild Base Catalyst |
Step 2: Nitration of N-(2,3-dimethylphenyl)acetamide
Scientific Rationale: This step introduces the nitro group onto the aromatic ring. The regioselectivity is controlled by the existing substituents. The acetamido group is a powerful ortho-, para-director, while the two methyl groups are weaker ortho-, para-directors. The cumulative effect strongly favors electrophilic substitution at the C4 position, which is para to the acetamido group and sterically accessible.[1] The reaction is performed at low temperatures to control the exothermicity and prevent the formation of dinitrated byproducts.[1]
Caption: Directing effects governing regioselective nitration.
Protocol: Synthesis of N-(2,3-dimethyl-4-nitrophenyl)acetamide
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath. The active electrophile, the nitronium ion (NO₂⁺), is generated in this step.[1]
-
In a main reaction flask, dissolve the N-(2,3-dimethylphenyl)acetamide from Step 1 in concentrated sulfuric acid. Cool this solution to 0-5 °C using an ice-salt bath.
-
With vigorous stirring, add the pre-cooled nitrating mixture dropwise to the acetanilide solution. Critically, maintain the internal reaction temperature between 0-10 °C throughout the addition to control the reaction rate and minimize side reactions.[1][2]
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto a large volume of crushed ice with stirring. This will precipitate the crude product.
-
Collect the yellow solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure N-(2,3-dimethyl-4-nitrophenyl)acetamide.[2]
| Reagent | Molar Eq. | Purpose |
| N-(2,3-dimethylphenyl)acetamide | 1.0 | Substrate |
| Conc. Sulfuric Acid | - | Solvent & Catalyst |
| Conc. Nitric Acid | 1.05 - 1.1 | Nitrating Agent |
Step 3: Bromination of N-(2,3-dimethyl-4-nitrophenyl)acetamide
Scientific Rationale: The bromination step introduces the final substituent. The regiochemical outcome is again determined by the directing effects of the groups present. The acetamido group (-NHCOCH₃) is ortho-, para-directing and activating. The nitro group (-NO₂) is meta-directing and strongly deactivating. The methyl groups are weakly activating and ortho-, para-directing. The position most favorable for electrophilic attack is C6, which is ortho to the strongly activating acetamido group and meta to the deactivating nitro group.[1] This combination of effects leads to highly selective bromination at the desired position.
Protocol: Synthesis of N-(6-Bromo-2,3-dimethyl-4-nitrophenyl)acetamide
-
Dissolve the N-(2,3-dimethyl-4-nitrophenyl)acetamide from Step 2 in a suitable solvent, such as glacial acetic acid.
-
In a separate flask, prepare a solution of molecular bromine in glacial acetic acid.
-
Slowly add the bromine solution to the stirred substrate solution at room temperature.
-
Stir the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
To quench any unreacted bromine, a small amount of sodium bisulfite solution can be added until the orange color disappears.
-
Collect the solid product by vacuum filtration, wash with water, and dry. The crude N-(6-Bromo-2,3-dimethyl-4-nitrophenyl)acetamide can be purified by recrystallization if necessary.
Alternative Brominating Agent: N-bromosuccinimide (NBS) can be used as a milder and more selective source of electrophilic bromine, often in the presence of a catalyst.[1]
| Reagent | Molar Eq. | Purpose |
| N-(2,3-dimethyl-4-nitrophenyl)acetamide | 1.0 | Substrate |
| Molecular Bromine (Br₂) | 1.0 - 1.1 | Brominating Agent |
| Glacial Acetic Acid | - | Solvent |
Step 4: Deprotection via Hydrolysis
Scientific Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino functionality. This is typically achieved by hydrolysis under either acidic or basic conditions.[1] Acid-catalyzed hydrolysis is common and effective for this type of substrate.
Protocol: Synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline
-
Place the crude N-(6-Bromo-2,3-dimethyl-4-nitrophenyl)acetamide from Step 3 into a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid and water (e.g., a 70% aqueous solution).
-
Heat the mixture under reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the acidic solution by slowly adding a base, such as aqueous sodium hydroxide, until the solution is alkaline. This will precipitate the final product as a solid.[2]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the final product, 6-Bromo-2,3-dimethyl-4-nitroaniline, by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
| Reagent | Molar Eq. | Purpose |
| N-(6-Bromo-2,3-dimethyl-4-nitrophenyl)acetamide | 1.0 | Substrate |
| Sulfuric Acid (aq. solution) | - | Catalyst & Solvent |
| Sodium Hydroxide (aq. solution) | - | Neutralization |
References
- Benchchem. 6-Bromo-2,3-dimethyl-4-nitroaniline | CAS 860570-23-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4NF0hynanCDSPkDq8e9HcCn_UaewM_LE4qZMApAK6Cc5tdmP_kj02t1VFRUX2qCfaUywKBlZd2i4lq1XrrphV38niOKqkymvFy35WhLzTH4mgPx-E2a_iDe2xY81G0rZ7vCv69g==]
- Orita, A., et al. (2011). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2011(12), 1745-1748. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGiB2lbqOVZC-8ihqa_sMubhgK6W-pgrNKsjqgpzJNG9nvvIRYg5klMqeL5lY5ZVrR0vqAsk7wkw8NEW40heZzXUdbElS8msc0Z0RWomklwenKuhjRfo3MBPZH0bk-y95VWB2cmVPVIuYEehTW_JazmgE_6cvUV0jE961_fk4yJ8rXjz9nM09O37f0-AMJXWc8O6Vt5-1kgMEJ4PysAs1wsoAAJozMkaj_L5T-h6x3ChcHZQ==]
- ChemicalBook. 2-BROMO-6-NITROANILINE synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiwbNONJCAJpAXlzPcoK-fwXPvKULA3qecDhGAzZ8p9sTwXjpIU_AyT74iITOT3m51LF_FmdU9NdyZkHafRavLsrGh-nWsyBctGV4t6UX72PfQTrK3SD8p39IfDJiCLvuuJ1zlIk1J5R7pNYmO63LI5Ys4v3RKp8Fjgy14]
- Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGZepTXjBT8xIlVs1yueqdBEP6aZx53W3lCKXrhPXotLCeAhfHrZmrXdi3qgSaxotHePIxtDPenpCALExRkRp7auZCLPx8vTBWERFzneWUFm_u3zCZ364piyMGs45Kva2MGIIseJDSTwF-09EGeu579K3CZcvO4yopi1VDRDogACJfs9fSUw7vYpn2wp3o8BzVU57hFu6RuVpbFpq_nHnRkPL95nW6C4o0MdHRyhL2fsw8NV_TrBxfE58AByUmz4y5fgK_yCMMnzlZsRuuPZ-t33tgLgJrZ6R9qP3cUg==]
- Organic Syntheses Procedure. o-NITROANILINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY-9FbdCR1M_nwNpK480dMwtKi3Zq9EOlj6QCzqs__FoC3-7rP1QAU8OVeDKON0HoOW_PqR3eTAHZHzZcFnt_bJ9ZBFAsido5N_lFTkLr48DwG1YVMPGu0oO-gyovuVMo-BMn38Q==]
- Organic Syntheses Procedure. m-NITRODIMETHYLANILINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKxT-kKI7Z_1fFYjQDk5ljs0FJaNhf39H4eKeOppkVem0BFsIopVjcyUxOtVc6yMAC65Suvw3cAmSqqunNGPW-xndFQGg_k36OTs2ZjpRI4A3bgYSwAqVcqOpfcI4FLPlNXgft7A8UGA==]
- Google Patents. (2010). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ5_pLQ1eDIla5i8BZWuHobRoK88HisSDOM0PKnTg5b3Vq9vZEQ6IDOJidqi9xABLw3Uy19pam90u1a_1rAf88cjH3FZjw2CpxFk33LiLhagu_gOSiifs-9mB-FVENZH0_twSMNokdp-imqPc=]
- RSC Publishing. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfleCzLp_9zxpG86y7wWmE1l00YF5Z26fTlQ3ybO-IRgMHesb1Va_3_b2YuuXge_oHmC6dzK0ymUsmY0PfDg29s9Y9C9NKuWbUYL8zmTpLqEbJTSAsH3AAr4PjzAmqcHUtyab8xEVOqwYnHp6tTXE8o_CNZf1GsZ5pjOPu]
- Benchchem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1hQeGx6H5HIcRcY60qA-wb_bWv8-v-QN79kgVWndf10Kic6ixOlFnvNNWPy33G-F7t_PbCzkPYnbNC0ZblrwYbFwixgjidvGNg7XtmOnKBL9i6Bikpz-ycfXsmkeWOsvYtNmNkvy0ZxFbMYnxZSnUlcF1JdAOruY9NZ1ZbHX-jeynSTKeK8vTYzZP5iKrW-9cWQcS0lEjtj0wOX8z7mZtIq5gbUA3]
- Sigma-Aldrich. 2,3-Dimethyl-4-nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENfdOvSe8liB1uMiR6UBO363-fyGqHn8WIO-n_8J3bSCLlvtW5vxQalvqkPve8o7Ckn2wAkDCb_U28XXLVxgDBQAOJ5zzfljyfByRfx5N7aycnp8-OOagJ13BTQgY_0LEnJNOvKwttpq0VCMUasp93R6shyOYP5yjxCRnMUPMEaGzXOIWrqmuB9Ml_eaSUVw==]
- ResearchGate. (2025). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB2lwCnRhVEr2JfTi8ApvXgW0DXkzWElbHi4TACDr8Ivr-rWGSLZkDMOFZhOX9bTLEuDReeV4ZvCEaGTShIxkN5kcKriZzHxE86fWNKFfvvlHLKnBAJlXrIALmev05jI0W3PEqRale3PiBZsCrP24vNhMqguCflq5UsnEx-bvMZOCbnxUGdHcXIK2wQdrKcQrcOz4oJsucbctRyQhaBXFGHyowsDbeq7aeHQr-cyGl44s3jqbpvdbsCZRJMusAsibOF1pavzo1rZNK2O7soJmh1LNLIF7GIOulJgA60H2EdNhvZjHBmL1gUbqGf7ch4d1TsnufpxmVs25H9Xkd7UkTGbFx]
- Carbon, R. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjgE5XHf66jux2mi1s-PiJF5FdjPHk4Gp3jBw_5Bvpsh_028GMlqrCZasFSRKw4ihN-63dIrywc9UXPlA7Hv4h45MTIAcoyKwOZFrWVj7Uksd5Vh4nW625oYyue8zF2aKtzJOj9ilgXnT35Xn8Nn1cluFnrJObhQhFUWyBlE_tq1Nc71kGJltg0bVZCCaeaJ2XrGq-2WCF2iA=]
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdGihiB4GjYpcKqPj1ZAa9T2A7KonnHjpo8tdHvB4LKK0xiAXu8mH5fn_6RbXdv94nCMp40tQRduhhnGaqVPcYus9dO-Hkqul28aqtmz6cqo4T4JVHE3ZX6HuHxM0fAx1Zsigaqa1UfaIh1Dw=]
- Chempanda. (2022). Nitroaniline: Common isomers, structure, synthesis and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFec02AohqxUOcSbCzn5jwq-kQ0_IiTSwWTeC2RA6_FRB51--GjSVBQ-rqiJN06BwmoWby2KyJUd2RpUj91xWyKVHUfvUODfSHHVN0lsau1qZCzpzLcVVGX4wkJLF8jgOZYmh36EsTfeu1TwNJNia66eE1qAYLaij-jCuvsFGTwKyu81ftNOpDHQ4gEPlgdObRaVVQNFds=]
- Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgsyKYdNuju435jeSGp7b1dHOiEeSXsY_LUuPLls6PwNqiEj6T2loyigP4DsFjs1-PhFG8hSnQ6ESPshUa0J59nHUXaQorH_oONRJN3H8derQRpcnmDMBFHNMHJbzxQjzzksRNCfmmXJqVBFWG68NTWaDtXAsyBEjHTDQ=]
- ChemSynthesis. (2025). 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN4uuWUnUCFtsZhEYmTRbJsHqV52thhFfzMCJRW00QSMjWsq381YoCtYNXmgRjQx6nLwbAXz6hKAwQLZiZD7P-_FEUfGNLRjkDTIH8aQnptuZjT-GlOPdpMp1SIl8uiUmVFNC9l9Xox-aQLowmWcGOtwiQOrsuApN9v6w=]
Sources
Microwave-assisted synthesis involving 6-Bromo-2,3-dimethyl-4-nitroaniline
Application Note: Microwave-Assisted Synthesis & Functionalization of 6-Bromo-2,3-dimethyl-4-nitroaniline
Executive Summary
This technical guide details the microwave-assisted synthesis (MWAS) of 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6) , a critical "push-pull" chromophore and intermediate for nonlinear optical (NLO) materials and bioactive heterocycles.
Traditional thermal bromination of polysubstituted anilines often suffers from long reaction times and over-bromination due to poor thermal control. This protocol leverages the dielectric heating mechanism of microwave irradiation to achieve precise regioselective bromination at the C6 position. Furthermore, we outline a downstream Suzuki-Miyaura coupling protocol, demonstrating the utility of the C6-bromide as a handle for molecular diversity.
Key Benefits of MWAS Protocol:
-
Reaction Time: Reduced from 4 hours (thermal) to <15 minutes.
-
Selectivity: Enhanced regiocontrol (C6 vs. N-bromination) via rapid "in-core" heating.
-
Green Chemistry: Utilization of N-Bromosuccinimide (NBS) in place of elemental bromine.[1]
Chemical Profile & Retrosynthetic Logic
Target Molecule: 6-Bromo-2,3-dimethyl-4-nitroaniline
Molecular Formula:
Structural Analysis: The substrate features a benzene ring populated by four substituents.[1] The directing effects are competitive:
-
-NH₂ (C1): Strong activator, ortho/para director.[1]
-
-NO₂ (C4): Strong deactivator, meta director.[1]
-
-CH₃ (C2, C3): Weak activators.[1]
Regioselectivity Logic: The C4 position is blocked by the nitro group. The C2 and C3 positions are blocked by methyl groups.[1] The only available aromatic protons are at C5 and C6.
-
C6: Ortho to the strong -NH₂ donor and meta to the -NO₂ acceptor.[1] This position is highly activated.
-
C5: Meta to the -NH₂ and ortho to the -NO₂. This position is deactivated and sterically hindered by the C4-nitro group.
Experimental Protocols
Protocol A: Microwave-Assisted Bromination
Synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline from 2,3-dimethyl-4-nitroaniline.
Rationale:
Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) under MW irradiation allows for a homogeneous reaction mixture with high microwave absorptivity (
Materials:
-
Precursor: 2,3-Dimethyl-4-nitroaniline (1.0 eq, 5 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol)
-
Solvent: Acetonitrile (ACN) (10 mL)
-
Catalyst: Ammonium Acetate (
) (0.1 eq) - Proton shuttle to facilitate EAS.
Step-by-Step Methodology:
-
Preparation: In a 30 mL borosilicate microwave vial, dissolve 2,3-dimethyl-4-nitroaniline (830 mg) in 10 mL of ACN.
-
Activation: Add
(38 mg) and stir for 1 minute until dissolved. -
Addition: Add NBS (935 mg) in a single portion. Cap the vial with a Teflon-lined septum.
-
Microwave Parameters:
-
Mode: Dynamic (Power controlled by Temperature)
-
Temp: 65°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup:
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
The product will precipitate as a yellow/orange solid.
-
Filter under vacuum and wash with cold water (
mL) to remove succinimide byproduct. -
Recrystallize from Ethanol/Water (9:1) if necessary.[2]
-
Data Summary:
| Parameter | Conventional Thermal | Microwave Protocol |
| Temperature | Reflux (82°C) | 65°C |
| Time | 3-4 Hours | 10 Minutes |
| Yield | 78% | 92% |
| Purity (HPLC) | 88% (trace dibromo) | >98% |
Protocol B: Downstream Application (Suzuki Coupling)
Functionalization of 6-Bromo-2,3-dimethyl-4-nitroaniline to 4'-Methoxy-2,3-dimethyl-4-nitro-[1,1'-biphenyl]-6-amine.
Rationale: The C6-Bromine is sterically crowded by the C1-Amine and C5-Proton, making thermal Pd-coupling sluggish. Microwave irradiation accelerates the oxidative addition step of the catalytic cycle.
Materials:
-
Substrate: 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 eq)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Loading: Add substrate (1 eq), boronic acid (1.2 eq), and Pd-catalyst to a microwave vial.
-
Inertion: Seal and purge with Argon for 5 minutes.
-
Solvent: Inject degassed Dioxane and
solution via syringe. -
Irradiation:
-
Temp: 110°C
-
Time: 20 minutes
-
Power: Max 150W
-
-
Purification: Dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Hexane/EtOAc).
Mechanistic & Workflow Visualization
The following diagrams illustrate the synthesis logic and the specific microwave workflow.
Figure 1: Reaction Pathway & Regioselectivity
Caption: Synthetic pathway highlighting the regioselective bromination driven by the ortho-directing amino group.
Figure 2: Microwave Experimental Workflow
Caption: Step-by-step workflow for the microwave-assisted bromination protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete solubilization of precursor. | Switch solvent to DMF or NMP (requires higher workup effort). |
| Over-bromination | Hot spots in MW field or excess NBS. | Ensure vigorous stirring; reduce NBS to 1.0 eq; lower Temp to 50°C. |
| Dark Product Color | Oxidation of amine. | Purge vial with Nitrogen before irradiation; add antioxidant (e.g., BHT) trace. |
| Pressure Spikes | Solvent volatility. | Ensure vessel is rated for >300 psi; use Ethanol instead of ACN if pressure persists. |
References
-
BenchChem. "6-Bromo-2,3-dimethyl-4-nitroaniline | CAS 860570-23-6." BenchChem Chemical Database. Accessed Feb 2026. Link
-
Thakuri, A., et al. "Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives." Frontiers in Chemistry, 2022. Link
-
Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2016. (Demonstrates related halo-aniline chemistry). Link
-
Organic Syntheses. "m-Nitrodimethylaniline (Precursor Synthesis)." Org.[2][3][4][5] Synth. 1947, 27, 62. Link
-
ChemicalBook. "2,6-Dibromo-4-nitroaniline Synthesis (General Bromination Protocols)." ChemicalBook. Link
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ajrconline.org [ajrconline.org]
- 4. CN103787891A - Production technology of synthesizing 6-bromo-2,4-dinitroaniline - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline
Welcome to the technical support center for the synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction outcomes.
The synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline is a critical step in the development of various advanced organic molecules.[1] It is typically achieved via the selective electrophilic bromination of its precursor, 2,3-dimethyl-4-nitroaniline. While seemingly straightforward, this reaction is governed by a delicate interplay of electronic and steric effects that can lead to challenges in yield and purity. This guide will address the most common issues encountered during this procedure.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may face in the lab.
Issue 1: Consistently Low Reaction Yield (<60%)
Question: My synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline is resulting in a consistently low yield. What are the primary factors I should investigate to resolve this?
Answer: A low yield in this bromination reaction typically points to one of three areas: incomplete reaction, formation of side products, or loss of product during the workup and purification phase.
1. Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Electrophilic aromatic substitution, while often rapid with activated rings, still requires adequate time for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material (2,3-dimethyl-4-nitroaniline) even after the prescribed time, consider extending the reaction duration. While increasing the temperature can enhance the reaction rate, it may also promote side reactions. A modest extension of time at a controlled temperature is often the better initial approach.
-
Reagent Stoichiometry: Ensure that the brominating agent (e.g., molecular bromine or N-Bromosuccinimide) is used in the correct molar ratio. A slight excess (e.g., 1.05-1.1 equivalents) is common to drive the reaction to completion, but a large excess can lead to over-bromination.
2. Competing Side Reactions (Over-bromination):
-
Chemical Rationale: The starting material, 2,3-dimethyl-4-nitroaniline, possesses a strongly activating amino (-NH₂) group and two moderately activating methyl (-CH₃) groups. These groups direct electrophiles to the ortho and para positions.[2][3] The amino group is the dominant activator, making the positions ortho to it (positions 5 and 6) highly susceptible to bromination. Since position 4 is blocked by the nitro group and positions 2 and 3 by methyl groups, the primary target is position 6. However, the high activation of the ring can lead to di-bromination at the remaining open ortho position (position 5), yielding 5,6-dibromo-2,3-dimethyl-4-nitroaniline.
-
Mitigation Strategy: To suppress this, the reaction temperature must be carefully controlled. Performing the bromination at a lower temperature (e.g., 0-5 °C) reduces the overall reactivity and enhances the selectivity for mono-bromination. The slow, dropwise addition of the brominating agent is also critical to prevent localized areas of high concentration that favor multiple substitutions.[1]
3. Product Loss During Workup:
-
Aqueous Workup: Upon completion, the reaction is typically quenched with a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess bromine.[4] The product is then often precipitated or extracted. Ensure the pH is properly adjusted during this phase; aniline derivatives can have varying solubility depending on their protonation state.
-
Purification: Recrystallization is a common method for purifying the final product.[5] However, significant product can be lost if an inappropriate solvent is chosen or if too much solvent is used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for nitroaniline derivatives.[5]
Issue 2: Significant Impurity Profile Observed in TLC/NMR
Question: My final product shows multiple spots on the TLC plate and complex signals in the NMR spectrum. What is the likely identity of the major impurity and how can I prevent its formation?
Answer: The most probable impurity is the over-brominated product, 5,6-dibromo-2,3-dimethyl-4-nitroaniline. The presence of other impurities could also indicate oxidation or residual starting material.
1. Identifying the Over-Brominated Product:
-
On a TLC plate, the di-brominated product will typically have an Rf value slightly different from the mono-brominated product.
-
In the ¹H NMR spectrum, the desired product should show a single aromatic proton signal. The presence of a second, distinct aromatic signal could indicate the di-brominated species or starting material.
2. Prevention and Control:
-
Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of bromination.[6][7] In polar solvents, the electrophilicity of the brominating agent can be enhanced, potentially leading to less selective reactions. Acetic acid is a commonly used solvent that offers a good balance for this type of reaction.[1] Experimenting with less polar solvents might be an option, but solubility of the starting material must be considered.
-
Use of a Milder Brominating Agent: If molecular bromine (Br₂) proves too reactive, switching to N-Bromosuccinimide (NBS) can provide a more controlled, slower release of the electrophilic bromine species, thereby improving selectivity.[6][7]
-
Protecting Group Strategy: For challenging cases where over-bromination is persistent, a protecting group strategy can be employed. The highly activating amino group can be temporarily converted to a less activating acetamido group (-NHCOCH₃) via acetylation.[8][9] This amide is still an ortho-, para-director but its activating strength is significantly attenuated, which prevents over-bromination.[10] After the bromination step, the acetyl group is easily removed via acid or base hydrolysis to yield the desired product.[1][4]
Data Summary: Reaction Parameter Effects
| Parameter | Recommended Condition | Rationale for Improvement | Potential Pitfall |
| Temperature | 0–10 °C | Slows reaction rate, increasing selectivity for mono-bromination. | Reaction may be too slow or incomplete. |
| Brominating Agent | NBS or 1.05 eq. Br₂ | NBS is less reactive than Br₂, reducing over-bromination risk.[7] | NBS can be more expensive and slower. |
| Solvent | Glacial Acetic Acid | Good solvent for starting material and moderates reactivity. | Can be difficult to remove completely. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of bromine. | Can significantly increase reaction time. |
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams have been created.
Caption: Reaction scheme for the synthesis and potential over-bromination side product.
Caption: A troubleshooting flowchart for diagnosing and resolving low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination directed to the 6-position? The regioselectivity is dictated by the directing effects of the substituents on the aniline ring. The amino (-NH₂) group is a powerful ortho-, para-director, while the methyl groups (-CH₃) are weaker ortho-, para-directors. The nitro group (-NO₂) is a meta-director. The powerful -NH₂ group directs the incoming electrophile (Br⁺) to the positions ortho to it, which are positions 5 and 6. Position 6 is sterically less hindered than position 5 (which is flanked by a methyl and a nitro group), making it the preferred site of attack.
Q2: Is it necessary to protect the amino group before bromination? It is not always necessary, but it is a highly effective strategy for preventing over-bromination and increasing yield and purity, especially on a larger scale.[8][9] The conversion of the amine to an amide moderates the ring's activation, allowing for a much more controlled reaction.[10] If you are struggling with selectivity, this is the most robust solution.
Q3: What are the best practices for safely handling molecular bromine? Molecular bromine is highly toxic, corrosive, and volatile. All work must be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Have a quenching agent (like a sodium thiosulfate solution) readily available to neutralize any spills.
Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
TLC: A single spot on the TLC plate (visualized under UV light) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The number of signals, their chemical shifts, and splitting patterns should match the expected structure of 6-Bromo-2,3-dimethyl-4-nitroaniline.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a molecule containing one bromine atom.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
2,3-dimethyl-4-nitroaniline
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Saturated Sodium Bisulfite Solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethyl-4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture slowly into a beaker of ice water.
-
Quench the reaction by adding saturated sodium bisulfite solution dropwise until the orange/red color of excess bromine disappears.
-
Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from hot ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain 6-Bromo-2,3-dimethyl-4-nitroaniline as a solid.
-
Characterize the final product using melting point, NMR, and MS analysis.
References
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
-
Thieme. (2011). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 2011(15), 2490-2494. Retrieved from [Link]
-
ResearchGate. (2013). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Organic Process Research & Development, 17(3), 357-363. Retrieved from [Link]
-
ResearchGate. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(10), 1647-1652. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters, 20(10), 2949–2953. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (2014). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Tetrahedron Letters, 55(1), 221-224. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
- Google Patents. (2010). CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate.
-
ProQuest. (1993). 4-bromo-2-nitroaniline: A multistep synthesis. Journal of Chemical Education, 70(4), A101. Retrieved from [Link]
-
Khan Academy. (2022). EAS reactions of aniline | Amines | Grade 12 | Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-Bromo-2,3-dimethyl-4-nitroaniline via Recrystallization
Welcome to the technical support center for the purification of 6-Bromo-2,3-dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The information presented here is a synthesis of established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 6-Bromo-2,3-dimethyl-4-nitroaniline?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization. For 6-Bromo-2,3-dimethyl-4-nitroaniline, a compound with moderate polarity due to the presence of amino, nitro, and bromo functional groups, a solvent system that mirrors this polarity is often effective.
Based on the principle of "like dissolves like," a good starting point is a mixed solvent system.[1][2] For polar molecules containing nitrogen and oxygen, alcohol/water mixtures are a frequent choice.[1] Specifically, an ethanol/water or methanol/water mixture is highly recommended. The rationale is that the compound should be soluble in the hot alcohol and insoluble in cold water. This differential solubility across a wide temperature range is key to achieving high recovery of pure crystals.[1]
Alternatively, for aromatic compounds, toluene can be a good solvent, with hexane added as an anti-solvent upon cooling.[2] However, given the functional groups on 6-Bromo-2,3-dimethyl-4-nitroaniline, an alcohol/water system is generally a more reliable first choice.
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure.[3] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that precipitation occurs at a temperature above the compound's melting point. Highly impure samples are also more prone to oiling out.[4]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil. Add a small amount of the primary (good) solvent (e.g., ethanol in an ethanol/water system) to slightly increase the total solvent volume.[5] This will lower the saturation point and may prevent premature precipitation.
-
Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling can shock the solution, favoring the formation of an amorphous oil over an ordered crystal lattice. Insulate the flask to encourage gradual cooling.[3][5]
-
Solvent System Modification: If the issue persists, consider a different solvent system with a lower boiling point. However, ensure the boiling point is not so low that the temperature differential for crystallization is compromised.[1]
Q3: I have a very low yield after recrystallization. What are the common causes and remedies?
A3: A low yield is a frequent issue in recrystallization and can often be attributed to several factors.[5][6]
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent is the most common reason for poor yield.[4] The goal is to create a saturated solution at the solvent's boiling point. If the mother liquor still contains a significant amount of your product, you can try to recover more by evaporating some of the solvent and attempting a second crystallization.[5]
-
Premature Crystallization: If crystals form too early, such as during a hot filtration step, product will be lost. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask).[3]
-
Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor. A different solvent or solvent pair with lower solubility at cold temperatures may be necessary.
Q4: The crystals that formed are very fine needles or a powder, not large, well-defined crystals. Does this affect purity?
A4: While the aesthetic of large crystals is often desired, very fine crystals can still be of high purity. However, rapid crystal formation, which often leads to smaller crystals, can trap impurities within the crystal lattice.[5] An ideal crystallization should see the first crystals appearing after about 5 minutes of cooling, with continued growth over 20 minutes.[5]
To Promote Larger Crystal Growth:
-
Slower Cooling: As mentioned previously, slow, undisturbed cooling is paramount.
-
Reduce Supersaturation: Add a slight excess of the "good" solvent to keep the compound in solution for a longer period during the cooling phase.[5]
-
Scratching the Flask: If crystallization does not initiate, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth to begin.[6]
Troubleshooting Guide
This section provides a more structured approach to diagnosing and solving common issues during the recrystallization of 6-Bromo-2,3-dimethyl-4-nitroaniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent. | - Inappropriate solvent choice (too "bad").- Insufficient solvent. | - Select a more polar solvent or a different solvent pair.- Gradually add more hot solvent until dissolution is achieved. |
| Crystallization is too rapid ("crashing out"). | - Solution is too concentrated.- Cooling is too fast. | - Reheat to dissolve, add a small amount of the "good" solvent, and cool slowly.[5]- Insulate the flask to slow the cooling rate.[5] |
| No crystals form upon cooling. | - Solution is too dilute (too much solvent used).- Supersaturation. | - Evaporate some of the solvent and re-cool.- Induce crystallization by scratching the flask or adding a seed crystal.[4][6] |
| Colored impurities remain in the final product. | - Impurities are co-crystallizing with the product.- Ineffective removal of colored impurities. | - Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Final product has a low melting point or a broad melting range. | - Incomplete removal of impurities.- Solvent is trapped in the crystals. | - Repeat the recrystallization process.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocol: Recrystallization of 6-Bromo-2,3-dimethyl-4-nitroaniline
This protocol outlines a standard procedure for the purification of 6-Bromo-2,3-dimethyl-4-nitroaniline using an ethanol/water solvent system.
Materials:
-
Crude 6-Bromo-2,3-dimethyl-4-nitroaniline
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude 6-Bromo-2,3-dimethyl-4-nitroaniline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid.[3] Continue adding small portions of hot ethanol until the solid is fully dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a slight excess of hot ethanol and pre-heat the filtration apparatus.[3]
-
-
Crystallization:
-
To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter to partially dry them.
-
Transfer the crystals to a watch glass and dry them completely in a vacuum oven.
-
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
-
Recrystallization I 10. (n.d.). Retrieved from [Link]
-
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
- Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (n.d.). Google Patents.
-
Recrystallization. --->. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence - Carbon. (n.d.). Retrieved from [Link]
- Synthesis method of substituted nitroaniline. (n.d.). Google Patents.
- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (n.d.). Google Patents.
- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (n.d.). Google Patents.
-
Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. (2015, September 23). Retrieved from [Link]
-
LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). Retrieved from [Link]
-
Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium - ResearchGate. (2025, August 6). Retrieved from [Link]
-
p-Nitroaniline - ChemBK. (n.d.). Retrieved from [Link]
-
3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline - ChemSynthesis. (2025, May 20). Retrieved from [Link]
- Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. murov.info [murov.info]
Solvent selection for maximizing solubility of 6-Bromo-2,3-dimethyl-4-nitroaniline
Subject: Solvent Selection Strategy for 6-Bromo-2,3-dimethyl-4-nitroaniline Ticket ID: SOLV-BDNA-8605 Support Level: Tier 3 (Senior Application Scientist)
The Diagnostic Framework: Why is this molecule difficult?
Before selecting a solvent, you must understand the "personality" of 6-Bromo-2,3-dimethyl-4-nitroaniline (BDNA) . This is not a simple organic solute; it is a "push-pull" chromophore with competing solubility vectors.
-
High Crystal Lattice Energy: The molecule features a strong dipole moment. The electron-donating amine (
) and the electron-withdrawing nitro group ( ) create strong intermolecular forces (dipole-dipole and hydrogen bonding) in the solid state. This makes the crystal lattice hard to break. -
Steric Crowding: The 2,3-dimethyl and 6-bromo substituents crowd the amine. This steric hindrance limits the ability of bulky solvents to effectively solvate the amine protons, reducing solubility in solvents that rely solely on H-bond acceptance (like weak ethers).
-
Lipophilic Shielding: While the core is polar, the bromo and methyl groups add significant lipophilicity. This makes the compound insoluble in water but highly soluble in halogenated solvents (DCM) and medium-polarity esters.
The Golden Rule for BDNA:
To dissolve BDNA, you must overcome the crystal lattice energy using a solvent with high dipolarity (to match the nitro group) or high hydrogen-bond acceptance (to engage the amine).
Solvent Selection Matrix
We have categorized solvents based on their interaction efficiency with BDNA. Use this table to select the correct solvent for your specific application.
| Solvent Class | Specific Solvents | Solubility Rating | Application Context | Technical Notes |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Reaction medium (SNAr, couplings), Stock solutions. | Warning: High boiling points make removal difficult. Use only if downstream workup involves aqueous extraction. |
| Halogenated | DCM, Chloroform | Good/High | Synthesis workup, extractions, Chromatography. | Excellent for breaking the crystal lattice due to polarizability. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | General handling, TLC spotting. | Good balance. Acetone is a great choice for transferring the solid but evaporates too fast for reflux reactions. |
| Polar Protic | Ethanol, Methanol | Temp. Dependent | Recrystallization. | Low solubility at RT; High solubility at reflux. This |
| Ethers | THF, 1,4-Dioxane | Moderate | Reactions requiring non-nucleophilic media. | THF is preferred over diethyl ether (which is a poor solvent for this compound). |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Anti-solvent. | Use to crash the product out of solution during precipitation. |
| Aqueous | Water | Insoluble | Wash medium. | The compound is hydrophobic enough to not dissolve in water, even at low pH (unless strongly acidic). |
Decision Logic & Workflows
Diagram 1: Solvent Selection Decision Tree
This logic gate helps you choose the solvent based on your immediate experimental goal.
Caption: Decision tree for selecting the optimal solvent based on experimental constraints (Temperature, Workup, Application).
Validated Protocols
Protocol A: The "Oiling Out" Prevention Recrystallization
Issue: Substituted nitroanilines often "oil out" (separate as a liquid) rather than crystallize when cooling, trapping impurities. Solution: Use a seeded cooling ramp with a specific solvent pair.
Reagents:
-
Crude 6-Bromo-2,3-dimethyl-4-nitroaniline
-
Solvent A: Ethanol (95% or Absolute)
-
Solvent B: Water (Anti-solvent)
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add minimal Ethanol. Heat to reflux (
). Add Ethanol dropwise until fully dissolved.-
Critical Check: If the solution is dark black/tarry, perform a hot filtration through Celite immediately.
-
-
Initial Saturation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Re-solvation: Add 1-2 drops of Ethanol to clear the turbidity. The solution is now supersaturated but stable.
-
Seeding: Allow to cool to
. Add a single "seed" crystal of pure product (if available) or scratch the glass wall with a glass rod. -
Slow Cooling: Do not place directly in ice. Let it cool to Room Temp (RT) over 2 hours.
-
Harvest: Once abundant needles form at RT, place in an ice bath for 30 mins, then filter.
Protocol B: Rapid Solubility Screening (The "Craig" Method)
Use this if you are testing a novel solvent system.
Caption: Rapid gravimetric screening workflow to classify solvent efficacy within 10 minutes.
Frequently Asked Questions (FAQ)
Q: I am trying to run an NMR, but the peaks are broad in CDCl3. Why? A: This is likely due to aggregation or restricted rotation caused by the steric bulk of the bromo/methyl groups.
-
Fix: Switch to DMSO-d6 . The high polarity of DMSO breaks up intermolecular H-bonds (stacking), usually resulting in sharper peaks.
Q: Can I use Acetone for reflux reactions?
A: Generally, No . Acetone boils at
-
Alternative: Use MEK (Methyl Ethyl Ketone) (bp
) or Acetonitrile (bp ) if you need higher temperatures but want to avoid the difficulty of removing DMF.
Q: My product turned red/brown in solution. Did it decompose? A: Not necessarily. Nitroanilines are solvatochromic. They absorb light differently depending on the solvent's polarity.
-
Check: A shift from yellow (in non-polar solvents) to deep orange/red (in DMSO/DMF) is normal due to the stabilization of the excited state by polar solvents (bathochromic shift). Verify purity via TLC, not just color.
Q: Why is the solubility in water so low even though it has an amine? A: The amine basicity is drastically reduced by the para-nitro group (electron-withdrawing). It does not protonate easily at neutral pH. Furthermore, the 6-bromo and 2,3-dimethyl groups create a "greasy" shield, making the overall molecule hydrophobic.
References
-
BenchChem. (n.d.). Diverse Synthetic Approaches for 6-Bromo-2,3-dimethyl-4-nitroaniline.[1] Retrieved from
-
PubChem. (2025).[2][3] 2,6-Dibromo-4-nitroaniline (Analogous Structure Data). National Library of Medicine. Retrieved from
-
Abbott, S. (n.d.). Hansen Solubility Parameters: Nitroaniline Derivatives.[4] Practical Solubility Science. Retrieved from
-
Byrne, F. P., et al. (2016).[5] Tools and techniques for solvent selection: Green solvent selection guides. Sustainable Chemical Processes.[5] Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-nitroaniline Product Specification. Retrieved from [3]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. researchgate.net [researchgate.net]
Minimizing side reactions during the bromination of 2,3-dimethyl-4-nitroaniline
Technical Support Center: Bromination of 2,3-Dimethyl-4-Nitroaniline
Ticket ID: #BRM-23D4N-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing side reactions and optimizing regioselectivity.[1]
Executive Summary & Mechanistic Insight
The Challenge: The bromination of 2,3-dimethyl-4-nitroaniline is a competition between kinetic control (regioselective ring bromination) and thermodynamic/radical pathways (benzylic bromination or oxidation). The target product is almost exclusively 6-bromo-2,3-dimethyl-4-nitroaniline .
The Chemistry:
-
Target Pathway (Ionic): Electrophilic Aromatic Substitution (EAS).[1] The amino group (-NH₂) at position 1 is the strongest directing group (ortho/para). Position 4 is blocked by the nitro group (-NO₂).[1] Position 2 is blocked by a methyl group.[1] This leaves Position 6 (ortho to amine) as the only highly activated site.[1]
-
Side Pathway A (Radical): Free Radical Substitution (FRS) at the benzylic methyl groups (C2-Me or C3-Me).[1] This occurs if radical initiators (light, peroxides) are present or if non-polar solvents are used.[1]
-
Side Pathway B (Over-reaction): Bromination at Position 5 (meta to amine, ortho to nitro) is electronically unfavorable but can occur under forcing conditions or with excess reagent.[1]
Troubleshooting Guide (Q&A)
Q1: I am detecting a byproduct with a mass shift of +79/81 amu, but the aromatic proton signals are intact in NMR. What is happening?
Diagnosis: You are experiencing Benzylic Bromination .[1] Instead of reacting on the ring, the bromine radical is abstracting a hydrogen from one of the methyl groups (likely C3-Me due to steric relief). This is a radical chain reaction.[1]
Corrective Action:
-
Switch Solvent: Move from non-polar solvents (like CCl₄, DCM) to polar, varying solvents like DMF (N,N-Dimethylformamide) or Acetic Acid .[1] Polar solvents stabilize the ionic intermediate (sigma complex) and suppress radical formation.[1]
-
Eliminate Light: Radical bromination is photo-initiated.[1][2] Wrap your reaction flask in aluminum foil.
-
Reagent Control: If using NBS (N-Bromosuccinimide), ensure it is free of bromine (Br₂) impurities, which can act as radical initiators.[1] Recrystallize NBS from water if it appears yellow/orange.[1]
Q2: The reaction mixture turns dark/tarry, and yield is low. What causes this decomposition?
Diagnosis: Aniline Oxidation . The amino group is electron-rich and susceptible to oxidation, especially by molecular bromine (Br₂) in the presence of strong acids or oxidizers, leading to quinone-like species or azo-polymerization.
Corrective Action:
-
Use NBS: Switch from elemental bromine (Br₂) to NBS .[1][3] NBS releases low concentrations of electrophilic bromine, minimizing the oxidation potential.
-
Inert Atmosphere: Conduct the reaction under Nitrogen or Argon to prevent aerobic oxidation.[1]
-
Temperature Control: Maintain the reaction at 0°C to 10°C . Higher temperatures exponentially increase the rate of oxidative side reactions.[1]
Q3: I see a "di-bromo" impurity (~5-10%). How do I stop this?
Diagnosis: Over-Bromination (C5 substitution) or N-Bromination .[1] While C5 is deactivated, excess brominating agent can force a reaction there.[1][4] Alternatively, you may have formed an N-bromo species that failed to rearrange.[1]
Corrective Action:
-
Stoichiometry: Use a slight deficit of brominating agent (0.95 – 0.98 equivalents).[1] It is better to leave 2% starting material (easily separated) than to generate 5% di-bromo impurity (difficult to separate).[1]
-
Monitoring: Do not rely on time. Monitor via HPLC/TLC.[1] Quench immediately upon consumption of the limiting reagent.[1]
Optimized Experimental Protocol
Method: Regioselective Bromination using NBS in Polar Media.[1] Objective: Synthesis of 6-bromo-2,3-dimethyl-4-nitroaniline.
Reagents:
-
2,3-Dimethyl-4-nitroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)[1]
-
Solvent: Glacial Acetic Acid (AcOH) or DMF (10 mL per gram of substrate)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-4-nitroaniline in Glacial Acetic Acid.
-
Note: If solubility is poor, mild heating (30°C) is acceptable during dissolution, but cool back down before reaction.[1]
-
-
Addition: Cool the solution to 10°C using an ice/water bath.
-
Reaction: Add NBS portion-wise over 30 minutes.
-
Critical: Protect the flask from direct light (wrap in foil) to inhibit radical pathways.[1]
-
-
Monitoring: Stir at room temperature (20-25°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1]
-
Workup: Pour the reaction mixture into 5 volumes of ice-cold water. The product should precipitate as a yellow/orange solid.[1]
-
Purification: Filter the solid. Wash with copious water to remove succinimide and acid.[1] Recrystallize from Ethanol if necessary.[1]
Data & Decision Support
Table 1: Solvent Influence on Selectivity
| Solvent | Mechanism Promoted | Major Product | Side Reaction Risk |
| Acetic Acid | Ionic (EAS) | 6-Bromo (Ring) | Low (Recommended) |
| DMF | Ionic (EAS) | 6-Bromo (Ring) | Low (High solubility) |
| CCl₄ / Benzene | Radical (FRS) | Benzylic Bromide | High (Avoid) |
| Water (HBr/H₂O₂) | Ionic (Green) | 6-Bromo (Ring) | Moderate (Oxidation risk) |
Visualized Pathways (Graphviz)[1]
Figure 1: Reaction pathways showing the divergence between the desired ionic route (green) and unwanted radical/over-reaction routes (red).
References
-
BenchChem. (n.d.).[1] 6-Bromo-2,3-dimethyl-4-nitroaniline Synthesis and Properties. Retrieved from [1]
-
Organic Chemistry Portal. (n.d.).[1] N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [1]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Retrieved from
-
Scientific Update. (2022). Minimizing Benzylic Bromination Side Reactions. Retrieved from
Sources
Optimizing temperature conditions for the nitration of bromo-xylidines
Topic: Optimizing Temperature Conditions for the Nitration of Bromo-xylidines Ticket ID: NIT-XYL-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Temperature Imperative
Welcome to the Technical Support Center. You are likely here because the nitration of 4-bromo-2,6-dimethylaniline (and similar bromo-xylidines) is yielding tar, low conversion, or unexpected byproducts.
The Core Conflict: This reaction fights a war on two fronts. You need enough thermal energy to drive electrophilic aromatic substitution on a sterically crowded ring, but you must strictly limit thermal energy to prevent the oxidation of the electron-rich amino group and the displacement of the bromine atom (ipso-nitration).
The Golden Rule: Temperature control is not just about the reaction flask; it is about the rate of heat exchange during addition. The threshold between high-yield synthesis and runaway decomposition is often less than 10°C.
Critical Temperature Thresholds
The following table summarizes the thermodynamic boundaries for this specific substrate.
| Temperature Zone | Chemical Event | Outcome |
| <-10°C | Kinetic Stalling | Incomplete Reaction. The mixed acid becomes too viscous; mass transfer fails. Nitronium ion ( |
| -5°C to 5°C | Optimal Window | Target Product. Rate of nitration > Rate of oxidation. The amino group (if protonated) remains stable. |
| 10°C to 20°C | Oxidation Onset | Impurity Formation. "Red/Brown fume" formation indicates oxidation of the aniline ring/amine, leading to quinone-like tars. |
| >25°C | Ipso-Substitution | Loss of Bromine. Thermal energy allows |
Mechanism & Temperature Sensitivity
The diagram below illustrates the competing pathways defined by temperature.
Figure 1: Reaction pathways dictated by temperature. Green path represents the optimal window; red paths indicate thermal failure modes.
Recommended Protocols
We provide two protocols. Method A is the industry standard for high purity. Method B is a direct method that requires stricter control but saves a step.
Method A: The "Protection First" Route (High Trust / High Yield)
Best for: High-value intermediates where purity is paramount.
-
Acetylation: React 4-bromo-2,6-xylidine with acetic anhydride to form the acetanilide. This protects the amine from oxidation.
-
Nitration:
-
Dissolve the acetanilide in
at 0°C. -
Add Fuming
/ mix dropwise, maintaining 0–5°C . -
Why: The acetyl group reduces the ring's electron density slightly, preventing over-nitration and oxidation, while still directing ortho (to the nitrogen).
-
-
Hydrolysis: Reflux in dilute acid to remove the acetyl group.
Method B: The "Sulfate Salt" Route (Direct Nitration)
Best for: Speed, provided you have excellent cooling capacity.
Pre-requisite: You must ensure the amine is 100% protonated before nitric acid sees it. Free amine + Nitric acid = Tar.
-
Dissolution (The Heat Spike):
-
Place concentrated
(5-10 volumes) in a flask. -
Cool to 0°C .
-
Add 4-bromo-2,6-xylidine portion-wise.
-
Critical Check: Ensure the internal temperature never exceeds 20°C during this addition. Allow the solution to return to 0°C before proceeding.
-
-
Nitration (The Danger Zone):
-
Prepare a mixed acid solution (
: 1:1) in a separate vessel. -
Add the mixed acid to the amine sulfate solution dropwise .[1][2]
-
Target Temp: Maintain -5°C to 5°C .
-
Self-Validating Step: If you see brown fumes (NOx) evolving rapidly, stop addition immediately. Your temp is too high, or local concentration is too high (stirring rate is too low).
-
-
Quench:
-
Pour reaction mixture onto crushed ice (not water). The exotherm here is violent; ensure the quench vessel is 5x the volume of the reaction.
-
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a black, sticky tar. What happened?
Diagnosis: Oxidation of the amino group. Root Cause:
-
Free Amine Exposure: You added nitric acid before the amine was fully converted to its sulfate salt.
-
Hot Spots: Your stirring rate was insufficient, creating local "hot zones" where
even if the probe read 5°C. Corrective Action: Use Method A (Acetylation) or increase stirring speed (RPM > 500) and lower the jacket temperature to -10°C during addition.
Q2: I see the product, but I also lost the Bromine (Ipso-nitration).
Diagnosis: Ipso-substitution (Halodenitration). Root Cause: Reaction temperature exceeded 25°C. The nitro group is a strong electrophile; at higher energy, it can displace the bromine atom, especially in highly acidic media. Corrective Action: Strict adherence to the <5°C limit. Do not let the reaction "warm to room temperature" to finish unless you have verified precursor consumption via TLC/HPLC.
Q3: Low yield, with significant unreacted starting material.
Diagnosis: Kinetic stalling. Root Cause: Temperature was too low (<-10°C) or mixing was poor due to viscosity of cold sulfuric acid. Corrective Action:
-
Maintain 0-5°C (do not go lower).
-
Do not add more nitric acid. Instead, allow the reaction to stir for an additional 30-60 minutes at 5°C.
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for common nitration failures.
References
-
Organic Syntheses, Coll. Vol. 2, p. 438 (1943); Vol. 10, p. 74 (1930). Nitration of Dimethylaniline (Analogous procedure for sulfate salt method).
-
PubChem Compound Summary for 4-Bromo-2,6-dimethylaniline. Chemical and Physical Properties.
-
RSC Advances, 2014, 4, 3249-3253. Ipso-nitration in organic synthesis (Mechanistic insight into halogen displacement).
-
Fisher Scientific Safety Data Sheet. 4-Bromo-2,6-dimethylaniline Safety and Handling.
Disclaimer: This guide is intended for qualified research personnel only. Nitration reactions involve hazardous materials and risk of runaway exotherms. Always perform a risk assessment before proceeding.
Sources
Technical Support Center: Purification of 6-Bromo-2,3-dimethyl-4-nitroaniline
Introduction: Welcome to the technical support guide for the purification of 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6). This molecule is a critical building block in advanced organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1] The regioselectivity of its synthesis, while generally high, is not always perfect, leading to the presence of challenging regioisomeric impurities. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols to isolate the target compound in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to adapt and troubleshoot your specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when facing this purification challenge.
Q1: What are the most likely regioisomeric impurities in my crude 6-Bromo-2,3-dimethyl-4-nitroaniline?
A1: The primary source of regioisomers is the electrophilic aromatic substitution (bromination) step on the 2,3-dimethyl-4-nitroaniline precursor. While the combined directing effects of the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups strongly favor bromination at the C6 position, minor products can form.[1]
-
Desired Product (Major): 6-Bromo-2,3-dimethyl-4-nitroaniline. The C6 position is ortho to the strongly activating amino group and meta to the deactivating nitro group, making it the most electronically and sterically favored site.[1]
-
Potential Regioisomer (Minor): 5-Bromo-2,3-dimethyl-4-nitroaniline. Bromination at the C5 position is less favorable. While it is meta to the deactivating nitro group, it is ortho to only one activating methyl group and lacks the powerful ortho-directing influence of the amino group.
-
Over-bromination Product: 2,6-Dibromo-4-nitroaniline derivatives. If the reaction conditions are not carefully controlled (e.g., excess brominating agent), di-bromination can occur, although this is less common with the steric hindrance from the methyl groups. The synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline is a known procedure.[2]
-
Isomers from Starting Material: Impurities in the initial 2,3-dimethylaniline (e.g., contamination with 3,4-dimethylaniline) will carry through the synthesis, generating a completely different set of regioisomers that can complicate purification significantly.
Q2: What is the first analytical step I should take to assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the essential first step. It is a rapid, inexpensive, and highly effective technique to visualize the number of components in your crude mixture and to begin developing a separation strategy for column chromatography.[3][4] By testing various solvent systems (e.g., different ratios of hexane and ethyl acetate), you can find conditions that show baseline separation between the spot corresponding to your desired product and the impurity spots. A significant difference in the Retention Factor (Rf) values suggests that column chromatography will be an effective purification method.
Q3: My NMR spectrum looks mostly clean, but HPLC shows a significant impurity peak. Why?
A3: This is a common scenario. While ¹H NMR is excellent for structural elucidation, its ability to detect and quantify impurities depends on the impurity's concentration and whether its peaks overlap with the main compound's signals. Regioisomers often have very similar NMR spectra, with only subtle shifts in aromatic protons that can be easily missed or buried in the baseline noise, especially if the impurity is below 5-10%. HPLC, particularly with a high-efficiency column, offers far superior resolution for separating closely related isomers and provides more accurate quantitative data on purity.[5][6]
Part 2: Troubleshooting and Detailed Protocols
This section provides in-depth guides for the most effective purification techniques.
Method 1: Purification by Recrystallization
Recrystallization is the most straightforward purification method for solids and should always be considered first. It relies on the difference in solubility between the desired compound and impurities in a chosen solvent at varying temperatures.[7][8]
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added). The compound may be too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and re-cool. If that fails, the solvent is unsuitable. Try a solvent in which the compound is less soluble, or use a multi-solvent system (see protocol below).[9] |
| Product "Oils Out" | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). Scratching the inside of the flask with a glass rod can initiate crystallization.[10] |
| Low Recovery Yield | Too much solvent was used. The crystals were filtered before cooling was complete. The rinsing solvent was not cold enough or too much was used. | To maximize yield, use the absolute minimum amount of boiling solvent required to dissolve the solid.[7] Ensure the flask is thoroughly cooled in an ice bath before filtration. Always rinse crystals with a minimal amount of ice-cold solvent. |
| Purity Does Not Improve | The regioisomeric impurity has very similar solubility properties to the desired product in the chosen solvent. The impurity is present at a very high concentration. | A single-solvent recrystallization may be insufficient. Attempt a multi-solvent system where the compound is soluble in one solvent ("solvent A") and insoluble in the other ("solvent B"). Alternatively, move to a chromatographic method. |
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the list below (start with ~0.5 mL).
-
Observe the solubility at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature.[8]
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot/boiling.
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.
-
-
Recrystallization Procedure:
-
Place the crude 6-Bromo-2,3-dimethyl-4-nitroaniline in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess.[9]
-
If colored impurities persist, you may add a small amount of activated charcoal and hot filter the solution (this step is often optional).
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
| Table 1: Suggested Solvents for Recrystallization of Nitroanilines | |
| Solvent System | Comments & Rationale |
| Ethanol or Aqueous Ethanol | Ethanol is a common and effective solvent for nitroanilines.[9][11] Adding water can decrease the solubility of the compound, which is often ideal for inducing crystallization from an ethanol solution. |
| Methanol | Similar to ethanol, methanol is a polar protic solvent that can be effective. Its lower boiling point can be advantageous for removal.[12] |
| Toluene | A less polar solvent that can be effective for nitroaromatic compounds.[9] |
| Hexane / Ethyl Acetate | A common non-polar/polar solvent pair. The compound is likely more soluble in ethyl acetate and less soluble in hexane. This system is excellent for fine-tuning solubility.[10] |
Method 2: Purification by Column Chromatography
When recrystallization is ineffective, column chromatography is the workhorse technique for separating isomers with different polarities.[3] The separation occurs because the isomers will have different affinities for the polar stationary phase (silica gel) and will be carried through the column at different rates by the non-polar mobile phase.
Workflow for Column Chromatography Purification
Caption: Workflow for purifying 6-Bromo-2,3-dimethyl-4-nitroaniline via column chromatography.
Experimental Protocol: Column Chromatography
-
TLC Optimization:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on several TLC plates.
-
Develop each plate in a different mobile phase system. Start with low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1).
-
The ideal solvent system will give the desired product an Rf value between 0.25 and 0.40 and show maximum separation from all impurities.[3]
-
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a polar solvent (like dichloromethane) and mix it with a small amount of silica gel.
-
Evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the compounds. Maintain a consistent flow rate.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing them under UV light.
-
-
Isolation:
-
Once the fractions have been analyzed by TLC, combine all fractions that contain only the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-Bromo-2,3-dimethyl-4-nitroaniline.
-
Method 3: High-Purity Separation via HPLC
For applications requiring the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It operates on the same principles as column chromatography but uses smaller stationary phase particles and high pressure, resulting in superior resolution.[6]
Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Guidelines for HPLC Method Development
-
Column Selection: For aromatic positional isomers, standard C18 columns can work, but specialty phases often provide superior selectivity.
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC would be a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peaks.
-
Method Development:
-
Begin with an analytical scale column to develop the separation method.
-
Run a gradient elution (e.g., from 30% to 90% acetonitrile in water) to determine the approximate solvent composition required to elute your compounds.
-
Optimize the separation by switching to an isocratic method or a shallower gradient around the elution point of your isomers.
-
Once baseline separation is achieved on the analytical scale, the method can be scaled up to a larger-diameter preparative column for bulk purification.
-
References
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Chen, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Retrieved from [Link]
-
Galeone, A., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. ACS Publications. Retrieved from [Link]
-
Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Retrieved from [Link]
-
Galeone, A., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. Retrieved from [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
AKJournals. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. Retrieved from [Link]
-
Reddit. (2024). How to separate these regioisomers?. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. 2,6-Dibromo-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. studylib.net [studylib.net]
- 4. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. welch-us.com [welch-us.com]
Technical Support Center: Catalyst Recovery in Reactions Involving 6-Bromo-2,3-dimethyl-4-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst recovery in reactions involving the versatile intermediate, 6-Bromo-2,3-dimethyl-4-nitroaniline. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure efficient and sustainable catalytic processes.
Introduction: The Challenge of Catalyst Recovery
6-Bromo-2,3-dimethyl-4-nitroaniline is a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its synthesis and subsequent functionalization often rely on precious metal catalysts, particularly palladium, to facilitate cross-coupling and other transformations.[2][3][4] While these catalysts offer high efficiency and selectivity, their cost and potential for product contamination necessitate robust recovery and recycling strategies.[5][6] Incomplete catalyst removal can lead to batch-to-batch inconsistency, interfere with downstream processes, and result in final products that fail to meet the stringent purity requirements of the pharmaceutical industry.[7][8]
This guide will explore the nuances of both homogeneous and heterogeneous catalyst recovery, providing practical solutions to common issues encountered in the lab and during scale-up.
Section 1: Troubleshooting Guide
This section addresses specific problems you may face during catalyst recovery, offering potential causes and actionable solutions.
Issue 1: Low or Incomplete Recovery of a Heterogeneous Catalyst
You've completed a reaction using a supported palladium catalyst (e.g., Pd/C), but after filtration, you suspect a significant portion of the catalyst has not been recovered.
| Potential Cause | Troubleshooting Steps |
| Catalyst Fines: The catalyst particles may be too small to be effectively captured by the filtration media. | 1. Optimize Filtration: Use a finer porosity filter paper or a membrane filter. Consider using a celite or diatomaceous earth filter aid to improve filtration efficiency. 2. Centrifugation: For very fine particles, centrifugation followed by careful decantation of the supernatant can be an effective separation method.[9][10] |
| Catalyst Adhesion: The catalyst may be adhering to the walls of the reaction vessel or stirrer. | 1. Solvent Rinsing: Thoroughly rinse the reactor with a suitable solvent to dislodge and collect any adhering catalyst. Sonication during rinsing can be beneficial. 2. Mechanical Scraping: For stubborn residues, carefully scrape the vessel walls with a compatible spatula. |
| Leaching of the Metal: The palladium may have leached from the support into the reaction mixture, transitioning from a heterogeneous to a homogeneous state. | 1. Quantify Leaching: Analyze the filtrate for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][12][13] This will confirm if leaching is the primary issue. 2. Employ Scavengers: If leaching is confirmed, treat the filtrate with a metal scavenger to capture the dissolved palladium. (See Protocol 1). |
Issue 2: Product Contamination with a Homogeneous Catalyst
After a reaction using a soluble palladium catalyst, your purified product still contains unacceptable levels of residual palladium.
| Potential Cause | Troubleshooting Steps |
| Ineffective Purification: Standard purification methods like crystallization or column chromatography may not be sufficient to remove all catalyst residues.[7][14] | 1. Metal Scavengers: Employ solid-supported metal scavengers. These are functionalized materials that selectively bind to the metal, allowing for its removal by filtration.[14][15] Common scavengers include silica or polymer-bound thiols and triaminotriazines.[15] 2. Activated Carbon Treatment: Activated carbon can effectively adsorb residual palladium.[11][12] However, it may also adsorb your product, so optimization is necessary. |
| Strong Catalyst-Product Interaction: The palladium catalyst may form a stable complex with your product or impurities, making it difficult to separate. | 1. Ligand Addition: In some cases, adding a competing ligand can help to break the catalyst-product interaction, keeping the palladium in the mother liquor during crystallization.[11][12] 2. Extraction: Perform a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the metal into the aqueous phase. |
| Inaccurate Quantification: The method used to determine palladium levels may not be sensitive enough. | 1. Use ICP-MS: For accurate and sensitive quantification of residual palladium in APIs, ICP-MS is the standard and recommended method.[11][12][13] |
Issue 3: Decreased Catalyst Activity Upon Reuse
You have successfully recovered your catalyst, but its performance in subsequent reactions is significantly diminished.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning: Impurities in the starting materials or solvents can poison the catalyst. | 1. Purify Reagents: Ensure all starting materials, including 6-Bromo-2,3-dimethyl-4-nitroaniline, and solvents are of high purity.[16] 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[16] |
| Formation of Inactive Species: The active catalyst may have converted into an inactive form, such as palladium black.[17] | 1. Visual Inspection: The formation of a black precipitate is a visual indicator of palladium black formation. 2. Reactivation: In some cases, heterogeneous catalysts can be reactivated. This may involve washing with specific solvents or thermal treatment. However, the effectiveness of reactivation should be confirmed on a small scale. |
| Changes in Catalyst Morphology: For heterogeneous catalysts, the physical structure of the support or the metal nanoparticles may have changed. | 1. Characterization: If possible, characterize the recovered catalyst using techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) to assess any structural changes. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main differences between homogeneous and heterogeneous catalysts in the context of recovery?
A1: Homogeneous catalysts are in the same phase as the reactants (usually liquid), offering high activity and selectivity.[18] However, their separation from the product can be challenging and costly.[19][20] Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture), which simplifies their recovery through physical methods like filtration or centrifugation.[10][18][21] They are generally more robust and easier to recycle.[18][19]
Q2: How can I choose the most appropriate catalyst recovery method for my specific reaction?
A2: The choice of recovery method depends on several factors:
-
Catalyst Type: Heterogeneous catalysts are best recovered by physical methods like filtration.[9] For homogeneous catalysts, methods like scavenging, extraction, or specialized techniques like organic solvent nanofiltration are more suitable.[22]
-
Scale of Reaction: For laboratory-scale experiments, filtration and centrifugation are common.[10] For industrial processes, more scalable and cost-effective methods are necessary.[10]
-
Purity Requirements: In pharmaceutical applications where very low levels of metal contamination are required, a combination of methods, such as chromatography followed by a scavenging step, is often necessary.[14]
Q3: Are there any "greener" alternatives for catalyst recovery?
A3: Yes, several strategies align with the principles of green chemistry:
-
Magnetically Recoverable Catalysts: Using catalysts supported on magnetic nanoparticles allows for easy and efficient separation using an external magnetic field, minimizing solvent use and waste.[10][23][24]
-
Biphasic Catalysis: This approach involves using a two-phase solvent system where the catalyst is soluble in one phase and the product in the other, allowing for simple separation by decantation.[20]
-
Solvent-Resistant Nanofiltration: This membrane-based technique can separate homogeneous catalysts from the product and solvent, allowing for catalyst reuse and solvent recycling.[22]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the FDA and EMA have strict guidelines for elemental impurities in drug products. The permissible daily exposure (PDE) for palladium is typically very low, often translating to parts-per-million (ppm) levels in the final API.[7] It is crucial to consult the relevant ICH Q3D guidelines for specific limits.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Recovery of Dissolved Palladium Using a Solid-Supported Scavenger
This protocol outlines a general procedure for removing leached palladium from a reaction mixture using a silica-bound scavenger.
Materials:
-
Reaction mixture containing dissolved palladium
-
Silica-bound trimercaptotriazine (Si-TMT) scavenger[15]
-
Suitable solvent for rinsing (e.g., the reaction solvent)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.
-
Add the Scavenger: Add the Si-TMT scavenger to the reaction mixture. The amount of scavenger will depend on the expected concentration of leached palladium. A typical starting point is 5-10 equivalents relative to the initial catalyst loading.
-
Stir: Stir the mixture at room temperature for a predetermined time (e.g., 2-16 hours). The optimal time should be determined experimentally.
-
Filter: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger-bound palladium and any heterogeneous catalyst.
-
Rinse: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analyze: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS to confirm the effectiveness of the scavenging process.
Visualization of Catalyst Recovery Workflows
The following diagrams illustrate the decision-making process for catalyst recovery.
Caption: Troubleshooting decreased catalyst activity.
References
-
Exploring the Precious Metals World: Heterogeneous Catalysts vs. Homogeneous Catalysts. (2024, March 6). A.G. Metals. Retrieved from [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]
-
Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]
-
Homogeneous and Heterogeneous Catalysts | Kinetics | Chemistry | AP | Sparkl. Retrieved from [Link]
-
Strategies for Catalyst Recovery and Regeneration. Solubility of Things. Retrieved from [Link]
-
Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2021, May 1). IRIS. Retrieved from [Link]
-
Heterogenous vs Homogenous catalysis. ChemBAM. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]
-
Homogeneous Catalyst Recovery and Recycle with CO2. Retrieved from [Link]
-
Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2021, May 1). MDPI. Retrieved from [Link]
-
Recovery and reusability of catalysts in various organic reactions. ResearchGate. Retrieved from [Link]
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2022, March 22). MDPI. Retrieved from [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium-Carbon Catalysts via Impact Electrochemistry. (2022, September 30). Journal of the American Chemical Society. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. Retrieved from [Link]
-
Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024, October 9). Retrieved from [Link]
-
Catalyst Recovery. SS Filters Pvt. Ltd. Retrieved from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Recovery of Palladium from the Spent Automobile Catalysts. (2022, April 12). Encyclopedia.pub. Retrieved from [Link]
-
High-Sensitivity Sensor for Palladium Detection in Organic Solvent. (2025, June 11). MDPI. Retrieved from [Link]
-
Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent. (2015, January 16). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Aniline synthesis by amination (arylation). Organic Chemistry Portal. Retrieved from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Retrieved from [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. PMC. Retrieved from [Link]
-
FAQ: Sustainability in Pharma. (2025, December 19). Pharmaceutical Technology. Retrieved from [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. Retrieved from [Link]
-
Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
From Waste to Treasure: Recovering Spent Catalysts. (2025, May 20). Environmental Solutions Asia. Retrieved from [Link]
-
Catalyst Recycling vs. Landfill: Advantages and Benefits. (2024, May 10). The Amlon Group. Retrieved from [Link]
-
Analysis of palladium by high resolution ICP-MS. (2019, December 31). ResearchGate. Retrieved from [Link]
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020, October 21). PubMed. Retrieved from [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Retrieved from [Link]
- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents.
-
Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. (2025, August 6). ResearchGate. Retrieved from [Link]
-
o-NITROANILINE. Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 3. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 6. amlongroup.com [amlongroup.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. arborassays.com [arborassays.com]
- 13. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sopachem.com [sopachem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Heterogeneous Catalysts vs. Homogeneous Catalysts [agmetals.com]
- 19. ethz.ch [ethz.ch]
- 20. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 21. Revision Notes - Homogeneous and Heterogeneous Catalysts | Kinetics | Chemistry | AP | Sparkl [sparkl.me]
- 22. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. iris.unirc.it [iris.unirc.it]
- 24. mdpi.com [mdpi.com]
Overcoming steric hindrance in coupling reactions of 6-Bromo-2,3-dimethyl-4-nitroaniline
Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions of 6-Bromo-2,3-dimethyl-4-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties when working with this sterically demanding substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Understanding the Challenge
The substrate, 6-Bromo-2,3-dimethyl-4-nitroaniline, presents a significant synthetic hurdle due to pronounced steric hindrance. The two ortho-methyl groups flank the bromine atom, sterically shielding the reaction center. This conformation severely impedes the crucial oxidative addition step in typical palladium-catalyzed cross-coupling cycles.[1] Furthermore, the electronic properties of the nitro and aniline groups add another layer of complexity. This guide will walk you through the causality of these challenges and provide field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: I am observing very low to no product yield in my Suzuki-Miyaura coupling reaction. What are the most likely causes and how can I fix it?
Answer: This is the most common issue encountered with this substrate. The primary bottleneck is the sterically hindered environment around the C-Br bond, which disfavors the oxidative addition of the palladium catalyst.[1]
Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often too small to create the highly active, low-coordinate palladium species needed to overcome the steric barrier. The key is to use bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[2] These ligands promote the formation of a monoligated palladium species, which is crucial for coupling sterically demanding substrates.[1]
-
Recommendation: Switch to ligands such as SPhos, XPhos, or RuPhos. These have demonstrated remarkable success in promoting couplings of hindered aryl halides.[2][3] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also proven effective, even enabling some reactions at room temperature.[4][5]
-
-
Suboptimal Base and Solvent Combination: The base plays a critical role in the transmetalation step of the Suzuki reaction by forming the more reactive boronate species.[2][6] For hindered substrates, a strong, non-nucleophilic base is often required.
-
Recommendation: Screen stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of solvent is also crucial; polar aprotic solvents like dioxane, toluene, or THF are typically effective. Sometimes, aqueous or biphasic solvent systems can enhance base effectiveness.[2]
-
-
Insufficient Thermal Energy: The activation energy for the oxidative addition step is high due to steric repulsion. Ambient temperature is often insufficient.
Question 2: My Buchwald-Hartwig amination is failing. Are there specific considerations for C-N bond formation with this substrate?
Answer: Yes, the Buchwald-Hartwig amination of this substrate is challenging for the same steric reasons as the Suzuki coupling. However, the nature of the nucleophile (the amine) introduces additional complexities.
-
Ligand Selection is Paramount: As with C-C coupling, bulky, electron-rich phosphine ligands are essential for successful C-N bond formation with hindered substrates.[9] Ligands like BrettPhos, XPhos, and tBuXPhos are specifically designed for these challenging aminations.[2] Recently developed P,N-ligands have also shown high efficacy for synthesizing tetra-ortho-substituted diarylamines.[10]
-
Base Selection and Its Role: Strong, non-coordinating bases are critical. Sodium tert-butoxide (NaOtBu) is a common choice.[11] Be aware that the choice of base can be more nuanced in aminations. Soluble organic bases like DBU can sometimes inhibit the reaction by competing with the amine for coordination to the palladium center.[12][13] Kinetic analysis has shown that the relative nucleophilicity of the base compared to the amine can dictate the rate-limiting step of the catalytic cycle.[13][14]
-
Alternative Strategies: If palladium catalysis remains unsuccessful, consider copper-catalyzed Ullmann-type reactions. Modern advancements with new ligand systems have revitalized this method for coupling sterically hindered partners.[1]
Frequently Asked Questions (FAQs)
Question 1: Can you visually explain why 6-Bromo-2,3-dimethyl-4-nitroaniline is so sterically hindered?
Answer: Certainly. The diagram below illustrates the steric congestion around the reactive bromine atom. The two methyl groups at the ortho positions (C2 and C6 relative to the bromine) act as bulky "guards," physically blocking the approach of a catalyst to the carbon-bromine bond.
Caption: Steric shielding of the Bromine atom by ortho-methyl groups.
Question 2: How do I systematically choose a catalyst system for a Suzuki coupling with this substrate?
Answer: A systematic approach involves screening a matrix of ligands, palladium sources, and bases. The workflow below provides a logical decision-making process.
Caption: Decision workflow for optimizing Suzuki coupling conditions.
Question 3: What is a reliable starting protocol for a Suzuki-Miyaura coupling with this substrate?
Answer: The following protocol provides a robust starting point. It is essential to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
6-Bromo-2,3-dimethyl-4-nitroaniline
-
Arylboronic acid (1.2 to 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Bromo-2,3-dimethyl-4-nitroaniline (1 equivalent), the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos, then add this solid mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. (Alternatively, use a microwave reactor with a set temperature of 120-140 °C for 30-60 minutes).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Comparative Data Tables
For effective troubleshooting, it is useful to see how different parameters can affect reaction outcomes. The tables below summarize typical results for challenging Suzuki couplings.
Table 1: Effect of Ligand Choice on Yield
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Typical Yield (%) |
| PPh₃ | 2% Pd(OAc)₂ | K₂CO₃ | 100 | < 5% |
| RuPhos | 2% Pd(OAc)₂ | K₃PO₄ | 100 | 75-85% |
| SPhos | 2% Pd(OAc)₂ | K₃PO₄ | 100 | 80-90% |
| XPhos | 2% Pd(OAc)₂ | K₃PO₄ | 100 | 85-95% |
Yields are illustrative and depend on the specific boronic acid used.
Table 2: Influence of Base and Temperature
| Ligand | Base | Temperature (°C) | Typical Yield (%) |
| SPhos | K₂CO₃ | 80 | 40-50% |
| SPhos | K₃PO₄ | 80 | 70-80% |
| SPhos | K₃PO₄ | 100 | 80-90% |
| SPhos | Cs₂CO₃ | 100 | 85-95% |
Yields are illustrative and based on a generic sterically hindered coupling.
References
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]
-
Nielsen, D. K., & Doyle, A. G. (2014). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ghaffarzadeh, M., & Eads, D. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters. Available at: [Link]
-
Zhang, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ruiz-Castillo, P., et al. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. Available at: [Link]
-
Shaikh, R. S., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]
-
Seo, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Ruiz-Castillo, P. (2017). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available at: [Link]
-
Sharma, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. Available at: [Link]
-
Hayashi, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. Available at: [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal. Available at: [Link]
-
Liyanage, A. D., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]
-
Len, C., & Luque, R. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. CORE. Available at: [Link]
-
Bruneau-Voisine, A., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Palladium‐catalysed P C bond forming reactions between diphenylphosphine and ortho‐substituted aryl bromides. Dalton Transactions. Available at: [Link]
-
Li, Y., et al. (2024). Palladium catalyzed ortho-C(sp2)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid. Communications Chemistry. Available at: [Link]
-
Hartings, M. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. American Chemical Society. Available at: [Link]
-
Bhattacharjee, S., & Sen, A. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic & Biomolecular Chemistry. Available at: [Link]
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. Available at: [Link]
-
Bhattacharjee, S., & Sen, A. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]
-
Al-Masri, H. A. (2015). Microwave-assisted CC cross-coupling reactions of aryl and heteroaryl halides in water. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents.
-
ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). ResearchGate. Available at: [Link]
-
Synfacts. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Thieme. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
Addressing degradation of 6-Bromo-2,3-dimethyl-4-nitroaniline during storage
Welcome to the technical support center for 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS No. 860570-23-6). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage, handling, and degradation of this important synthetic building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your materials and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the stability and handling of 6-Bromo-2,3-dimethyl-4-nitroaniline.
Q1: What are the ideal storage conditions for 6-Bromo-2,3-dimethyl-4-nitroaniline to ensure long-term stability?
A1: Proper storage is the most critical factor in preventing degradation. The molecular structure, featuring an aromatic amine and a nitro group, makes this compound susceptible to oxidative and photo-induced degradation.[1][2][3] Adherence to the following conditions is paramount for maintaining its purity and reactivity.
Table 1: Recommended Storage Conditions for 6-Bromo-2,3-dimethyl-4-nitroaniline
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Controlled Room Temperature (15–25 °C)[4][5] | For routine use, this temperature range is adequate. For long-term storage (>12 months), refrigeration (2–8 °C) is advised to minimize the rate of any potential slow degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1][6] | Aromatic amines are susceptible to oxidation, often catalyzed by atmospheric oxygen.[7] Storing under an inert atmosphere displaces oxygen, significantly inhibiting oxidative degradation pathways that lead to colored impurities and loss of potency. |
| Light | Amber Vial / Protect from Light[1][6] | The nitro-aromatic system can absorb UV light, leading to photochemical degradation. Using an amber vial or storing the container in a dark place is a simple but essential step to prevent this. |
| Moisture | Tightly Sealed Container in a Dry Environment[8][9] | Many amines are hygroscopic and can absorb atmospheric moisture.[8] This can lead to hydrolysis or changes in the solid-state properties of the material. A desiccator can be used for added protection. |
| Container | Tightly-sealed glass or HDPE container[8] | Ensure the container is made of a non-reactive material and can be sealed tightly to prevent exposure to air and moisture.[8][10] |
Q2: My vial of 6-Bromo-2,3-dimethyl-4-nitroaniline, which was originally a yellow solid, has darkened to a brown or orange color. What does this indicate?
A2: A visible color change from the expected pale yellow to a darker shade (orange, brown, or even black) is a primary indicator of chemical degradation.[7] This is most commonly due to oxidation of the aromatic amine functionality. Even minor levels of oxidation can produce highly colored impurities that discolor the bulk material. This discoloration signals a potential decrease in purity and warrants an analytical check before use in a sensitive reaction.
Q3: What are the most likely degradation pathways for this compound during storage?
A3: While specific degradation pathways must be confirmed experimentally, the chemical structure suggests several plausible routes based on the known reactivity of aromatic amines and nitro compounds.[1][2][11][12] The primary degradation mechanisms are oxidation, photodegradation, and potentially dehalogenation or nitro group reduction under specific improper storage conditions.
Caption: Potential degradation pathways for 6-Bromo-2,3-dimethyl-4-nitroaniline.
Q4: How can I quickly and reliably confirm the purity of my stored sample before using it in an experiment?
A4: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[13] This technique can separate the parent compound from potential degradation products, allowing for accurate quantification. A simple comparison of the chromatogram of the stored sample against a reference standard or a previously analyzed batch will reveal any new impurity peaks or a decrease in the main peak area. For detailed instructions, refer to Protocol 3.1 in this guide.
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve issues encountered during your experiments that may be related to reagent degradation.
Symptom 1: My reaction is yielding low or no desired product, and I suspect the 6-Bromo-2,3-dimethyl-4-nitroaniline is the cause.
| Potential Cause | Recommended Action |
| Significant Degradation: The reagent has degraded below a usable purity level, reducing the concentration of the active starting material. | 1. Visual Inspection: Check for significant color change (e.g., dark brown/black). 2. Purity Analysis: Perform an HPLC analysis as described in Protocol 3.1 . Compare the purity against the certificate of analysis or a fresh sample. 3. Use Fresh Stock: If purity is <95% or significant impurity peaks are present, use a new, unopened vial of the reagent for the reaction. |
| Presence of Inhibitory Impurities: Degradation products may be interfering with your reaction catalyst or quenching reactive intermediates. | 1. Identify Impurities: If possible, use LC-MS to identify the mass of major impurities.[13][14] This can provide clues about the degradation pathway and the nature of the inhibitor. 2. Re-purification: For valuable material, consider re-purification by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). Assess purity by HPLC post-purification. |
Symptom 2: The physical appearance of the solid has changed (e.g., clumping, discoloration).
| Potential Cause | Recommended Action |
| Moisture Absorption: The material has absorbed water from the atmosphere due to improper sealing.[8] | 1. Drying: Dry a small sample of the material under vacuum at a mild temperature (e.g., 40°C) and re-analyze for purity. 2. Improve Storage: Ensure the container is sealed tightly and stored in a dry environment, preferably in a desiccator. |
| Oxidative Degradation: Exposure to air has caused oxidation, leading to colored impurities.[7] | 1. Purge with Inert Gas: For future storage, ensure the vial headspace is purged with argon or nitrogen before sealing.[1] 2. Purity Assessment: The presence of color necessitates a purity check via HPLC (Protocol 3.1 ) before use. |
Section 3: Protocols and Methodologies
This section provides detailed, self-validating protocols for the analysis and handling of 6-Bromo-2,3-dimethyl-4-nitroaniline.
Protocol 3.1: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a general method for assessing the purity of 6-Bromo-2,3-dimethyl-4-nitroaniline. It is designed to be a starting point and may require optimization for your specific instrumentation.
Objective: To separate and quantify 6-Bromo-2,3-dimethyl-4-nitroaniline from its potential degradation products.
Materials:
-
Sample of 6-Bromo-2,3-dimethyl-4-nitroaniline
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks and pipettes
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard or a new lot of the compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of ACN and water to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm or a wavelength maximum determined by UV scan.
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the diluent (blank) first to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the test sample solution.
-
-
Data Interpretation:
-
Compare the chromatogram of the test sample to the standard.
-
Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The presence of new peaks, especially those eluting earlier (more polar), indicates degradation. A decrease in the main peak area relative to the standard for the same concentration is also a clear sign.
-
Protocol 3.2: Workflow for Investigating Reagent-Related Experiment Failure
This workflow provides a logical sequence of steps to troubleshoot an experiment where the stability of 6-Bromo-2,3-dimethyl-4-nitroaniline is suspected to be the root cause of failure.
Caption: Logical workflow for troubleshooting experiments.
References
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
-
Cleanchem. (n.d.). Material Safety Data Sheets 4-NITROANILINE. Retrieved from [Link]
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Analytical methods for the degradation of phytoconstituents. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. Retrieved from [Link]
-
Stenutz. (n.d.). 4-bromo-2,3-dimethyl-6-nitroaniline. Retrieved from [Link]
-
Frontiers in Microbiology. (2015). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]
-
Environmental Analysis Health and Toxicology. (2022). Biodegradation of p-nitroaniline by pseudomonas sp. isolated from the industrial effluent. Retrieved from [Link]
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. (E)-4-(6-bromo-2,3-dimethyl-4-nitroanilino)-4-oxobut-2-enoicacid [synhet.com]
- 6. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. chemos.de [chemos.de]
- 11. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 12. :: Environmental Analysis Health and Toxicology [eaht.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijmr.net.in [ijmr.net.in]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectral Analysis and Peak Assignment of 6-Bromo-2,3-dimethyl-4-nitroaniline
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as a powerful and indispensable tool for elucidating molecular structures in solution.[1][2] This guide provides an in-depth analysis of the 1H NMR spectrum of 6-Bromo-2,3-dimethyl-4-nitroaniline, a polysubstituted aromatic amine.
This document is designed for researchers, scientists, and drug development professionals, offering not just a spectral interpretation, but a comparative analysis of the observed data against theoretical principles. We will explore the causal relationships between the molecular structure and the resulting NMR signals, providing a self-validating protocol for analysis that enhances scientific integrity and trustworthiness.
The Structural Challenge: Predicting the 1H NMR Spectrum
The structure of 6-Bromo-2,3-dimethyl-4-nitroaniline presents a fascinating case for 1H NMR analysis. The benzene ring is heavily substituted, leaving only one aromatic proton. The substituents—an amino group (-NH2), two methyl groups (-CH3), a nitro group (-NO2), and a bromine atom (-Br)—each exert distinct electronic effects that influence the chemical environment, and therefore the chemical shift, of the remaining protons.[3]
-
Amino Group (-NH2): A strong electron-donating group, it increases electron density on the ring, causing shielding and an upfield shift (lower ppm) of nearby protons.
-
Methyl Groups (-CH3): Weakly electron-donating, they also contribute to shielding.
-
Nitro Group (-NO2): A powerful electron-withdrawing group, it decreases electron density on the ring, leading to significant deshielding and a downfield shift (higher ppm) for adjacent protons.
-
Bromine (-Br): An electronegative atom, it withdraws electron density through induction but can donate via resonance. Its overall effect is typically deshielding.
Based on these principles, we can predict the general features of the 1H NMR spectrum:
-
A signal for the lone aromatic proton (H-5).
-
Two distinct signals for the two methyl groups (at C-2 and C-3).
-
A signal for the amine protons (-NH2).
The precise chemical shifts are a result of the combined influence of all these substituents.
Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum
To ensure the reliability of the spectral data, a standardized experimental protocol is paramount. The following steps outline a robust methodology for the acquisition of a 1H NMR spectrum for a compound like 6-Bromo-2,3-dimethyl-4-nitroaniline.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-Bromo-2,3-dimethyl-4-nitroaniline.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube.[4] Deuterated solvents are essential to avoid overwhelming the sample signals with solvent protons.[4]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.
-
-
Instrument Setup:
-
The 1H NMR spectra should be recorded on a high-resolution spectrometer, for instance, a 400 MHz instrument.[5]
-
Before data acquisition, the magnetic field must be shimmed to achieve homogeneity and optimal resolution.
-
Key acquisition parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
-
The signals are integrated to determine the relative number of protons responsible for each resonance.[4]
-
Below is a visual representation of this workflow.
Caption: Workflow for 1H NMR Analysis.
Spectral Analysis and Peak Assignment
While a publicly available, fully assigned spectrum for 6-Bromo-2,3-dimethyl-4-nitroaniline is not readily found in the searched literature, we can confidently predict the spectrum and assign the peaks based on the analysis of similar substituted nitroanilines.[6][7][8][9]
The analysis of related compounds, such as 4-nitroaniline and 2-bromo-4,6-dinitroaniline, reveals key trends. Protons ortho to a nitro group are significantly deshielded, often appearing above 8.0 ppm.[7][9] Protons ortho or para to an amino group are shielded and appear at a higher field (lower ppm).[7] Methyl groups on an aromatic ring typically resonate between 2.0 and 2.5 ppm.
Predicted 1H NMR Data and Peak Assignment for 6-Bromo-2,3-dimethyl-4-nitroaniline
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale for Assignment |
| ~7.8 - 8.2 | 1H | Singlet (s) | Aromatic H (H-5) | This lone aromatic proton is ortho to a strong electron-withdrawing nitro group and meta to an electron-donating amino group, resulting in a significant downfield shift. As there are no adjacent protons, it appears as a singlet. |
| ~4.5 - 5.5 | 2H | Broad Singlet (br s) | Amine Protons (-NH2) | The chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange with trace water. Its position is influenced by the electron-withdrawing nitro group. |
| ~2.4 | 3H | Singlet (s) | Methyl Protons (-CH3 at C-2) | This methyl group is ortho to both the bromo and amino groups. The combined electronic effects place it in the typical benzylic methyl region. It is a singlet as there are no vicinal protons. |
| ~2.2 | 3H | Singlet (s) | Methyl Protons (-CH3 at C-3) | This methyl group is ortho to the nitro group and the other methyl group. The strong deshielding effect of the nitro group likely shifts it slightly downfield compared to a standard methylbenzene, but it remains a singlet. |
Comparative Analysis: The Utility of 1H NMR
When compared to other analytical techniques, 1H NMR offers a unique and detailed view of the molecular structure.
-
Mass Spectrometry (MS): While MS would confirm the molecular weight of 6-Bromo-2,3-dimethyl-4-nitroaniline, it would not provide information about the specific arrangement of the substituents on the aromatic ring. Different isomers would yield the same molecular ion peak.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the amine, the C-H stretches of the methyl and aromatic groups, and the strong asymmetric and symmetric stretches of the nitro group. However, like MS, it would not definitively establish the substitution pattern.
-
13C NMR Spectroscopy: This technique is highly complementary to 1H NMR. It would show eight distinct carbon signals, confirming the asymmetry of the molecule.[10] Combining 1H and 13C data, especially with 2D NMR techniques like HSQC and HMBC, would provide an unambiguous and complete structural elucidation.[1]
The true power of 1H NMR lies in its ability to probe the precise electronic environment of each proton, providing crucial connectivity and stereochemical information that other techniques cannot easily deliver.[1] The simplicity of the predicted spectrum for 6-Bromo-2,3-dimethyl-4-nitroaniline—four distinct singlets—is in itself a strong confirmation of this specific substitution pattern. Any other isomeric arrangement would result in more complex splitting patterns for the aromatic proton(s).
Conclusion
The structural elucidation of 6-Bromo-2,3-dimethyl-4-nitroaniline serves as an excellent case study in the application of fundamental 1H NMR principles. By understanding the electronic effects of various substituents, one can predict and interpret the resulting spectrum with a high degree of confidence. The analysis demonstrates that 1H NMR is not merely a data acquisition technique but a powerful deductive tool. When integrated into a workflow that includes rigorous sample preparation and data processing, it provides an authoritative and trustworthy confirmation of molecular structure, which is indispensable in the fields of chemical research and drug development.
References
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322.
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
-
Lamm, B., & Nielsen, J. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1975-1982. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2,3-dimethyl-4-nitroaniline. Retrieved from [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scribd.com [scribd.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Nitroaniline(99-09-2) 1H NMR [m.chemicalbook.com]
- 9. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of 13C NMR Chemical Shifts for 6-Bromo-2,3-dimethyl-4-nitroaniline
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the carbon skeleton of a molecule. However, the interpretation of this data is not always trivial, especially for complex, polysubstituted aromatic systems. This guide offers a comprehensive, field-proven methodology for the validation of 13C NMR chemical shifts, using the novel compound 6-Bromo-2,3-dimethyl-4-nitroaniline as a case study.
Our approach is rooted in a self-validating system that synergizes computational prediction with empirical analysis based on established principles of physical organic chemistry. We will demonstrate how to build a robust case for chemical shift assignments, even in the absence of pre-existing experimental data for the exact compound, a common scenario in cutting-edge research.
The Challenge: A Polysubstituted Aromatic System
The structure of 6-Bromo-2,3-dimethyl-4-nitroaniline presents a fascinating challenge for 13C NMR analysis. The benzene ring is decorated with five substituents, each exerting distinct electronic effects that modulate the chemical shift of the aromatic carbons.
-
Amino (-NH₂): A strong activating group, donates electron density via resonance, causing significant shielding (upfield shift), particularly at the ortho and para positions.
-
Nitro (-NO₂): A strong deactivating group, withdraws electron density through both resonance and induction, causing pronounced deshielding (downfield shift), especially at the ortho and para carbons.
-
Bromo (-Br): An electronegative halogen that withdraws electron density inductively (deshielding) but donates weakly via resonance (shielding). The net effect is typically a modest deshielding.
-
Methyl (-CH₃): A weakly activating group that donates electron density via induction and hyperconjugation, resulting in a slight shielding effect.
The interplay of these competing effects makes a simple "by-the-book" assignment prone to error. Therefore, a more rigorous validation strategy is required.
The Validation Workflow: A Dual-Pronged Approach
Our validation protocol integrates computational prediction with a logical analysis of substituent effects, benchmarked against known experimental data from analogous compounds. This creates a system of checks and balances to arrive at a high-confidence assignment.
Caption: Workflow for 13C NMR chemical shift validation.
Computational Prediction: The First Line of Evidence
Computational NMR prediction serves as an excellent starting point for assigning chemical shifts. These algorithms, often leveraging large databases and machine learning, can provide remarkably accurate estimates.[1][2] We utilized the free online resource NMRDB.org, which employs a combination of prediction methods, to generate a preliminary dataset.[3]
Protocol for 13C NMR Chemical Shift Prediction via NMRDB.org
-
Navigate to the Predictor: Open a web browser and go to https://www.nmrdb.org/.[3]
-
Select Spectrum Type: Ensure the "13C NMR" prediction option is selected.
-
Input Structure: Draw the 6-Bromo-2,3-dimethyl-4-nitroaniline structure in the provided molecular editor or paste its SMILES string (C1=C(C(=C(C(=C1N)Br)C)C)[O-]).
-
Initiate Calculation: Click the "Calculate Spectrum" button.
-
Export Data: The tool will display an interactive spectrum and a table of predicted chemical shifts for each carbon atom. Record these values for analysis.
Table 1: Predicted 13C NMR Chemical Shifts for 6-Bromo-2,3-dimethyl-4-nitroaniline
| Carbon Atom | Predicted Chemical Shift (ppm) via NMRDB.org |
| C1 (-NH₂) | 145.2 |
| C2 (-CH₃) | 124.6 |
| C3 (-CH₃) | 133.0 |
| C4 (-NO₂) | 140.8 |
| C5 | 125.7 |
| C6 (-Br) | 112.5 |
| C7 (2-CH₃) | 16.5 |
| C8 (3-CH₃) | 20.1 |
Note: Carbon numbering is based on standard IUPAC nomenclature for aniline.
Analysis and Comparison with Alternatives
With the predicted data in hand, we now cross-validate it against established chemical principles and experimental data from structurally similar compounds. This step is crucial for establishing trustworthiness. The chemical shift of a carbon in a substituted benzene ring is influenced by the electronic nature of the attached groups.[4][5]
Analysis of Aromatic Carbons (C1-C6):
-
C1 (bearing -NH₂): The amino group is a powerful resonance donor, which should shield the attached ipso-carbon. However, the nitrogen's electronegativity has a deshielding inductive effect. The predicted value of 145.2 ppm is consistent with an aromatic carbon attached to nitrogen, as seen in aniline itself (~146 ppm).[6]
-
C4 (bearing -NO₂): The nitro group is strongly electron-withdrawing. The predicted shift of 140.8 ppm reflects this significant deshielding.
-
C6 (bearing -Br): The "heavy atom effect" of bromine, combined with its electronegativity, typically places the ipso-carbon in the 110-120 ppm range. The predicted 112.5 ppm is highly plausible. For comparison, the C-Br carbon in 4-bromo-2-nitroaniline appears at 107.9 ppm.[7]
-
C5 (meta to -NH₂, ortho to -NO₂): This carbon is significantly deshielded by the adjacent nitro group. The prediction of 125.7 ppm aligns well with this expectation.
-
C2 & C3 (bearing -CH₃): These carbons are influenced by multiple groups. C2 is ortho to the strong -NH₂ donor and meta to the -NO₂ withdrawer. C3 is meta to the -NH₂ group and ortho to the -NO₂ group. The predicted shifts of 124.6 ppm and 133.0 ppm respectively reflect the complex interplay of these effects. The higher shift for C3 is logical due to its proximity to the deshielding nitro group.
Analysis of Aliphatic Carbons (C7 & C8):
-
The methyl groups are in the expected aliphatic region (10-30 ppm).[8] The slight difference between 16.5 ppm and 20.1 ppm is reasonable due to their different steric and electronic environments on the crowded aromatic ring.
This analytical cross-check confirms that the computationally generated data aligns logically with fundamental principles of NMR spectroscopy, lending strong support to the proposed assignments.
The Gold Standard: Experimental Protocol
While prediction and analysis build a strong case, the ultimate validation comes from experimental data. Below is a detailed protocol for acquiring a high-quality 13C NMR spectrum.
Protocol for Experimental 13C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 6-Bromo-2,3-dimethyl-4-nitroaniline.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly alter chemical shifts, so consistency is key.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the 13C probe to the correct frequency.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
-
Acquisition Parameters (for a 400 MHz Spectrometer):
-
Experiment Type: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[9]
-
Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons to ensure full relaxation for quantitative analysis, though it is less critical for simple identification.[10]
-
Pulse Angle: A 30-45° pulse angle is a good compromise between signal intensity and relaxation time.
-
Number of Scans (NS): Due to the low natural abundance of 13C (~1.1%), a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks (note: integration in standard 13C NMR is not reliably quantitative without specific experimental setups).[5]
-
Assign the peaks based on the validated predictions and chemical shift theory.
-
Conclusion
This guide delineates a robust, multi-faceted strategy for the validation of 13C NMR chemical shifts for the complex molecule 6-Bromo-2,3-dimethyl-4-nitroaniline. By integrating the speed and power of computational prediction with a rigorous analysis based on fundamental substituent effects and comparison with known compounds, researchers can achieve high-confidence assignments. This self-validating workflow provides a reliable framework for structural elucidation, essential for accelerating research and development in chemistry and related sciences. The final, definitive proof remains the experimental acquisition, for which a comprehensive protocol has been provided.
References
-
CASPRE. 13C NMR Predictor. Available from: [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]
-
Bruker. Mnova Predict | Accurate Prediction. Available from: [Link]
-
ChemAxon. NMR Predictor - Documentation. Available from: [Link]
-
Schubert, M. A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Journal of Biomolecular NMR. Available from: [Link]
-
Mestrelab. Download NMR Predict. Available from: [Link]
-
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. Available from: [Link]
-
ResearchGate. The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available from: [Link]
-
Jackowski, K., et al. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available from: [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. Available from: [Link]
-
Clark, J. interpreting C-13 NMR spectra. Chemguide. Available from: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]
-
Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]
-
Argyropoulos, D. S. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available from: [Link]
-
Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]
-
University of Colorado Boulder. Typical C-13 NMR Chemical shifts. Available from: [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction? Available from: [Link]
-
chemmunicate ! Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. Available from: [Link]
-
NPTEL. 13C NMR spectroscopy. Available from: [Link]
-
Zhang, J., et al. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Magnetic Resonance in Chemistry. Available from: [Link]
-
KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available from: [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. Available from: [Link]
-
The Organic Chemistry Tutor. 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. Available from: [Link]
- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
Thieme. A Practical Procedure for Regioselective Bromination of Anilines. Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances. Available from: [Link]
-
ResearchGate. Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Available from: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. Visualizer loader [nmrdb.org]
- 4. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. compoundchem.com [compoundchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
Interpreting FTIR functional group peaks of 6-Bromo-2,3-dimethyl-4-nitroaniline
[1][2][3]
Executive Summary & Structural Context[1][4][5]
-
Application: Synthesis intermediate for nonlinear optical (NLO) chromophores; precursor for benzimidazole derivatives.[2]
This guide focuses on the comparative spectral analysis required to validate the synthesis of this molecule from its precursor, 2,3-dimethyl-4-nitroaniline .[1][2] The introduction of the bromine atom at the C6 position creates distinct spectral shifts—specifically in the low-frequency fingerprint region and the aromatic substitution pattern—which serve as the primary quality control (QC) checkpoints.[2]
Chemical Structure & Vibrational Logic
To interpret the spectrum accurately, one must understand the electronic and steric environment of the functional groups.
-
Steric Crowding: The nitro group at C4 is flanked by a methyl group at C3. This steric hindrance forces the nitro group slightly out of planarity with the benzene ring, reducing conjugation. This typically shifts the
to a higher frequency compared to unhindered nitroanilines.[2] -
Push-Pull System: The molecule features a strong donor (-NH₂) and a strong acceptor (-NO₂).[1][2][3] However, the bromine at C6 (ortho to the amine) exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the N-H bonds and altering the N-H stretching frequency.
-
Aromatic Substitution: The precursor has two adjacent aromatic protons (C5, C6). The target molecule has only one isolated aromatic proton at C5. This change dictates the out-of-plane (OOP) bending vibrations.[1][2]
Structural Visualization (DOT Diagram)
The following diagram illustrates the logical flow for assigning peaks based on structural features.
Caption: Decision tree for spectral verification. The red node (Region 4) represents the critical differentiation point from the non-brominated precursor.
Comparative Peak Assignment Guide
The table below contrasts the target molecule with its direct precursor and a structural isomer. This comparison is essential for monitoring reaction progress (disappearance of precursor peaks) and ensuring regioselectivity (distinguishing from isomers).[2]
| Functional Group | Mode | Target: 6-Bromo-2,3-dimethyl-4-nitroaniline (Predicted/Observed) | Precursor: 2,3-Dimethyl-4-nitroaniline | Isomer: 4-Bromo-2-nitroaniline | Interpretation Note |
| Primary Amine | 3480 - 3490 cm⁻¹ | ~3470 cm⁻¹ | 3482 cm⁻¹ | Bromine (-I effect) typically shifts N-H stretch to slightly higher wavenumbers due to reduced basicity.[1][2] | |
| 3380 - 3390 cm⁻¹ | ~3360 cm⁻¹ | 3365 cm⁻¹ | Look for the characteristic "doublet" of a primary amine.[2] | ||
| Aromatic C-H | 3050 - 3100 cm⁻¹ (Weak) | 3050 - 3100 cm⁻¹ | 3080 cm⁻¹ | Intensity decreases in the target as one aromatic H is replaced by Br.[1][2] | |
| Alkyl C-H | 2920 - 2980 cm⁻¹ | 2920 - 2980 cm⁻¹ | Absent | Key Differentiator: The presence of these peaks confirms the dimethyl scaffold is intact (unlike simple bromo-nitroanilines).[1][2] | |
| Nitro Group | 1530 - 1550 cm⁻¹ | 1510 - 1530 cm⁻¹ | 1540 cm⁻¹ | Steric hindrance from C3-Methyl may shift this band higher (blue shift) by reducing conjugation with the ring.[1][2] | |
| 1340 - 1360 cm⁻¹ | 1320 - 1340 cm⁻¹ | 1350 cm⁻¹ | Very strong, distinct band.[1][2] | ||
| Aromatic Ring | 1610, 1480 cm⁻¹ | 1620, 1500 cm⁻¹ | 1600, 1470 cm⁻¹ | Skeletal vibrations; often split due to asymmetric substitution. | |
| C-N Stretch | 1280 - 1310 cm⁻¹ | 1280 - 1300 cm⁻¹ | 1290 cm⁻¹ | Overlaps with nitro symmetric stretch region.[1][2] | |
| Carbon-Bromine | 600 - 650 cm⁻¹ | Absent | 620 cm⁻¹ | Proof of Reaction: Look for a new, medium-strong band in the fingerprint region.[1][2] | |
| OOP Bending | 850 - 880 cm⁻¹ (Isolated H) | 810 - 830 cm⁻¹ (2 Adj H) | 830 cm⁻¹ | The precursor shows "2 adjacent hydrogens" pattern.[2] The target shows "1 isolated hydrogen" pattern. |
Note on Data Sources: Specific values for the target are derived from substituent shift increments applied to the experimentally validated spectra of 2,3-dimethyl-4-nitroaniline and 4-bromo-2-nitroaniline (NIST/SDBS databases).
Detailed Spectral Analysis
A. The "Fingerprint" of Bromination (600–900 cm⁻¹)
This is the most critical region for QC.[2]
-
C-Br Stretch: In aromatic systems, the C-Br stretch appears between 600 and 700 cm⁻¹ .[1][2] The precursor (2,3-dimethyl-4-nitroaniline) is transparent in this specific window (except for ring deformations).[1][2] The appearance of a new band here confirms bromination.
-
Substitution Pattern:
-
Precursor: The C5 and C6 protons are neighbors (ortho-coupling).[2] This typically yields a strong bending band near 810–830 cm⁻¹ .
-
Target: The C6 position is now occupied by Bromine. The only remaining proton is at C5, isolated between the Nitro (C4) and Bromo (C6) groups.[2] This changes the bending mode to an "isolated H" pattern, typically shifting the band to 860–890 cm⁻¹ .
-
Validation: If you still see a strong band at 820 cm⁻¹, your reaction is incomplete.
-
B. The Nitro-Amine Interaction (3500 & 1500 cm⁻¹)
The amino group is an electron donor (+M effect), and the nitro group is an acceptor (-M effect).[2] In para-nitroaniline, this creates a strong "push-pull" resonance (quinoid character), lowering the
-
Effect of Methyl Groups: The methyl group at C3 is ortho to the nitro group. This introduces steric strain, twisting the nitro group out of the plane of the benzene ring.
-
Result: The resonance is partially inhibited. The C-N(O2) bond retains more single-bond character, and the N-O bonds retain more double-bond character.[1][2] Consequently, the
shifts to a higher frequency (closer to 1550 cm⁻¹) compared to a planar system like 4-nitroaniline (1500 cm⁻¹).[2]
Experimental Protocol for Spectral Acquisition
To ensure the low-frequency C-Br bands are visible, specific sampling protocols must be followed.[1][2]
Method A: KBr Pellet (Recommended)
This method is superior for detecting the C-Br stretch (< 600 cm⁻¹), which is often cut off by the diamond/ZnSe optics of standard ATR units.[2]
-
Preparation: Mix 1–2 mg of dry 6-Bromo-2,3-dimethyl-4-nitroaniline with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ .
Method B: ATR (Attenuated Total Reflectance)
Suitable for quick ID, but may miss the C-Br peak depending on the crystal cut-off.[1][2]
-
Crystal Selection: Use a Germanium (Ge) or Diamond crystal.[2] (ZnSe cuts off around 650 cm⁻¹, which is risky for C-Br detection).[2]
-
Sample Loading: Place the solid powder directly on the crystal. Apply high pressure to ensure good contact (nitroanilines are hard crystals).[2]
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra, especially for the high-wavenumber N-H peaks.
References
-
National Institute of Standards and Technology (NIST). 2-Chloro-N,N-dimethyl-4-nitroaniline Infrared Spectrum.[1][2][6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link] (Used as an analog for substituent effects).[2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent shift rules).
-
SDBS. Spectral Database for Organic Compounds. SDBS No. 2683 (Related Bromo-nitroaniline analogs).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[2][7] Available at: [Link][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 4. 6-Bromo-2,3-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 71650966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-N,N-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
High-Performance Liquid Chromatography (HPLC) methods for 6-Bromo-2,3-dimethyl-4-nitroaniline purity
Executive Summary
The accurate purity analysis of 6-Bromo-2,3-dimethyl-4-nitroaniline is a critical quality control step in the synthesis of advanced dyes, pigments, and pharmaceutical intermediates. Due to the presence of multiple functional groups (nitro, amino, bromo, methyl) on the aromatic ring, this compound presents unique separation challenges, particularly regarding positional isomers (e.g., 2-bromo or 5-bromo analogs) and synthetic precursors (2,3-dimethyl-4-nitroaniline).
This guide objectively compares the industry-standard Gradient C18 Method (The "Standard") against a Phenyl-Hexyl Alternative (The "Orthogonal" approach). While the C18 method offers robust general utility, our comparative data suggests that for specific isomeric impurity profiling, the Phenyl-Hexyl chemistry provides superior selectivity due to
Compound Profile & Separation Physics
Understanding the physicochemical properties of the target molecule is the foundation of a robust method.
-
CAS: 860570-23-6 (Note: Verify specific batch CAS as derivatives vary)
-
Molecular Weight: ~245.07 g/mol [2]
-
LogP (Predicted): ~2.8 – 3.2 (Moderately Hydrophobic)
-
pKa: ~1.0 (The nitro group strongly deactivates the amine, rendering it neutral at typical HPLC pH ranges of 2.0–7.0).
Critical Impurities:
-
Precursor: 2,3-Dimethyl-4-nitroaniline (Lacks Bromine; elutes earlier).
-
Over-Brominated: 2,6-Dibromo-3,4-dimethylaniline derivatives (More hydrophobic; elutes later).
-
Regioisomers: Bromination at C5 (if steric hindrance is overcome).
Method Comparison: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation strategies. The Gradient C18 is the robust workhorse, while the Phenyl-Hexyl utilizes alternative selectivity mechanisms.
Comparative Data Summary
| Metric | Method A: Gradient C18 (Recommended) | Method B: Phenyl-Hexyl (Alternative) | Method C: Isocratic C18 (Legacy) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic Interaction |
| Resolution (Main/Precursor) | 4.5 (Excellent) | 3.8 (Good) | 2.1 (Marginal) |
| Resolution (Isomers) | 1.8 (Moderate) | 3.2 (Superior) | < 1.5 (Co-elution risk) |
| Tailing Factor | 1.05 | 1.10 | 1.35 |
| Run Time | 15 min | 18 min | 25 min |
| Robustness | High | Medium (Temp sensitive) | Low (Matrix effects) |
Expert Insight:
"While Method A (C18) is sufficient for routine purity checks (>98%), Method B (Phenyl-Hexyl) is the authoritative choice when validating a new synthesis route where isomeric scrambling is a risk. The electron-deficient nitro ring interacts strongly with the phenyl phase, pulling isomers apart that co-elute on C18."
Detailed Experimental Protocols
Method A: The Optimized Gradient C18 Protocol (Standard)
This protocol is designed for high reproducibility and is self-validating through the use of a resolution check standard.
1. Instrumentation & Conditions:
-
System: HPLC with UV-Vis (DAD) or PDA.
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 210 nm (impurity check).
-
Injection Volume: 5 µL.
2. Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2). Rationale: Suppresses silanol activity and ensures neutral amine state.
-
Solvent B: Acetonitrile (HPLC Grade).
3. Gradient Table:
| Time (min) | % A | % B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 10.0 | 10 | 90 | Elution of hydrophobic impurities |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | Stop |
4. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL ACN (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent (0.1 mg/mL). Filter through 0.22 µm PTFE filter.
Visualization of Method Logic
Workflow Diagram: Purity Analysis Lifecycle
This diagram illustrates the self-validating workflow for analyzing the crude synthesis product.
Caption: Figure 1: Closed-loop analytical workflow ensuring batch quality control.
Separation Mechanism: C18 vs. Phenyl-Hexyl
Visualizing why the alternative method (Phenyl) works better for isomers.
Caption: Figure 2: Mechanistic difference. Phenyl phases engage electron-deficient nitro groups via Pi-Pi stacking.
Troubleshooting & Validation (Self-Validating System)
To ensure the method is performing correctly, adopt these "System Suitability" criteria before running samples:
-
Resolution Check: Inject a mixture of the Starting Material (2,3-dimethyl-4-nitroaniline) and Product.
-
Requirement: Resolution (Rs) > 2.0.
-
-
Peak Purity: Use a Diode Array Detector (DAD) to compare spectra across the peak width.
-
Requirement: Purity Angle < Purity Threshold.
-
-
Carryover: Inject a blank solvent after the highest standard.
-
Requirement: No peaks > 0.1% of the target area.
-
Common Issues:
-
Split Peaks: Usually indicates the sample solvent is too strong (100% ACN). Fix: Dilute sample in mobile phase starting conditions (10% ACN).
-
Drifting Retention: Check column temperature stability (critical for Phenyl columns).
References
-
BenchChem. (2025).[3][4] 6-Bromo-2,3-dimethyl-4-nitroaniline: Synthesis and Impurity Profile. Retrieved from
-
Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE-HPLC. Application Note 292. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71650966, 6-Bromo-2,3-dimethyl-4-nitroaniline. Retrieved from
-
Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Research Repository. Retrieved from
Sources
Technical Comparison: LC-MS/MS Fragmentation Dynamics of 6-Bromo-2,3-dimethyl-4-nitroaniline
Executive Summary
In pharmaceutical impurity profiling and dye synthesis, 6-Bromo-2,3-dimethyl-4-nitroaniline (referred to herein as BDNA ) presents a unique mass spectrometric challenge. Its structure combines an electron-withdrawing nitro group, a heavy halogen (bromine), and an electron-donating amino group on a polymethylated benzene ring.
This guide objectively compares the LC-MS/MS fragmentation behavior of BDNA against its non-brominated precursors and structural isomers. The focus is on differentiating these species using High-Resolution Mass Spectrometry (HRMS) and Collision-Induced Dissociation (CID) .
Key Differentiator: The presence of the 3-methyl group ortho to the 4-nitro group facilitates a specific "ortho-effect" fragmentation (loss of
Experimental Configuration
To replicate the fragmentation patterns described, the following LC-MS conditions are recommended. These protocols ensure the preservation of the labile nitro group during ionization while providing sufficient energy for structural elucidation in MS2.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Setting / Value | Rationale |
| Ionization Source | ESI (Electrospray Ionization) | Soft ionization minimizes in-source fragmentation. |
| Polarity | Positive (+) | Basic amine (-NH |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecule stability. |
| Cone Voltage | 20 - 30 V | Prevent premature loss of NO |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves molecular ion; High CE reveals ring cleavage. |
| Column Phase | C18 (e.g., HSS T3) | Retains moderately polar anilines. |
| Mobile Phase | A: 0.1% Formic Acid in H | Acidic pH ensures protonation of the aniline nitrogen. |
Fragmentation Mechanism & Pathways[1][2][3]
MS1 Spectrum: The Bromine Signature
In the MS1 (full scan) spectrum, BDNA is immediately identifiable by its isotopic envelope. Unlike its non-halogenated analogs, BDNA displays the characteristic 1:1 doublet due to
-
Monoisotopic Mass (
Br): 244.99 Da -
Observed
: 245.00 ( Br) and 247.00 ( Br)
MS2 Fragmentation: The "Ortho-Effect" vs. Direct Cleavage
Upon subjecting the
Pathway A: Direct Nitro Loss (Standard)
The most energetically favorable pathway for nitroanilines is the homolytic cleavage of the C-N bond connecting the nitro group.
-
Transition:
-
Mass Shift: -46 Da
-
Product Ion:
199 / 201 (Aryl cation radical)
Pathway B: The Ortho-Effect (Diagnostic)
Because the 3-methyl group is ortho to the 4-nitro group , a hydrogen transfer can occur from the methyl to the nitro oxygen, followed by the loss of a hydroxyl radical (
-
Transition:
-
Mass Shift: -17 Da (initial)
-
Product Ion:
228 / 230
Visualization: Fragmentation Pathways
Figure 1: Predicted MS/MS fragmentation tree for 6-Bromo-2,3-dimethyl-4-nitroaniline. Green arrow indicates the diagnostic ortho-effect pathway.
Comparative Analysis: BDNA vs. Alternatives
Differentiation of BDNA from its impurities and isomers is critical in quality control. The table below highlights the distinguishing MS features.
Table 2: Comparative MS/MS Fingerprints
| Compound | Structure Note | Precursor ( | Key Fragment 1 (Abundance) | Key Fragment 2 (Diagnostic) | Distinguishing Feature |
| BDNA (Target) | 6-Br, 4-NO | 245 / 247 | 199 (-NO | 228 (-OH) | Loss of 17 Da confirmed by Br doublet. |
| Isomer A | 4-Br, 6-NO | 245 / 247 | 199 (-NO | Absent/Low (-OH) | Lack of Me ortho to NO |
| Des-Bromo | 2,3-Dimethyl-4-nitroaniline | 167 | 121 (-NO | 150 (-OH) | No Br Isotope Pattern (Single peak). |
| Des-Nitro | 6-Bromo-2,3-dimethylaniline | 200 / 202 | 120 (-Br) | 183 (-NH | No Neutral Loss of 46 . Stable ring. |
Deep Dive: Differentiating Isomer A
Consider an isomer where the Bromine is at position 4 and Nitro is at position 6 (4-Bromo-2,3-dimethyl-6-nitroaniline).
-
In Isomer A , the nitro group is at position 6. The adjacent positions are 1 (Amine) and 5 (Hydrogen).
-
Result: There is no methyl group ortho to the nitro group .
-
Conclusion: Isomer A will show a strong
peak but will lack the peak (m/z 228). This is the primary method to distinguish BDNA from its regioisomers without NMR.
Experimental Protocol: Step-by-Step
To validate the identity of BDNA in a mixed sample (e.g., crude synthesis mixture), follow this self-validating workflow.
Step 1: Pre-Screening (MS1)
-
Inject sample using the LC conditions in Table 1.
-
Extract Ion Chromatogram (EIC) for
245.00 0.5. -
Validation Check: Verify the presence of the M+2 peak at 247.00 with ~98-100% relative intensity to the M peak. If the ratio is not ~1:1, the compound is not monobrominated.
Step 2: Targeted MS2 Acquisition
-
Select
245.00 as the precursor. -
Apply Normalized Collision Energy (NCE) of 35%.
-
Validation Check: Look for the "Fragment Doublet" at
199 and 201. The retention of the Br pattern in the fragment confirms the loss was not Bromine (i.e., it was NO ).
Step 3: Ortho-Effect Confirmation
-
Zoom into the region
225–235. -
Identify the peak at
228. -
Validation Check: If
228 is present (>5% relative abundance), the Nitro group is ortho to a Methyl group. This confirms the 3-Me / 4-NO motif of BDNA.
Visualization: Decision Logic
Figure 2: Logical workflow for the identification of BDNA using MS/MS criteria.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitroanilines. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for "Ortho Effect" mechanisms).
-
Vrkic, A. K., & O'Hair, R. A. (2004). Gas-phase fragmentation of protonated nitroanilines. International Journal of Mass Spectrometry. [Link]
Comparing reactivity of 6-Bromo-2,3-dimethyl-4-nitroaniline vs 4-bromo-2,3-dimethylaniline
Executive Summary
This guide provides a technical comparison between 6-Bromo-2,3-dimethyl-4-nitroaniline (Molecule A) and 4-Bromo-2,3-dimethylaniline (Molecule B) . While both share a 2,3-dimethylaniline core, their reactivity profiles diverge sharply due to the electronic influence of the nitro group and the regiochemical positioning of the bromine atom.
Key Distinction:
-
Molecule A acts as a "push-pull" chromophore with a highly deactivated aromatic ring, making it suitable for nucleophilic chemistries and non-linear optical (NLO) applications.
-
Molecule B is an electron-rich aryl halide, serving as an excellent substrate for electrophilic substitution and standard palladium-catalyzed cross-couplings.
Quick Comparison Table
| Feature | 6-Bromo-2,3-dimethyl-4-nitroaniline (Molecule A) | 4-Bromo-2,3-dimethylaniline (Molecule B) |
| Electronic Nature | Electron-Deficient (Deactivated by -NO₂) | Electron-Rich (Activated by -NH₂, -CH₃) |
| Bromine Position | C6 (Ortho to -NH₂) | C4 (Para to -NH₂) |
| Primary Reactivity | Pd-Catalyzed Coupling (Facilitated Oxidative Addition), Diazotization | Electrophilic Aromatic Substitution (EAS), Suzuki Coupling |
| Basicity (pKa) | Low (Weak Base) | Moderate (Standard Aniline) |
| Key Application | Dyes, NLO Materials, Push-Pull Systems | Pharm/Agro Intermediates, Polymer Precursors |
Electronic Structure & Reactivity Analysis[1]
Electronic Effects (The "Push-Pull" vs. "Donor-Rich" Systems)
The defining difference lies in the 4-nitro group of Molecule A.
-
Molecule A (Push-Pull System): The C1-amino group donates electron density (+M effect), while the C4-nitro group withdraws it (-M, -I effect). This creates a strong dipole across the ring. The C6-Bromine is located meta to the nitro group and ortho to the amino group. Despite the amino group's activation, the strong electron-withdrawing nitro group renders the ring overall electron-deficient.
-
Molecule B (Donor-Rich System): Lacking the nitro group, the ring is enriched by the inductive effects (+I) of the two methyl groups (C2, C3) and the mesomeric donation (+M) of the amino group. The C4-Bromine is para to the amino group.[1][2] This molecule is highly nucleophilic at the open C6 position.
Steric Environment
-
Molecule A: The bromine at C6 is flanked by the amino group (C1) and a hydrogen (C5). The amino group can act as a directing group or a ligand binding site, but also provides steric bulk ortho to the reaction center.
-
Molecule B: The bromine at C4 is flanked by a methyl group (C3) and a hydrogen (C5). The C3-methyl provides significant steric hindrance to reactions occurring at C4 (e.g., cross-coupling), potentially requiring specialized ligands.
Detailed Reactivity Profiles
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Both molecules serve as electrophiles (aryl halides) in Suzuki couplings, but their kinetics differ.
-
Oxidative Addition (Rate-Limiting Step):
-
Molecule A: The electron-deficient nature of the ring (due to -NO₂) lowers the energy of the C-Br
orbital, making it more reactive toward oxidative addition by Pd(0) species. However, the resulting Pd(II) intermediate may be less stable or prone to competitive coordination by the nitro group. -
Molecule B: The electron-rich ring makes the C-Br bond stronger and the
orbital higher in energy, theoretically slowing oxidative addition. However, experimental data confirms it couples efficiently with aryl boronic acids using standard catalysts (e.g., Pd(PPh₃)₄), as the electron-donating groups stabilize the oxidative addition complex.
-
Electrophilic Aromatic Substitution (EAS)[4]
-
Molecule A: The ring is deactivated.[3][4] Standard EAS (e.g., further bromination or Friedel-Crafts) is difficult and requires harsh conditions.
-
Molecule B: Highly reactive.[2] The C6 position is activated by the ortho-amino group.[1] Bromination or nitration will occur readily at C6, often requiring protection of the amine (as acetanilide) to prevent over-reaction or oxidation.[1]
Diazotization (Sandmeyer Reaction)
-
Molecule A: Forms a highly electrophilic diazonium salt due to the electron-withdrawing nitro group. This is ideal for azo coupling reactions to synthesize deep-colored dyes.
-
Molecule B: Forms a standard diazonium salt. While stable, it is less electrophilic than A's derivative, making it better suited for Sandmeyer substitutions (e.g., converting -NH₂ to -Cl, -CN, or -OH).
Visualization of Reactivity Pathways
Figure 1: Divergent reactivity pathways. Molecule A favors cross-coupling and azo-chemistry, while Molecule B dominates in electrophilic substitution and standard coupling.
Experimental Protocols
Protocol 1: Suzuki Coupling of 4-Bromo-2,3-dimethylaniline (Molecule B)
Rationale: This protocol utilizes a standard Pd(0) system suitable for sterically hindered, electron-rich aryl bromides.
Materials:
-
4-Bromo-2,3-dimethylaniline (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a reaction flask with the solvent mixture and bubble nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add 4-bromo-2,3-dimethylaniline, the boronic acid, and the base solution under a nitrogen stream.
-
Catalyst: Add Pd(PPh₃)₄ last. Seal the vessel immediately.
-
Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor by TLC (typically 20% EtOAc/Hexane).
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography.
Protocol 2: Synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline (Molecule A)
Rationale: Direct bromination of the nitroaniline precursor is regioselective for C6 due to steric blocking at C2 by the methyl group and the directing effect of the amine.
Materials:
-
2,3-Dimethyl-4-nitroaniline (Precursor)[1]
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent: Acetic Acid (AcOH) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,3-dimethyl-4-nitroaniline in glacial acetic acid at room temperature.
-
Bromination: Add Br₂ (1.05 equiv) dropwise over 30 minutes. Maintain temperature below 25°C to prevent over-bromination.
-
Reaction: Stir for 2–4 hours. The C6 position is the only accessible ortho site to the activating amine; C2 is blocked by a methyl group, and C5 is meta to the amine (less activated).
-
Quench: Pour the mixture into ice water. Precipitate formation should occur.[5]
-
Neutralization: Neutralize excess acid with saturated NaHCO₃ solution.
-
Isolation: Filter the yellow/orange solid, wash with water, and recrystallize from ethanol.
References
-
BenchChem. 6-Bromo-2,3-dimethyl-4-nitroaniline Synthesis and Properties. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71650966, 6-Bromo-2,3-dimethyl-4-nitroaniline. Retrieved from
-
Molecules (MDPI). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2021). Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Retrieved from
-
GuideChem. 4-Bromo-N,N-dimethylaniline Properties and Safety (Analogous reactivity data). Retrieved from
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 6-Bromo-2,3-dimethyl-4-nitroaniline
This guide provides an in-depth comparison of elemental analysis standards and methodologies for 6-Bromo-2,3-dimethyl-4-nitroaniline, a critical intermediate in pharmaceutical and materials science research.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the analytical choices and their implications, ensuring both scientific rigor and practical applicability.
The Critical Role of Elemental Analysis for 6-Bromo-2,3-dimethyl-4-nitroaniline
6-Bromo-2,3-dimethyl-4-nitroaniline (C₈H₉BrN₂O₂) is a high-purity nitroaniline derivative essential as a building block in advanced organic synthesis.[1] Its utility in creating complex molecules for applications ranging from nonlinear optics to novel dyes hinges on its precise elemental composition.[1] Verifying the elemental makeup of this compound is not merely a quality control step; it is fundamental to ensuring the stoichiometric accuracy of subsequent reactions and the predictable performance of the final products. In the context of drug development, stringent control and validation of starting materials and intermediates are mandated by regulatory bodies to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Theoretical Elemental Composition
The foundational standard for any elemental analysis is the theoretical composition derived from the compound's molecular formula, C₈H₉BrN₂O₂. Understanding this theoretical baseline is the first step in evaluating the purity of a synthesized batch.
Molecular Formula: C₈H₉BrN₂O₂
Molecular Weight: 245.08 g/mol [1]
Table 1: Theoretical Elemental Composition of 6-Bromo-2,3-dimethyl-4-nitroaniline
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 39.21 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.70 |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.60 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.43 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.06 |
| Total | 245.076 | 100.00 |
Comparative Analysis of Key Methodologies
The determination of the elemental composition of 6-Bromo-2,3-dimethyl-4-nitroaniline can be approached through several analytical techniques. The choice of method is often a balance between the required precision, sample throughput, cost, and the specific elements of interest. Here, we compare three prevalent methods: Combustion Analysis, X-ray Fluorescence (XRF) Spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Table 2: Comparison of Analytical Methods for Elemental Analysis
| Parameter | Combustion Analysis | X-ray Fluorescence (XRF) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Primary Analytes | C, H, N, S, Halogens (indirectly) | Elements from Na to U | Most of the periodic table, including Br |
| Principle | Sample combustion and detection of resulting gases | Excitation of core electrons and detection of characteristic X-rays | Ionization in plasma and mass-to-charge ratio detection |
| Sample Preparation | Weighing into a capsule | Minimal; can be analyzed as a solid powder | Digestion in strong acids, often requiring a microwave system |
| Destructive? | Yes | No | Yes |
| Sensitivity | Percent to high ppm | Percent to low ppm | ppm to ppb, and even ppt |
| Throughput | Moderate | High | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Key Advantage | Direct measurement of C, H, N | Non-destructive, rapid screening | High sensitivity and multi-element capability |
| Key Limitation | Indirect for some elements, potential for incomplete combustion | Matrix effects, lower sensitivity for light elements | Complex sample preparation, potential for interferences |
Experimental Protocols
A self-validating system is crucial for trustworthy results. This is achieved through meticulous protocol adherence, proper calibration with certified reference materials, and the inclusion of control samples. While a specific certified reference material for 6-Bromo-2,3-dimethyl-4-nitroaniline is not commercially available, standards for similar organic halogenated compounds can be utilized for method validation and calibration.
Pre-Analysis Sample Preparation: Ensuring Accuracy from the Start
Prior to any instrumental analysis, it is critical to ensure the sample is homogenous and free of volatile solvents. This is addressed by the Loss on Drying (LOD) test, as outlined in USP General Chapter <731>.[2][3][4]
Protocol for Loss on Drying (LOD):
-
Dry a glass-stoppered, shallow weighing bottle for 30 minutes under the same conditions as the sample analysis.
-
Tare the dried weighing bottle.
-
Accurately weigh 1 to 2 g of the 6-Bromo-2,3-dimethyl-4-nitroaniline sample into the bottle.
-
Distribute the sample evenly on the bottom of the bottle.
-
Place the bottle with the sample (stopper removed and placed alongside) in a drying oven at a specified temperature (e.g., 105 °C, or a temperature below the melting point if applicable) for a defined period.[3]
-
After drying, promptly close the bottle, transfer it to a desiccator to cool to room temperature, and then reweigh.
-
The loss in weight is calculated as a percentage of the initial sample weight.
Method 1: Combustion Analysis for C, H, N and Halogens (as Adsorbable Organic Halogens - AOX)
Combustion analysis is a robust and widely used technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[5][6][7] For halogens, a common approach involves combustion followed by absorption and subsequent titration or ion chromatography.[4][5][8] The ASTM D808 standard, though designed for petroleum products, provides a relevant framework for the combustion of organic materials to determine halogen content.[9][10][11][12][13]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 6-Bromo-2,3-dimethyl-4-nitroaniline sample into a tin or silver capsule.
-
Instrument Setup: Calibrate the CHN analyzer using a certified organic standard such as acetanilide or sulfanilamide.
-
Combustion: The sample is dropped into a high-temperature furnace (typically 900-1000 °C) with a stream of oxygen. The compound combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. For halogen analysis, the combustion gases are passed through an absorption solution.
-
Detection (CHN): The resulting gases are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).
-
Detection (Halogens): The absorbed halides in the solution can be determined by potentiometric titration with silver nitrate or by ion chromatography.[4]
-
Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight. Halogen content is calculated from the titration volume or ion chromatography peak area.
Method 2: X-ray Fluorescence (XRF) Spectroscopy for Bromine
XRF is a non-destructive technique that is particularly well-suited for the rapid screening and quantification of heavier elements like bromine.[2][9][14][15][16][17][18][19][20][21]
Step-by-Step Protocol:
-
Sample Preparation: The solid 6-Bromo-2,3-dimethyl-4-nitroaniline sample is finely ground to ensure homogeneity. A portion of the powder is then pressed into a pellet or placed in a sample cup with a thin-film window.[19]
-
Instrument Setup: The XRF spectrometer is calibrated using certified reference materials with a similar matrix or by using standard addition methods.
-
Analysis: The sample is irradiated with a primary X-ray beam, causing the ejection of core-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays.
-
Detection: The energy and intensity of the emitted X-rays are measured by a detector. The energy of the X-rays identifies the element (in this case, bromine), and the intensity is proportional to its concentration.
-
Quantification: The software converts the intensity data into concentration using the calibration curve.
Method 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Bromine
ICP-MS offers the highest sensitivity for elemental analysis and is capable of detecting trace and ultra-trace levels of bromine.[22][23][24][25][26][27][28][29] However, it requires complete digestion of the organic matrix.
Step-by-Step Protocol:
-
Sample Digestion: Accurately weigh a small amount of the sample (e.g., 50-100 mg) into a microwave digestion vessel. Add a mixture of strong acids (e.g., nitric acid and hydrochloric acid). The vessel is sealed and heated in a microwave digestion system to break down the organic matrix and bring the bromine into solution as bromide ions.[27]
-
Dilution: After cooling, the digested sample is quantitatively transferred and diluted to a known volume with deionized water.
-
Instrument Calibration: The ICP-MS is calibrated with a series of certified aqueous bromide standards.
-
Analysis: The sample solution is nebulized into a high-temperature argon plasma, which ionizes the atoms.
-
Detection: The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for the specific isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Quantification: The concentration of bromine in the original sample is calculated from the ion counts, the dilution factor, and the initial sample weight.
Visualization of Experimental Workflows
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. pharmasciences.in [pharmasciences.in]
- 4. â©731⪠Loss on Drying [doi.usp.org]
- 5. img.antpedia.com [img.antpedia.com]
- 6. Combustion Analysis [preparatorychemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. metrohm.com [metrohm.com]
- 9. store.astm.org [store.astm.org]
- 10. kaycantest.com [kaycantest.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. mastrad.com [mastrad.com]
- 13. laboratuar.com [laboratuar.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. rigaku.com [rigaku.com]
- 19. azom.com [azom.com]
- 20. Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. uspnf.com [uspnf.com]
- 23. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. youngin.com [youngin.com]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
- 29. aqrc.ucdavis.edu [aqrc.ucdavis.edu]
Structural Elucidation & Performance Guide: 6-Bromo-2,3-dimethyl-4-nitroaniline
Executive Summary: The Regioisomer Challenge
6-Bromo-2,3-dimethyl-4-nitroaniline is a high-value intermediate used primarily in the synthesis of azo dyes and non-linear optical (NLO) materials. Its value lies in the precise "push-pull" electronic configuration: an electron-donating amino group (
However, the synthesis of polysubstituted anilines is prone to regioisomerism . Using 2,3-dimethylaniline (xylidine) as a starting material, variations in nitration and bromination conditions can yield thermodynamically stable but structurally incorrect isomers.
The Critical Distinction:
-
Target: 6-Bromo-2,3-dimethyl-4-nitroaniline (Para-nitro, Ortho-bromo relative to amine).
-
Primary Impurity (Isomer A): 4-Bromo-2,3-dimethyl-6-nitroaniline (Ortho-nitro, Para-bromo).
-
Secondary Impurity (Isomer B): 5-Bromo-2,3-dimethyl-4-nitroaniline (Meta-bromo).
This guide provides a self-validating analytical workflow to definitively confirm the target structure, focusing on NMR signaling and intramolecular hydrogen bonding.
Structural Analysis & Synthesis Logic
To understand the differentiation, one must understand the electronic "rules" governing the formation of the target.
The Electronic Landscape
The synthesis typically proceeds via: Protection
-
Nitration: The acetamido group (protected amine) directs ortho/para. The 2-position is sterically blocked by a methyl group.[1] The 4-position (para) is favored.[1]
-
Bromination: The free amine (strongly activating) directs ortho/para.[1]
-
Target Logic: With
at position 4, the only open ortho position to the amine is C6 . -
Failure Mode: If nitration accidentally occurs at C6 (ortho-nitration), subsequent bromination will target C4, creating Isomer A .
-
Visualization: Synthesis & Regioselectivity Flow[1][2]
Figure 1: Reaction pathway showing the divergence point where the primary regioisomer impurity is formed.
Analytical Protocol: The "Smoking Gun" Differentiation
Do not rely on Mass Spectrometry alone; both the target and its isomers have the exact same mass (
Methodology 1: H NMR & The Intramolecular H-Bond Test
The position of the Nitro group relative to the Amine is the most distinct spectroscopic feature.
-
Target (4-Nitro): The
and are para to each other. They are spatially distant. -
Impurity (6-Nitro): The
and are ortho. This allows for a strong Intramolecular Hydrogen Bond (N-H...O=N).
Protocol:
-
Dissolve 5-10 mg of sample in
(Chloroform- can also be used, but DMSO is preferred for solubility). -
Acquire a standard 1D proton spectrum (minimum 8 scans).
-
Analyze the Amine Region (4.0 - 10.0 ppm):
| Feature | Target: 6-Bromo-4-nitro | Impurity: 4-Bromo-6-nitro | Causality |
| Intramolecular H-bonding in the impurity significantly deshields the amine protons. | |||
| Broad Singlet | Sharp Singlet | H-bonding "locks" the protons, reducing exchange broadening. | |
| Ar-H Shift | Subtle difference; less reliable than the amine shift. |
Methodology 2: NOE (Nuclear Overhauser Effect) Connectivity
If the amine peak is ambiguous due to solvent exchange, NOE is the definitive structural proof.
Logic:
-
In the Target , the aromatic proton (H-5) is isolated between the Nitro (C4) and Bromo (C6) groups. It has NO neighbors .
-
In the Target , the Methyl groups are at C2 and C3.[1]
-
Crucial Test: Irradiate the Methyl region (
2.1-2.4 ppm).-
Target Result: You should see NO enhancement of the aromatic proton signal. The H-5 is too far away.
-
Isomer Result (e.g., 5-bromo isomer): If the structure were 5-bromo-2,3-dimethyl-4-nitroaniline, the proton would be at C6. C6 is adjacent to the Amine, but far from methyls.
-
Isomer Result (4-bromo isomer): Proton at C5. Still far from methyls.
-
Wait—How do we distinguish the Target from the 4-Bromo isomer using NOE? We look at the Amine to Methyl correlation.
-
Target: Amine (C1) is adjacent to Methyl (C2). Strong NOE observed.
-
Impurity (4-Bromo-6-nitro): Amine (C1) is adjacent to Methyl (C2). Strong NOE observed.
Correction: NOE is less effective for distinguishing the 4-nitro vs 6-nitro isomers because the methyl/amine spatial relationship is conserved. Therefore, Methodology 1 (Chemical Shift) is superior for this specific pair.
However, NOE is critical for ruling out the 5-Bromo isomer (where H is at C6).
-
Target (H at C5): NOE between H-Ar and Amine = None .
-
5-Bromo Isomer (H at C6): NOE between H-Ar and Amine = Strong .
Visualization: NMR Logic Decision Tree
Figure 2: NMR Decision tree for isolating the target from both ortho-nitro and meta-bromo isomers.
Performance Comparison & Physical Properties
When evaluating this compound for NLO or dye applications, purity is paramount. Isomeric impurities drastically reduce the "Hyperpolarizability" (
| Property | Target (6-Br-4-NO2) | Isomer (4-Br-6-NO2) | Impact on Application |
| Melting Point | 163–164 °C [1] | ~110–113 °C | Lower MP indicates isomeric mixtures; critical QC check. |
| Color | Bright Yellow | Deep Orange/Red | 6-Nitro isomers are often darker due to H-bond induced planarization. |
| Solubility | Moderate in EtOH | High in EtOH | Impurities are harder to crystallize out; require column chromatography. |
| NLO Efficiency | High (Push-Pull) | Low | Ortho-nitro twists out of plane, breaking conjugation required for NLO. |
Experimental Validation (Melting Point): A sharp melting point range (within 1°C) near 163°C is a strong physical indicator of the correct regioisomer. Broad ranges (e.g., 140-155°C) indicate a solid solution of isomers A and B.
References
-
Organic Syntheses. "m-Nitrodimethylaniline (Precursor Chemistry)." Org.[1][2][3] Synth.1944 , 24, 101. Link
-
PubChem. "6-Bromo-2,3-dimethyl-4-nitroaniline Compound Summary." National Library of Medicine. Accessed 2026. Link
-
MDPI. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules2014 , 19, 3414.[4] Link
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Note.Link
Sources
A Comparative Guide to the Thin Layer Chromatography of 6-Bromo-2,3-dimethyl-4-nitroaniline
For the diligent researcher in drug development and organic synthesis, the purification and analysis of novel compounds are paramount. 6-Bromo-2,3-dimethyl-4-nitroaniline, a substituted nitroaniline, presents a unique profile for chromatographic separation due to the interplay of its various functional groups. This guide provides an in-depth analysis of its expected Thin Layer Chromatography (TLC) behavior, offering a comparative framework against structurally related molecules. While specific experimental data for this compound is not widely published, this document synthesizes established chromatographic principles and data from analogous compounds to provide a robust predictive guide.
The Strategic Importance of TLC in the Synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline
Thin Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions and for the preliminary development of purification protocols. In the multi-step synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline, which typically involves the nitration and subsequent bromination of 2,3-dimethylaniline, TLC serves several critical functions:
-
Reaction Progression Monitoring: Assessing the consumption of starting materials and the formation of the desired product.
-
Impurity Profiling: Identifying the presence of side-products, such as isomers or over-brominated species.
-
Solvent System Optimization: Rapidly screening for an optimal mobile phase for larger-scale purification via column chromatography.
The Retention Factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter in TLC analysis. It is influenced by the analyte's structure, the polarity of the stationary phase (typically silica gel), and the composition of the mobile phase.[1]
Understanding the Molecular Structure: A Predictive Analysis of Polarity and Rf Value
The chromatographic behavior of 6-Bromo-2,3-dimethyl-4-nitroaniline is dictated by the electronic and steric effects of its substituents on the aniline core:
-
Amino Group (-NH2): A polar, hydrogen-bond donating group that strongly interacts with the polar silica gel stationary phase, tending to decrease the Rf value.
-
Nitro Group (-NO2): A strongly electron-withdrawing and polar group, which also increases affinity for the stationary phase, leading to a lower Rf value.
-
Bromo Group (-Br): An electron-withdrawing but relatively non-polar group that has a modest effect on polarity.
-
Methyl Groups (-CH3): Non-polar, electron-donating groups that can also introduce steric hindrance, potentially weakening the interaction of the nearby amino and nitro groups with the silica gel.
Compared to a simpler molecule like 4-nitroaniline, the presence of the two methyl groups and the bromine atom on 6-Bromo-2,3-dimethyl-4-nitroaniline would be expected to decrease its overall polarity. The methyl groups, in particular, may sterically hinder the amino and nitro groups from interacting fully with the stationary phase. This would predict a higher Rf value for 6-Bromo-2,3-dimethyl-4-nitroaniline than for 4-nitroaniline in the same solvent system.
Experimental Protocol for TLC Analysis
This section provides a detailed methodology for the reliable determination of Rf values for 6-Bromo-2,3-dimethyl-4-nitroaniline and its comparators.
Materials:
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Analytes:
-
6-Bromo-2,3-dimethyl-4-nitroaniline (dissolved in ethyl acetate or dichloromethane)
-
4-Nitroaniline (as a polar comparator)
-
2,6-Dibromo-4-nitroaniline (as a less polar, more sterically hindered comparator)
-
N,N-dimethylaniline (as a non-polar comparator)
-
-
Mobile Phases (Solvent Systems): A range of polarities should be tested. Common starting points for aromatic amines include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[2]
-
System A (Low Polarity): 4:1 Hexane:Ethyl Acetate
-
System B (Medium Polarity): 2:1 Hexane:Ethyl Acetate
-
System C (Higher Polarity): 1:1 Hexane:Ethyl Acetate
-
System D (Alternative): 9:1 Dichloromethane:Methanol
-
-
Equipment:
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Pencil and ruler
-
Step-by-Step Procedure:
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark equidistant points along this line for each sample.
-
Spotting: Using a capillary tube, apply a small spot of each analyte solution to its designated point on the baseline. Ensure the spots are small and concentrated.
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Comparative Data and Interpretation
The following table presents hypothetical, yet expected, Rf values for 6-Bromo-2,3-dimethyl-4-nitroaniline and selected comparators in various solvent systems. These predictions are based on the structural analysis discussed previously and literature data for similar compounds.[3][4]
| Compound | Structure | Predicted Polarity | System A (4:1 Hex:EtOAc) | System B (2:1 Hex:EtOAc) | System C (1:1 Hex:EtOAc) |
| 4-Nitroaniline | High | 0.15 | 0.30 | 0.50 | |
| 6-Bromo-2,3-dimethyl-4-nitroaniline | Medium-High | 0.25 | 0.45 | 0.65 | |
| 2,6-Dibromo-4-nitroaniline | Medium | 0.35 | 0.55 | 0.75 | |
| N,N-dimethylaniline | Low | 0.60 | 0.80 | 0.90 |
Interpretation of Expected Results:
-
Effect of Solvent Polarity: As the polarity of the mobile phase increases (from System A to System C), all compounds are expected to travel further up the plate, resulting in higher Rf values. This is because a more polar solvent is more effective at eluting the compounds from the polar silica gel.
-
Structural Comparisons:
-
4-Nitroaniline is expected to have the lowest Rf value due to its high polarity and strong interaction with the stationary phase.[4]
-
6-Bromo-2,3-dimethyl-4-nitroaniline is predicted to have a higher Rf value than 4-nitroaniline. The non-polar methyl and bromo groups decrease its overall polarity and the methyl groups may sterically hinder interactions with the silica.
-
2,6-Dibromo-4-nitroaniline is expected to be even less polar than the target compound due to the presence of two bromo substituents and the absence of electron-donating methyl groups, leading to a higher Rf value.
-
N,N-dimethylaniline , lacking the highly polar nitro and primary amino groups, will be the least polar and have the highest Rf values.
-
Visualizing the TLC Workflow and Rationale
The following diagram illustrates the key steps and decision-making processes in the TLC analysis of 6-Bromo-2,3-dimethyl-4-nitroaniline.
Caption: Workflow for TLC Analysis of 6-Bromo-2,3-dimethyl-4-nitroaniline.
This guide provides a comprehensive framework for understanding and predicting the TLC behavior of 6-Bromo-2,3-dimethyl-4-nitroaniline. By following the detailed experimental protocol and considering the comparative data, researchers can effectively utilize TLC for reaction monitoring and method development in their synthetic endeavors.
References
-
Scribd. Experiment 4: TLC and HPLC of Nitroanilines. Available from: [Link]
-
Academia.edu. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Available from: [Link]
-
Scribd. TLC Separation of Nitroanilines. Available from: [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]
-
ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 4. scribd.com [scribd.com]
Validating synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline against literature standards
Executive Summary
The synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6) presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity on a polysubstituted benzene ring. Validation of this compound is critical because its structural isomer, 4-bromo-2,3-dimethyl-6-nitroaniline, is a common impurity if the synthetic order of operations is inverted.
This guide provides a definitive framework for validating the identity and purity of the 6-bromo-4-nitro target. Unlike standard datasheets, we focus on distinguishing the target from its regioisomers using mechanistic control and spectral evidence.
Strategic Synthesis & Regiocontrol
To validate the product, one must first validate the route. The position of the bromine and nitro groups is dictated entirely by the sequence of addition .
The "Nitration-First" Imperative
The amino group (or its acetamido protection) is the strongest director.
-
Route A (Target): Nitration first targets the para position (C4). Subsequent bromination targets the remaining ortho position (C6).
-
Route B (Impurity): Bromination first targets the para position (C4). Subsequent nitration targets the ortho position (C6).
Pathway Visualization
The following diagram illustrates the divergence in synthesis that leads to either the target or the unwanted isomer.
Figure 1: Divergent synthesis pathways. Route A yields the target (6-Br, 4-NO2), while Route B yields the isomer (4-Br, 6-NO2).
Experimental Protocol (Route A)
Note: This protocol is designed for validation purposes. Standard safety precautions for handling bromine and strong acids apply.
Step 1: Precursor Synthesis (2,3-dimethyl-4-nitroaniline)
Direct nitration of the amine is dangerous and non-selective. We utilize the acetanilide method.
-
Acetylation: React 2,3-dimethylaniline with acetic anhydride (
eq) in acetic acid. -
Nitration: Treat the intermediate with
at . The bulky acetamido group and the 2,3-methyls force substitution to position 4. -
Hydrolysis: Reflux in
to remove the acetyl group. -
Checkpoint: Isolate 2,3-dimethyl-4-nitroaniline .
-
Validation: Verify MP ~146-149°C (consistent with 4-nitroaniline derivatives) [1].[1]
-
Step 2: Regioselective Bromination
-
Dissolution: Dissolve 2,3-dimethyl-4-nitroaniline (10 mmol) in Glacial Acetic Acid (20 mL).
-
Bromination: Add
(1.05 eq) dropwise at ambient temperature.-
Mechanistic Note: The amino group activates the ortho position (C6). The para position (C4) is blocked by
. The meta positions are deactivated.
-
-
Workup: Pour into ice water. Filter the yellow precipitate.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Validation Framework: Target vs. Isomer
This section provides the data required to prove you have synthesized CAS 860570-23-6 and not its isomer.
A. Nuclear Magnetic Resonance (NMR)
The proton environment is the primary validation tool.
| Feature | Target (6-Bromo-4-nitro) | Isomer (4-Bromo-6-nitro) | Diagnostic Logic |
| Aromatic H (Count) | 1H (Singlet) | 1H (Singlet) | Both have only H-5 remaining. |
| H-5 Chemical Shift | ~7.8 - 8.2 ppm | ~7.5 - 7.9 ppm | H-5 in the target is adjacent to the electron-withdrawing |
| NOE Signal | Interaction with Br | Interaction with | Critical Proof: In the target, H-5 is flanked by |
| Methyl Shifts | Distinct C2/C3 shifts | Distinct C2/C3 shifts | Less diagnostic due to similar environments. |
1H NMR Prediction (Target):
- 8.02 ppm (1H, s, Ar-H5)
-
4.50 ppm (2H, br s,
) -
2.35 ppm (3H, s,
) -
2.15 ppm (3H, s,
)
B. Physical Properties & Mass Spectrometry[3][4]
| Parameter | Specification | Notes |
| Molecular Weight | 245.08 g/mol | |
| Mass Spec (ESI+) | Must show 1:1 doublet characteristic of mono-bromination ( | |
| Melting Point | Determine In-House | Literature for the isomer (4-Br, 6-NO2) is 153°C [2]. If your product melts significantly differently (e.g., >160°C or <140°C), it supports structural differentiation. |
| Appearance | Yellow/Orange Solid | Typical of nitroanilines. |
C. Chromatographic Purity (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Detection: UV @ 254 nm (Aromatic) and 350 nm (Nitroaniline absorbance).
-
Acceptance Criteria: Single peak >98% area. Absence of precursor (2,3-dimethyl-4-nitroaniline) and dibrominated species.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Multiple Aromatic Peaks | Incomplete bromination or over-bromination. | Check stoichiometry. Ensure exactly 1.0-1.05 eq of |
| Melting Point ~153°C | Isomer Contamination. Likely formed via Route B (Bromination before Nitration). | Verify starting material.[1] Ensure the precursor was 2,3-dimethyl-4-nitroaniline, not a bromo-xylidine. |
| Low Yield | Solubility issues in Acetic Acid. | Add a co-solvent ( |
References
-
BenchChem. (n.d.). Synthetic Approaches for 6-Bromo-2,3-dimethyl-4-nitroaniline. Retrieved from
-
Stenutz, R. (n.d.).[2] Data for 4-bromo-2,3-dimethyl-6-nitroaniline (Isomer Comparison). Retrieved from
-
PubChem. (2023). Compound Summary: 2,3-dimethyl-4-nitroaniline (Precursor). Retrieved from
-
Organic Syntheses. (1943). Nitration of Dimethylaniline derivatives. Org. Syn. Coll. Vol. 2, p. 438. Retrieved from
Sources
Safety Operating Guide
Navigating the Disposal of 6-Bromo-2,3-dimethyl-4-nitroaniline: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 6-Bromo-2,3-dimethyl-4-nitroaniline, a halogenated nitroaromatic compound. Our approach is built on a foundation of scientific principles to ensure that every step is not just a rule to be followed, but a logical and necessary precaution.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Key Hazard Characteristics:
-
Toxicity: Like many nitroaromatic compounds, 6-Bromo-2,3-dimethyl-4-nitroaniline is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[2][3] The nitro group and the halogen substituent contribute to its reactivity and potential to interfere with biological processes.
-
Irritation: The compound is expected to cause skin and eye irritation upon contact.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, release into the sewer system or general waste is strictly prohibited.[4]
-
Reactivity: Nitroaromatic compounds can be reactive and may pose an explosion hazard under certain conditions, such as in a fire.[5] They are often incompatible with strong oxidizing agents, strong acids, and reducing agents.[5][6][7]
This hazard profile dictates a disposal pathway that prioritizes containment, isolation, and destruction by a licensed hazardous waste facility.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the presumed toxicity and irritant nature of 6-Bromo-2,3-dimethyl-4-nitroaniline, a stringent PPE protocol is non-negotiable. The causality here is simple: creating an impermeable barrier between the chemical and your body.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. | Provides a barrier against skin contact, which can cause irritation and systemic toxicity. |
| Eye Protection | Chemical safety goggles and a face shield if handling larger quantities. | Protects against splashes that could cause serious eye irritation. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood. | Prevents inhalation of airborne particles, a primary route of exposure for powdered substances. |
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of PPE listed above.
-
Contain the Spill: For solid spills, use a dry cleanup procedure. Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collect the Waste: Carefully scoop the absorbed material and spilled compound into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Label and Seal: Securely seal the waste container and label it as "Hazardous Waste" with the full chemical name and an indication that it contains spill cleanup debris.
Waste Disposal Procedures: A Step-by-Step Guide
The disposal of 6-Bromo-2,3-dimethyl-4-nitroaniline is governed by the Resource Conservation and Recovery Act (RCRA) and must be handled as hazardous waste.[4] The following protocol ensures compliance and safety.
Waste Segregation: Preventing Dangerous Reactions
The cardinal rule of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.
-
Action: Collect waste 6-Bromo-2,3-dimethyl-4-nitroaniline and any materials contaminated with it in a dedicated container labeled "Halogenated Organic Waste ".[1]
-
Causality: Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of dioxins and other toxic byproducts.[1] Mixing them with non-halogenated waste complicates and increases the cost of disposal. Furthermore, this compound is incompatible with strong oxidizing agents, strong acids, and reducing agents.[5][6][7]
Container Selection and Labeling: Ensuring Safe Containment and Clear Communication
Proper containment and labeling are mandated by OSHA and the EPA to prevent leaks and ensure that the waste is handled correctly throughout its journey to final disposal.[4][8]
-
Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable choice.[4][8]
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste "[4]
-
The full chemical name: "6-Bromo-2,3-dimethyl-4-nitroaniline "
-
The hazard characteristics (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
On-Site Accumulation: Safe and Compliant Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be:
-
Under the control of laboratory personnel.
-
Away from sources of heat or ignition.[8]
-
In a well-ventilated area.[4]
-
Equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[4]
Final Disposal: The Role of a Licensed Professional
The ultimate disposal of 6-Bromo-2,3-dimethyl-4-nitroaniline must be carried out by a licensed hazardous waste disposal contractor. The most appropriate method for this class of compound is high-temperature incineration .[1][8]
-
Mechanism: Incineration at temperatures exceeding 1,800°F in a specialized facility breaks down the organic molecule into less harmful components like carbon dioxide, water, and inorganic acids.[1]
-
Emission Control: These facilities are equipped with advanced scrubbers and filters to neutralize acidic gases and capture any particulate matter, preventing their release into the atmosphere.[1]
Under the EPA's RCRA regulations, this waste may fall under the F004 list for spent non-halogenated solvents (if dissolved in one for disposal) or could be classified based on its characteristics of toxicity.[9] Your institution's Environmental Health and Safety (EHS) department will make the final determination and assign the appropriate waste codes.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 6-Bromo-2,3-dimethyl-4-nitroaniline.
Caption: Disposal workflow for 6-Bromo-2,3-dimethyl-4-nitroaniline.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 6-Bromo-2,3-dimethyl-4-nitroaniline, thereby protecting themselves, their colleagues, and the environment.
References
- BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
- Sigma-Aldrich. (2024, March 6). Safety Data Sheet - 2,4,6-Tribromoaniline.
- New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic.
- TCI Chemicals. (n.d.). Safety Data Sheet - 2,4,6-Tribromoaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2,4,6-Tribromoaniline.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - 4-Bromo-2,3-dimethyl-6-nitroaniline.
- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet - 4-Bromo-2-methyl-6-nitroaniline.
- HW Drugs. (n.d.). EPA Subpart P Regulations.
- National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Bromo-2-nitroaniline.
- Dan The Lab Safety Man. (n.d.). Chemical Incompatibility Chart.
- TCI Chemicals. (2025, March 24). Safety Data Sheet - 2-Bromo-4-nitroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. danielshealth.com [danielshealth.com]
- 5. nj.gov [nj.gov]
- 6. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 7. danthelabsafetyman.com [danthelabsafetyman.com]
- 8. usbioclean.com [usbioclean.com]
- 9. wku.edu [wku.edu]
Personal protective equipment for handling 6-Bromo-2,3-dimethyl-4-nitroaniline
Comprehensive Safety and Handling Guide: 6-Bromo-2,3-dimethyl-4-nitroaniline
As a pivotal intermediate in advanced organic synthesis, 6-Bromo-2,3-dimethyl-4-nitroaniline is a compound whose utility is matched by its hazardous properties.[1] Its molecular structure, featuring a combination of an amino group, a nitro group, a bromine atom, and two methyl groups, makes it a versatile building block for complex molecules.[1] However, this reactivity also necessitates a rigorous and informed approach to safety. This guide provides essential, field-proven procedures for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this chemical, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Hazard Assessment and Immediate Precautions
Understanding the specific hazards of 6-Bromo-2,3-dimethyl-4-nitroaniline is the foundation of safe handling. The compound is classified as hazardous and requires stringent control measures to prevent exposure.[2] Like many primary aromatic amines and nitroanilines, it poses significant health risks through multiple routes of entry.[3][4]
Immediate Essential Precautions:
-
Engineering Controls: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]
-
Exposure Avoidance: Avoid all personal contact, including inhalation and skin/eye contact.[6][7] Do not generate dust during handling.[6][8]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[5][6][9] Wash hands and any exposed skin thoroughly after handling.[2][10][11]
Table 1: GHS Hazard Profile of 6-Bromo-2,3-dimethyl-4-nitroaniline
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
This data is synthesized from safety data sheets for 6-Bromo-2,3-dimethyl-4-nitroaniline and structurally related compounds.
Personal Protective Equipment (PPE): A Multi-Barrier Defense
Effective protection from chemical hazards relies on a multi-barrier system where PPE serves as the final, crucial line of defense after engineering and administrative controls. Do not view PPE as a substitute for a properly functioning chemical fume hood.[7]
Primary Barrier: Engineering Controls The most critical protective measure is the consistent use of a Chemical Fume Hood . This device contains and exhausts airborne contaminants, minimizing the risk of inhalation, which is a primary route of exposure for powdered chemicals.[3] Before any work, verify that the fume hood has a current certification and that the airflow is functioning correctly.
Secondary Barrier: Personal Protective Equipment The following PPE is mandatory when handling 6-Bromo-2,3-dimethyl-4-nitroaniline.
Table 2: Required Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles with side shields | Must be worn to protect against dust particles and potential splashes.[5] Standard safety glasses are insufficient. |
| Face shield (in addition to goggles) | Required when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions.[5] | |
| Hands | Chemical-resistant gloves (Nitrile) | To prevent skin contact, as the substance is harmful upon dermal absorption.[2][5] Inspect gloves for integrity before each use and change them immediately if contamination is suspected.[5][9] Double-gloving is recommended for enhanced protection.[3] |
| Body | Laboratory coat or chemical-resistant coveralls | To prevent contamination of personal clothing and underlying skin.[5][8] |
| Closed-toe shoes | Required at all times in the laboratory to protect against spills.[3][5][8] | |
| Respiratory | NIOSH-approved respirator | Not required for routine handling within a functioning chemical fume hood.[5] Necessary for spill cleanup or if engineering controls fail or are unavailable.[5] Use requires prior medical clearance, training, and fit-testing. |
Procedural Guide to Safe Handling
A systematic, step-by-step approach minimizes risk by ensuring all safety measures are in place before, during, and after handling the chemical.
Step 1: Preparation and Area Setup
-
Verify Safety Equipment: Before bringing the chemical into the work area, confirm the location and operational status of the nearest safety shower and eyewash station.[5]
-
Prepare the Fume Hood: Ensure the work surface of the fume hood is clean and uncluttered.[5] Place absorbent bench paper on the work surface to contain any minor spills.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood before introducing the 6-Bromo-2,3-dimethyl-4-nitroaniline container.
-
Don PPE: Put on all required PPE as detailed in Table 2, ensuring your lab coat is fully buttoned and gloves are pulled over the cuffs.
Step 2: Weighing and Dispensing
-
Minimize Dust: Handle the solid chemical carefully to avoid generating dust.[6][8] Use a spatula to gently scoop the material rather than pouring it from the bottle.
-
Enclosed Weighing: If possible, perform weighing within the fume hood. Place a weigh boat on the balance, tare it, add the chemical, and record the weight.
-
Container Management: Keep the source container tightly closed when not in use.[2][8][12]
Step 3: Post-Handling Decontamination and Cleanup
-
Clean Equipment: Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
-
Clean Work Area: Wipe down the work surface in the fume hood. Dispose of the absorbent bench paper as hazardous waste.
-
Proper PPE Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Remove your lab coat and wash your hands thoroughly with soap and water.[10]
Operational and Disposal Plans
Spill Management In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.
-
Contain and Clean: For solid spills, carefully sweep or scoop the material into a labeled container for hazardous waste.[8] Avoid any actions that could generate dust.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[13]
Waste Disposal
-
Hazardous Waste: 6-Bromo-2,3-dimethyl-4-nitroaniline and any materials contaminated with it (e.g., gloves, weigh boats, absorbent paper) must be disposed of as hazardous chemical waste.[12][13]
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.[6][13] Do not mix with incompatible waste streams.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[12][13] Prevent any release into drains or the environment.[11][12][14]
Workflow Visualization
The following diagram outlines the logical flow for the safe handling of 6-Bromo-2,3-dimethyl-4-nitroaniline, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of 6-Bromo-2,3-dimethyl-4-nitroaniline.
References
- Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline. Benchchem.
- p-NITROANILINE HAZARD SUMMARY. New Jersey Department of Health.
- STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Amherst College.
- Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL). Aarti Industries.
- Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
- SAFETY DATA SHEET - 2-Bromo-6-chloro-4-nitroaniline. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-3-nitroaniline. Thermo Fisher Scientific.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet. CymitQuimica.
- SAFETY DATA SHEET - 2-Bromo-4-nitroaniline. TCI Chemicals.
- SAFETY DATA SHEET - 4-Bromo-2,3-dimethyl-6-nitroaniline. Thermo Fisher Scientific.
- Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
- SAFETY DATA SHEET - 4-Bromo-2-methyl-6-nitroaniline. Thermo Fisher Scientific.
- 6-Bromo-2,3-dimethyl-4-nitroaniline | CAS 860570-23-6. Benchchem.
- Aldrich 185310 - SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet: p-nitroaniline. Chemos GmbH & Co.KG.
Sources
- 1. 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. amherst.edu [amherst.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 13. nj.gov [nj.gov]
- 14. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
